Stearic acid-d2
Beschreibung
Eigenschaften
IUPAC Name |
2,2-dideuteriooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i17D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-FBCWWBABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00492800 | |
| Record name | (2,2-~2~H_2_)Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00492800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19905-58-9 | |
| Record name | (2,2-~2~H_2_)Octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00492800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19905-58-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is Stearic acid-d2 and its chemical structure?
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isotopic Labeling in Fatty Acid Analysis
Stearic acid (Octadecanoic acid) is an 18-carbon saturated fatty acid ubiquitous in animal and vegetable fats.[1] Its quantification in biological matrices is crucial for metabolic research, diagnostics, and understanding its role in cholesterol metabolism.[2] Stable isotope dilution mass spectrometry is the gold standard for this type of quantitative analysis, offering unparalleled accuracy and precision.[3] This is achieved by introducing a known quantity of a stable isotope-labeled analog of the analyte, such as Stearic acid-d2, into the sample at the earliest stage of preparation.[3]
This compound is a deuterated form of stearic acid, where two hydrogen atoms have been replaced by their heavy isotope, deuterium (B1214612).[2] This "heavy" standard is chemically and physically almost identical to its endogenous "light" counterpart, ensuring it behaves similarly throughout extraction, derivatization, and chromatographic analysis.[4] By measuring the final ratio of the light to heavy analyte using mass spectrometry, any variations or sample loss during the workflow can be precisely corrected for, ensuring highly accurate quantification.[3][4] This guide provides a comprehensive overview of this compound, its chemical properties, and its application as an internal standard in quantitative fatty acid analysis.
Chemical Identity and Properties
The most commonly available form of this compound is Octadecanoic-2,2-d₂ acid, where the two deuterium atoms are located on the carbon atom adjacent to the carboxyl group.[2][5]
Physicochemical Data
The following table summarizes the key quantitative data for Stearic acid-2,2-d2.
| Property | Value | Reference(s) |
| IUPAC Name | octadecanoic-2,2-d₂ acid | [2] |
| Synonyms | C18:0-d2, FA 18:0-d2, Octadecanoic Acid-d2 | [2] |
| CAS Number | 19905-58-9 | [2][6][7] |
| Molecular Formula | C₁₈H₃₄D₂O₂ | [2][5][6] |
| Molecular Weight | 286.5 g/mol (also cited as 286.49) | [2][5][8] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₂) | [2][6] |
| Formulation | Crystalline solid | [6] |
| SMILES | CCCCCCCCCCCCCCCCC([2H])([2H])C(O)=O | [2][7] |
Chemical Structure
The chemical structure of Stearic acid-2,2-d2 highlights the substitution of two hydrogen atoms with deuterium on the alpha-carbon.
References
- 1. Stearic acid - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. This compound - Cayman Chemical [bioscience.co.uk]
- 7. This compound | C18:0-d2 | Stable Isotope | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 8. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Stearic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of deuterated stearic acid, with a focus on stearic acid-d35. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. This document includes a comparative analysis of the properties of stearic acid and its deuterated form, detailed experimental protocols for their characterization, and visualizations of relevant workflows and metabolic pathways.
Introduction
Stearic acid, a saturated fatty acid with an 18-carbon chain, is a common component of animal and vegetable fats.[1] Its deuterated counterpart, most commonly stearic acid-d35 (where 35 hydrogen atoms are replaced by deuterium), serves as an invaluable tool in various scientific disciplines. The near-identical chemical behavior of deuterated compounds to their non-deuterated analogues, combined with their mass difference, makes them ideal internal standards for quantitative analysis by mass spectrometry and as tracers in metabolic research.[2][3] Understanding the physical and chemical properties of both forms is crucial for the accurate design and interpretation of experiments.
Physical and Chemical Properties
The substitution of hydrogen with deuterium (B1214612) can lead to subtle changes in the physical properties of a molecule due to the greater mass of deuterium. The following tables summarize the key physical and chemical properties of stearic acid and deuterated stearic acid (stearic acid-d35).
Table 1: General Properties
| Property | Stearic Acid | Deuterated Stearic Acid (d35) |
| Chemical Formula | C₁₈H₃₆O₂[4] | C₁₈HD₃₅O₂[5][6] |
| Molecular Weight | 284.48 g/mol [7] | 319.7 g/mol [5][6] |
| Appearance | White, waxy solid[4][7] | White to off-white solid[8] |
| Odor | Mild, pungent, oily[7] | Odorless[8] |
Table 2: Physical Properties
| Property | Stearic Acid | Deuterated Stearic Acid (d35) |
| Melting Point | 69.3 °C[7] | 68-70 °C[8] |
| Boiling Point | 361 °C (decomposes)[1] | 361 °C[8] |
| Density | 0.9408 g/cm³ (20 °C), 0.847 g/cm³ (70 °C)[1] | Not available |
Table 3: Solubility
| Solvent | Stearic Acid Solubility | Deuterated Stearic Acid (d35) Solubility |
| Water | Insoluble[9] | Insoluble[8] |
| Ethanol | 2.25 g/100 g (20 °C)[10] | 20 mg/mL[5][6] |
| Chloroform | 15.54 g/100 g[10] | Soluble[8] |
| Ether | Soluble[9] | Soluble[8] |
| Acetone | 4.73 g/100 g[10] | Not available |
| Toluene | 13.61 g/100 g[10] | Not available |
| Dimethylformamide (DMF) | Not available | 30 mg/mL[5][6] |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL[11] | 10 mg/mL[5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize stearic acid and its deuterated analogues.
Synthesis of Deuterated Stearic Acid (Stearic Acid-d35)
Principle: The most common method for preparing fully deuterated stearic acid is through the catalytic hydrogenation of stearic acid using deuterium gas.
Methodology:
-
Preparation of Catalyst: A suitable catalyst, such as palladium on carbon (Pd/C), is activated.
-
Reaction Setup: Stearic acid is dissolved in an appropriate solvent (e.g., ethyl acetate) in a high-pressure reaction vessel. The activated catalyst is added to the solution.
-
Deuteration: The vessel is purged with deuterium gas (D₂) and then pressurized to a specific pressure. The reaction mixture is heated to a set temperature and stirred vigorously to ensure efficient mixing and reaction.[1]
-
Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or by measuring the uptake of deuterium gas.
-
Work-up: Once the reaction is complete, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude deuterated stearic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent to obtain high-purity stearic acid-d35.
Determination of Melting Point
Principle: The melting point is a key indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.
Determination of Solubility
Principle: The solubility of a substance in various solvents is determined by establishing an equilibrium between the dissolved and undissolved solute at a specific temperature.
Methodology (Gravimetric Method):
-
Sample Preparation: An excess amount of the fatty acid is added to a known volume of the solvent in a sealed container.[4]
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (this can range from a few hours to 24 hours).[12]
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[4]
-
Quantification: A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated completely, and the container with the residue is weighed again. The difference in weight corresponds to the amount of dissolved fatty acid.[4]
-
Calculation: The solubility is then expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).[4]
Spectroscopic Analysis
Principle: FTIR spectroscopy identifies functional groups in a molecule based on their characteristic absorption of infrared radiation.
Methodology:
-
Sample Preparation: A small amount of the sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable infrared-transparent solvent.
-
Data Acquisition: The FTIR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample holder or the pure solvent is also recorded and subtracted from the sample spectrum.[13]
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For stearic acid, key peaks include the C=O stretch of the carboxylic acid group (~1700 cm⁻¹), the broad O-H stretch (~3000 cm⁻¹), and the C-H stretches of the alkyl chain (~2850-2960 cm⁻¹). In deuterated stearic acid, the C-D stretching vibrations will appear at lower wavenumbers (around 2100-2200 cm⁻¹) compared to the C-H stretches.
Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H NMR is used to observe hydrogen nuclei, while ²H (or D) NMR is specific for deuterium.
Methodology:
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (for ¹H NMR) or a non-deuterated solvent (for ²H NMR) in an NMR tube. A reference standard like tetramethylsilane (B1202638) (TMS) is often added.[14]
-
Data Acquisition: The NMR spectrum is acquired on a high-field NMR spectrometer. For quantitative analysis, appropriate relaxation delays must be used.[14]
-
Analysis: The chemical shifts, integration of signals, and coupling patterns are analyzed to elucidate the molecular structure. In the ¹H NMR spectrum of stearic acid-d35, the signals corresponding to the alkyl chain protons would be absent. In the ²H NMR spectrum, signals corresponding to the different deuterium environments would be observed.[15]
Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Methodology:
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique such as electrospray ionization (ESI) or electron ionization (EI). For fatty acid analysis, ESI in negative ion mode is common.[16]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion.
-
Analysis: The resulting mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. For stearic acid, this will be at m/z 284.48, while for stearic acid-d35, it will be at m/z 319.7. The high-resolution mass spectrum can be used to confirm the elemental composition.
Applications in Research and Drug Development
Deuterated stearic acid is a critical tool in metabolic research and drug development, primarily used for tracing the fate of fatty acids in biological systems and as an internal standard for accurate quantification.
Metabolic Tracing
Deuterated stearic acid can be administered to cells, animals, or humans to trace its metabolic fate. By using techniques like mass spectrometry, researchers can track the incorporation of the deuterated label into various downstream metabolites and lipid species. This allows for the elucidation of metabolic pathways and the study of enzyme kinetics. For instance, studies have used stable isotopes to investigate the conversion of stearic acid to oleic acid.[17]
Quantitative Analysis (Lipidomics)
In lipidomics, the quantitative analysis of a large number of lipid species, deuterated fatty acids like stearic acid-d35 are used as internal standards.[18] By adding a known amount of the deuterated standard to a biological sample at the beginning of the sample preparation process, any loss of the analyte during extraction and analysis can be corrected for. This significantly improves the accuracy and precision of the quantification of the endogenous, non-deuterated stearic acid.[18]
Visualizations
Experimental Workflows
The following diagrams illustrate typical experimental workflows involving deuterated stearic acid.
Caption: Workflow for quantitative analysis using deuterated stearic acid.
Metabolic Pathway
The following diagram illustrates a simplified metabolic pathway involving stearic acid.
Caption: Simplified metabolic fate of stearic acid.
Conclusion
Deuterated stearic acid is an essential tool for researchers in the fields of metabolism, pharmacology, and drug development. Its physical and chemical properties are very similar to its non-deuterated form, making it an excellent tracer and internal standard. This guide provides a foundational understanding of these properties, along with practical experimental protocols and visualizations to aid in the design and execution of research utilizing this valuable compound.
References
- 1. chembk.com [chembk.com]
- 2. scribd.com [scribd.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scienceasia.org [scienceasia.org]
- 5. Stearic Acid-d35 | CAS 17660-51-4 | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Stearic acid - Wikipedia [en.wikipedia.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. acri.gov.tw [acri.gov.tw]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. 1H NMR analysis of deuterated fatty acid methyl esters [inis.iaea.org]
- 16. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolism of dietary stearic acid relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Technical Guide to High-Purity Deuterated Stearic Acid for Research Applications
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity deuterated stearic acid, a critical tool in modern analytical and biomedical research. It details the commercially available variants, their technical specifications, primary suppliers, and common experimental applications. This document is intended to serve as a comprehensive resource for professionals utilizing stable isotope-labeled compounds in mass spectrometry, metabolomics, and drug development studies.
Introduction to Deuterated Stearic Acid
Stearic acid (C18H36O2) is a ubiquitous saturated fatty acid found in both animal and vegetable fats. Its deuterated analogues are stable isotope-labeled compounds where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H or D). These labeled molecules are chemically identical to their endogenous counterparts but are distinguishable by their increased mass. This property makes them invaluable as internal standards for the precise and accurate quantification of natural stearic acid in complex biological matrices using mass spectrometry (MS) or as tracers in metabolic studies.[1][2][3][4]
The most common application for high-purity deuterated stearic acid is as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses.[5][6][7] By adding a known quantity of the deuterated standard to a sample, variations in sample preparation, extraction, and instrument response can be normalized, leading to highly reliable quantification of the unlabeled (endogenous) stearic acid.
Commercial Suppliers and Product Specifications
Several reputable suppliers offer high-purity deuterated stearic acid in various isotopic labeling patterns. The choice of supplier and specific product often depends on the required isotopic enrichment, purity, and the specific positions of the deuterium labels. Below is a comparative summary of products from leading commercial suppliers.
Table 1: Commercial Suppliers and Specifications for Stearic acid-d2 (octadecanoic-2,2-d₂ acid)
| Parameter | Cayman Chemical | MedChemExpress |
| Product Name | This compound | This compound |
| CAS Number | 19905-58-9 | 19905-58-9 |
| Molecular Formula | C₁₈H₃₄D₂O₂ | C₁₈H₃₄D₂O₂ |
| Molecular Weight | 286.5 g/mol [5] | 286.49 g/mol [1] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₂)[5][8] | Not specified |
| Chemical Purity | ≥98% | Not specified |
| Physical Form | Crystalline Solid[8] | Powder[1] |
| Storage | -20°C | -20°C (3 years)[1] |
| Supplier Catalog # | 28150[7] | HY-B2219S1[1] |
Table 2: Specifications for Other Deuterated Stearic Acid Isotopologues
| Parameter | Stearic Acid-9,10-d2 (Cayman Chemical) | Stearic Acid-d35 (Cambridge Isotope Labs) | Stearic Acid-d35 (MedChemExpress) |
| CAS Number | 57396-97-1[6][9] | 17660-51-4[10] | Not Specified |
| Molecular Formula | C₁₈H₃₄D₂O₂[6][9] | CD₃(CD₂)₁₆COOH[10] | Not Specified |
| Molecular Weight | 286.5 g/mol [6][9] | 319.72 g/mol [10] | Not Specified |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₂)[6][9] | 98%[10] | Not Specified |
| Chemical Purity | ≥95%[6] | 98%[10] | Not Specified |
| Physical Form | Crystalline Solid[6] | Neat[10] | Powder |
| Storage | -20°C[6] | Room Temperature[10] | -20°C |
| Supplier Catalog # | 28868[6] | DLM-379-1[10] | Not Specified |
Other key suppliers of stable isotope-labeled compounds, including deuterated fatty acids, include IsoSciences and Avanti Polar Lipids.[11][12][13][14]
Experimental Protocols: Quantification of Stearic Acid using a Deuterated Internal Standard
The following is a generalized protocol for the quantification of free stearic acid in a biological sample (e.g., plasma, cell lysate) using GC-MS with a deuterated internal standard. This protocol is adapted from established methodologies for fatty acid analysis.[15][16]
A. Materials
-
Internal Standard Stock: High-purity this compound (or other deuterated variant) dissolved in ethanol (B145695) (e.g., 10 ng/µL).
-
Solvents: Methanol (B129727), Iso-octane, Acetonitrile (B52724) (all HPLC or GC grade).
-
Reagents: 1N Hydrochloric Acid (HCl), Diisopropylethylamine (DIPEA), Pentafluorobenzyl bromide (PFB-Br).
-
Sample Tubes: Washed 16x125 mm and 10x75 mm glass tubes.
B. Sample Preparation and Extraction
-
Sample Aliquoting: Transfer a precise volume of the biological sample (e.g., 200 µL of plasma) into a 16x125 mm glass tube.
-
Internal Standard Spiking: Add a known amount of the deuterated stearic acid internal standard (e.g., 100 µL of 0.25 ng/µL stock) to the sample.[15]
-
Lysis and Acidification: Add two volumes of methanol to lyse cells and precipitate proteins. Acidify the mixture by adding 1N HCl to a final concentration of 25 mM.[15][16]
-
Liquid-Liquid Extraction: Add two total volumes of iso-octane to the tube. Vortex vigorously to mix and then centrifuge (e.g., 3000 x g for 1 minute) to separate the organic and aqueous phases.[15]
-
Collection: Carefully transfer the upper organic layer (iso-octane) containing the lipids to a clean 10x75 mm glass tube.
-
Re-extraction: Repeat the extraction (steps 4-5) on the remaining aqueous layer to maximize recovery and pool the organic layers.
-
Drying: Evaporate the pooled iso-octane to dryness under a stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac).[15]
C. Derivatization
-
Purpose: To enhance the volatility and ionization efficiency of the fatty acids for GC-MS analysis.
-
Procedure: Reconstitute the dried lipid extract in 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[15]
-
Incubation: Cap the tubes, vortex, and let the reaction proceed at room temperature for approximately 20 minutes.[15]
-
Drying: Dry the sample again completely under vacuum.[15]
D. GC-MS Analysis
-
Reconstitution: Dissolve the final derivatized sample in a small, precise volume of iso-octane (e.g., 50 µL) and transfer to a GC-MS autosampler vial.[15]
-
Injection: Inject 1 µL of the sample onto the GC-MS system.
-
Data Acquisition: Analyze the sample using negative ion chemical ionization (NICI) mode. Monitor the specific ions corresponding to the derivatized endogenous stearic acid and the deuterated internal standard.
-
Quantification: Construct a standard curve by analyzing known concentrations of unlabeled stearic acid with a fixed amount of the deuterated standard. The concentration of stearic acid in the unknown sample is determined by comparing the ratio of the peak areas (unlabeled/labeled) to the standard curve.
Visualized Workflows and Relationships
The following diagrams illustrate the key processes and logical relationships involved in using deuterated stearic acid.
Caption: Experimental workflow for quantifying stearic acid using a deuterated internal standard.
Caption: Logical relationship illustrating how an internal standard enables accurate quantification.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound - Biochemicals - CAT N°: 28150 [bertin-bioreagent.com]
- 8. This compound - Cayman Chemical [bioscience.co.uk]
- 9. Stearic Acid-9,10-d2 | CAS 57396-97-1 | Cayman Chemical | Biomol.com [biomol.com]
- 10. Stearic acid (Dââ , 98%) - Cambridge Isotope Laboratories, DLM-379-1 [isotope.com]
- 11. lifesciences.entegris.com [lifesciences.entegris.com]
- 12. avantiresearch.com [avantiresearch.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. IsoSciences | Entegris [entegris.com]
- 15. lipidmaps.org [lipidmaps.org]
- 16. lipidmaps.org [lipidmaps.org]
Stearic Acid-d2: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Stearic Acid-d2 (Octadecanoic-2,2-d2 acid), a deuterated analog of stearic acid. This document details its fundamental properties, applications as an internal standard in quantitative analysis, and its role in significant biological signaling pathways.
Core Data Presentation
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 19905-58-9 | [1][2][3] |
| Molecular Formula | C₁₈H₃₄D₂O₂ | [1][2][3] |
| Molecular Weight | 286.49 g/mol | [2][3] |
| Synonyms | Octadecanoic-2,2-d2 acid, C18:0-d2, FA 18:0-d2 | [1] |
| Purity | ≥99% deuterated forms (d₁-d₂) | [1][2] |
| Appearance | Crystalline solid | [2] |
Experimental Protocols: Quantification of Stearic Acid using this compound as an Internal Standard
This compound is widely utilized as an internal standard for the accurate quantification of stearic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The following is a representative experimental protocol for the analysis of total fatty acids in a biological matrix.
Sample Preparation and Lipid Extraction
-
To a known quantity of the biological sample (e.g., plasma, tissue homogenate, or cell pellet) in a glass tube, add a precise amount of this compound solution to serve as the internal standard.
-
Perform lipid extraction using a suitable solvent system, such as a chloroform:methanol (B129727) mixture (2:1, v/v).
-
Vortex the mixture vigorously to ensure thorough mixing and subsequent phase separation.
-
Centrifuge the sample to pellet any solid debris and to achieve clear separation of the aqueous and organic layers.
-
Carefully collect the lower organic layer, which contains the lipids, and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
To increase volatility for GC-MS analysis, the extracted fatty acids are converted to their corresponding methyl esters.
-
To the dried lipid extract, add a solution of boron trifluoride in methanol (12-14% BF₃-Methanol).
-
Seal the tube and heat at 60-100°C for a duration of 10-60 minutes to facilitate the methylation reaction.
-
Cool the reaction mixture to room temperature.
-
Add hexane (B92381) and water to the tube, vortex thoroughly, and centrifuge to separate the phases.
-
The upper hexane layer, containing the FAMEs, is carefully collected for GC-MS analysis.
GC-MS Analysis
-
Inject an aliquot of the FAMEs extract into the GC-MS system.
-
The separation of FAMEs is typically achieved on a suitable capillary column (e.g., HP-5MS).
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to stearic acid methyl ester and this compound methyl ester.
-
The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of stearic acid in the original sample.
Caption: Experimental workflow for the quantification of stearic acid.
Signaling Pathways Involving Stearic Acid
Recent research has illuminated the role of stearic acid as a signaling molecule in critical cellular processes. This compound can be a valuable tool to trace the metabolic fate and signaling functions of stearic acid in these pathways.
Stearic Acid and Mitochondrial Fusion
Stearic acid has been identified as a key regulator of mitochondrial dynamics, promoting mitochondrial fusion. This process is crucial for maintaining mitochondrial health and function.
The signaling cascade is initiated by the stearoylation of the transferrin receptor 1 (TfR1). This post-translational modification inhibits the activation of JNK (c-Jun N-terminal kinase) signaling. The reduced JNK activity leads to decreased ubiquitination of mitofusin (MFN), a key protein in mitochondrial outer membrane fusion, by the E3 ubiquitin ligase HUWE1. The stabilization of MFN promotes mitochondrial fusion.
Caption: Stearic acid-induced mitochondrial fusion pathway.
Stearic Acid and Insulin (B600854) Signaling
Stearic acid has been shown to act as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[4] PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition by stearic acid can enhance insulin sensitivity.
The insulin receptor (IR) is a receptor tyrosine kinase. Upon insulin binding, the IR autophosphorylates, initiating a signaling cascade. PTP1B dephosphorylates and inactivates the insulin receptor, thus dampening the insulin signal. By inhibiting PTP1B, stearic acid helps to maintain the phosphorylated, active state of the insulin receptor, leading to enhanced downstream signaling and increased glucose uptake.
Caption: Inhibition of PTP1B by stearic acid in the insulin signaling pathway.
References
A Technical Guide to the Isotopic Purity and Enrichment of Stearic Acid-d2 for Researchers
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the isotopic purity and enrichment levels of deuterated stearic acid (Stearic acid-d2). This document details the quantitative specifications of commercially available this compound, outlines experimental protocols for its analysis, and illustrates its metabolic fate.
Introduction to Isotopic Labeling of Stearic Acid
Stearic acid (C18H36O2), a saturated fatty acid, is a key component of cellular lipids and plays a significant role in metabolic processes. Isotopic labeling, where hydrogen atoms are replaced with their heavier isotope, deuterium (B1214612) (²H or D), creates tracers like this compound. These tracers are invaluable tools in metabolic research, allowing for the precise tracking and quantification of stearic acid's absorption, distribution, metabolism, and excretion (ADME) without altering its fundamental chemical properties.[1] this compound is commonly used as an internal standard for the quantification of endogenous stearic acid by mass spectrometry and as a tracer in lipidomics studies.[2][3]
Isotopic Purity and Enrichment Levels of this compound
The isotopic purity and enrichment of this compound are critical parameters that define its suitability for various research applications. Isotopic purity refers to the percentage of the labeled compound that contains the deuterium isotope, while enrichment level specifies the extent of deuteration at specific molecular positions. Commercially available this compound is typically found with deuterium labels at the C-2 (octadecanoic-2,2-d2 acid) or C-9 and C-10 (octadecanoic-9,10-d2 acid) positions.
Quantitative Data Summary
The following tables summarize the typical isotopic purity and enrichment levels for different forms of deuterated stearic acid, based on data from various suppliers.
Table 1: Specifications for this compound Variants
| Parameter | Stearic acid-2,2-d2 | Stearic acid-9,10-d2 |
| Synonyms | Octadecanoic-2,2-d2 acid | Octadecanoic-9,10-d2 acid |
| CAS Number | 19905-58-9 | 57396-97-1 |
| Chemical Formula | C₁₈H₃₄D₂O₂ | C₁₈H₃₄D₂O₂ |
| Molecular Weight | ~286.5 g/mol | ~286.5 g/mol |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₂)[4] | ≥99% deuterated forms (d₁-d₂)[5] |
| Deuterium Incorporation | ≥99% (d₁-d₂); ≤1% d₀ | ≥99% (d₁-d₂); ≤1% d₀ |
Table 2: Specifications for Other Deuterated Stearic Acid Isotopologues
| Parameter | Stearic acid-d5 | Stearic acid-d35 |
| Synonyms | Octadecanoic-17,17,18,18,18-d5 acid | Perdeuterated stearic acid |
| CAS Number | 211443-83-3 | 17660-51-4 |
| Chemical Formula | C₁₈H₃₁D₅O₂ | C₁₈D₃₅HO₂ |
| Molecular Weight | ~289.5 g/mol | ~319.7 g/mol |
| Chemical Purity | 98% | 98%[6] |
| Isotopic Purity | Not specified | 98 atom % D |
Experimental Protocols for Determining Isotopic Purity and Enrichment
Accurate determination of the isotopic purity and enrichment of this compound is crucial for the validity of research findings. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive technique for quantifying isotopic enrichment. The general workflow involves lipid extraction, derivatization of fatty acids to their more volatile methyl esters (FAMEs) or other derivatives, followed by GC separation and MS detection.
3.1.1. Lipid Extraction
-
Sample Preparation: Homogenize tissue or cell samples in a suitable solvent, such as a chloroform:methanol mixture (2:1, v/v). For plasma samples, a liquid-liquid extraction using a solvent system like hexane-isopropanol can be employed.
-
Phase Separation: Add water or an aqueous salt solution to the homogenate to induce phase separation. The lower organic phase, containing the lipids, is collected.
-
Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.
3.1.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Transesterification: Resuspend the dried lipid extract in a solution of 1% sulfuric acid in methanol.
-
Incubation: Heat the mixture at 50°C for 16 hours to facilitate the conversion of fatty acids to FAMEs.[7]
-
Extraction: Add a non-polar solvent like hexane (B92381) and a quenching solution (e.g., potassium bicarbonate) to extract the FAMEs.[7]
-
Drying and Reconstitution: Evaporate the hexane layer and reconstitute the FAMEs in a suitable solvent for GC-MS analysis.
3.1.3. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: An Agilent 6890N GC or similar, equipped with a fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection: 1-2 µL of the sample is injected in splitless mode at an injector temperature of 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 20°C/minute.
-
Hold: Maintain at 280°C for 10 minutes.[8]
-
-
Mass Spectrometer: A single-quadrupole or time-of-flight mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Acquire data in full scan mode (m/z 50-700) and/or selected ion monitoring (SIM) mode to enhance sensitivity for specific ions.
-
Isotopic Enrichment Calculation: The isotopic enrichment is determined by measuring the relative abundance of the molecular ions corresponding to the unlabeled (d₀) and deuterated (d₂) stearic acid FAMEs.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy, particularly ²H (Deuterium) NMR, provides direct information about the position and extent of deuterium labeling.
3.2.1. Sample Preparation
-
Dissolution: Dissolve a precisely weighed amount of the this compound sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals overlapping with the analyte.
-
Internal Standard: An internal standard with a known concentration and a distinct NMR signal can be added for quantitative analysis.
3.2.2. NMR Instrumentation and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.
-
Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
-
Relaxation Delay: A sufficient relaxation delay (e.g., 5 times the longest T₁) should be used to ensure accurate quantification.
-
Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate integration.
-
-
Isotopic Purity Calculation: The isotopic purity is determined by integrating the area of the deuterium signal and comparing it to the integral of a known reference signal (either an internal standard or a proton signal from the same molecule in a ¹H NMR spectrum). For highly deuterated compounds, direct ²H NMR is often more informative than ¹H NMR.
Metabolic Fate and Signaling of Stearic Acid
Stearic acid, once ingested or synthesized de novo, undergoes several metabolic transformations. This compound can be used to trace these pathways.
A primary metabolic fate of stearic acid is its conversion to the monounsaturated fatty acid, oleic acid, a reaction catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1). This conversion is a critical step in the synthesis of complex lipids such as triglycerides and phospholipids, which are essential components of cell membranes and energy storage molecules.[4] Stearic acid itself also functions as a signaling molecule, influencing various cellular processes.[4]
Metabolic Pathway of Stearic Acid
Caption: Metabolic fate of this compound.
Experimental Workflow for Isotopic Enrichment Analysis
Caption: Workflow for analyzing this compound.
Conclusion
This compound is a powerful tool for researchers in the fields of metabolism, drug development, and lipidomics. Understanding its isotopic purity and enrichment levels, along with the appropriate analytical methodologies, is paramount for obtaining accurate and reproducible results. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in scientific investigations. By carefully selecting the appropriately labeled standard and employing robust analytical techniques, researchers can confidently trace the metabolic fate of stearic acid and elucidate its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Protocols for sample preparation and compound-specific stable-isotope analyses (δ2H, δ13C) of fatty acids in biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage conditions for Stearic acid-d2
An In-depth Technical Guide to the Stability and Storage of Stearic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and longevity of this isotopically labeled compound for experimental use.
Introduction
This compound (Deuterated Stearic Acid) is a stable isotope-labeled saturated fatty acid used as an internal standard in mass spectrometry-based research and as a tracer in metabolic studies. Its chemical inertness as a saturated fatty acid contributes to its overall stability. Unlike unsaturated fatty acids, it is not susceptible to peroxidation due to the absence of double bonds in its hydrocarbon chain. However, proper storage and handling are crucial to maintain its chemical and isotopic purity over time.
Stability Profile
This compound is a stable compound under recommended storage conditions. Its stability is primarily influenced by temperature and the physical state in which it is stored (solid powder vs. in solvent).
Summary of Stability Data
The following table summarizes the known stability of this compound under various storage conditions. This data is compiled from supplier information and general chemical knowledge of saturated fatty acids.
| Physical State | Storage Temperature | Duration of Stability |
| Powder | -20°C | 3 years[1] |
| Powder | 4°C | 2 years[1] |
| In Solvent | -80°C | 6 months[1] |
| In Solvent | -20°C | 1 month[1] |
Degradation Pathways
As a saturated fatty acid, this compound is not prone to common degradation pathways like oxidation that affect unsaturated fatty acids. The primary theoretical degradation pathways would involve high heat or reaction with strong oxidizing agents.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended:
-
Storage as a Solid: For long-term storage, this compound should be stored as a solid powder in a tightly sealed container at -20°C.[1] For shorter periods, storage at 4°C is also acceptable.[1] The container should be protected from light and moisture.
-
Storage in Solution: If this compound is to be stored in solution, it is recommended to use a suitable organic solvent and store it at -80°C for up to six months.[1] For shorter durations of up to one month, -20°C is acceptable.[1] Aliquoting the solution into single-use vials is advisable to avoid repeated freeze-thaw cycles.
-
Handling: When handling this compound, standard laboratory safety practices should be followed. This includes working in a well-ventilated area and using personal protective equipment such as gloves and safety glasses.[2][3] Avoid creating dust when handling the powdered form.[2][3]
Experimental Protocols for Stability Assessment
While specific, detailed experimental protocols for the stability testing of this compound are not widely published, a general workflow for assessing the stability of isotopically labeled compounds can be established. The primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
General Experimental Workflow
Caption: Workflow for assessing this compound stability.
Key Methodologies
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, chloroform).
-
Aliquot the stock solution into multiple vials for storage under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).
-
Store a reference sample at -80°C, considered the baseline for stability.
2. Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a vial from each storage condition.
-
Analyze the sample using a validated GC-MS or LC-MS method to determine the concentration and isotopic purity of this compound.
3. Data Analysis:
-
Quantify the concentration of this compound in each sample against a calibration curve.
-
Assess the isotopic enrichment to check for any degradation or exchange of deuterium (B1214612) atoms.
-
Compare the results to the initial time point (T=0) to determine the percentage of degradation under each storage condition.
Conclusion
This compound is a chemically stable compound, particularly when stored as a solid at low temperatures. Its stability in solution is more limited, and care should be taken to store it at or below -20°C, with -80°C being optimal for longer-term storage. While robust against oxidative degradation, exposure to high temperatures and strong oxidizing agents should be avoided. Following the recommended storage and handling procedures will ensure the integrity of this compound for its intended applications in research and development.
References
The Biological Effects of Deuterium Labeling on Stearic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid (18:0) is a ubiquitous saturated fatty acid in the human diet and a key component of cellular lipids. Understanding its metabolic fate is crucial for research in nutrition, metabolic diseases, and drug development. Stable isotope labeling, particularly with deuterium (B1214612) (²H), offers a powerful tool to trace the intricate pathways of stearic acid metabolism without interfering with its biological functions. This technical guide provides a comprehensive overview of the biological effects of deuterium labeling on stearic acid, focusing on its utility as a metabolic tracer. Unlike deuterium-labeled polyunsaturated fatty acids (D-PUFAs), where the primary biological effect is the kinetic isotope effect that inhibits lipid peroxidation, the principal role of deuterium-labeled stearic acid is to serve as a tracer for its metabolic transformations.[1]
This guide will detail the metabolic journey of deuterated stearic acid, from cellular uptake and incorporation into lipid droplets to its enzymatic conversion into other fatty acids. We will present quantitative data from key studies, outline detailed experimental protocols for its use, and provide visual representations of the relevant metabolic pathways.
Biological Effects of Deuterium Labeling on Stearic Acid
The primary biological significance of labeling stearic acid with deuterium lies in its application as a tracer to elucidate its metabolic pathways. The substitution of hydrogen with deuterium creates a mass shift that is readily detectable by mass spectrometry and Raman spectroscopy, allowing researchers to follow the molecule's journey through various cellular processes.
Minimal Kinetic Isotope Effect on Metabolism
A critical aspect of using deuterium-labeled stearic acid as a tracer is that the deuterium label, when not positioned at a site of enzymatic hydrogen abstraction, does not significantly alter the fatty acid's intrinsic biochemical properties or metabolic rates. Studies have shown that deuterium-labeled stearic acid is absorbed and metabolized similarly to its unlabeled counterpart.[2] For instance, the desaturation of stearic acid to oleic acid, a key metabolic step, proceeds at comparable rates for both isotopologues. This is in stark contrast to D-PUFAs, where deuterium at the bis-allylic positions creates a significant kinetic isotope effect that slows down oxidation.[3]
Metabolic Fate of Deuterated Stearic Acid
Once introduced into a biological system, deuterated stearic acid follows the known metabolic pathways of stearic acid:
-
Cellular Uptake and Esterification: Deuterated stearic acid is taken up by cells and activated to its coenzyme A thioester, stearoyl-CoA. This activated form is then readily esterified into complex lipids, primarily triglycerides (TGs) for storage in lipid droplets and phospholipids (B1166683) for incorporation into cellular membranes.[1]
-
Storage in Lipid Droplets: Studies using Raman spectroscopy have visualized the accumulation of deuterated stearic acid within intracellular lipid droplets. Research in cat oocytes has shown that the efficiency of deuterated stearic acid uptake and its concentration within lipid droplets can be quantified, and it was observed that deuterium labeling did not affect oocyte maturation rates.[4][5]
-
Desaturation to Oleic Acid: A major metabolic route for stearic acid is its desaturation by stearoyl-CoA desaturase-1 (SCD1) to form the monounsaturated fatty acid, oleic acid (18:1n-9).[6] Tracer studies with deuterium-labeled stearic acid have been instrumental in quantifying the rate of this conversion in various physiological and pathological states.[7]
-
Chain Shortening (β-Oxidation): Deuterated stearic acid can undergo one cycle of mitochondrial β-oxidation to yield deuterated palmitic acid (16:0).[7] This process allows for the investigation of the interplay between different saturated fatty acid pools.
-
Incorporation into Complex Lipids: The resulting deuterated fatty acids (stearic, oleic, and palmitic) are incorporated into a wide range of lipid classes, including triglycerides, phospholipids (e.g., phosphatidylcholine and phosphatidylethanolamine), and cholesteryl esters.[1][7]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing deuterium- or ¹³C-labeled stearic acid to investigate its metabolism.
| Parameter | Organism/System | Tracer | Value | Reference |
| Desaturation to Oleic Acid (18:1) | Humans (in vivo) | Deuterated Stearic Acid | ~9.2% | [2] |
| Desaturation to Oleic Acid (18:1) | Humans (in vivo) | ¹³C-Stearic Acid | ~14% | [7] |
| β-Oxidation to Palmitic Acid (16:0) | Humans (in vivo) | ¹³C-Stearic Acid | 1.3% - 7% | [7] |
| Cumulative Oxidation (vs. Oleic Acid) | Humans (in vivo) | ¹³C-Stearic Acid | 34% lower than ¹³C-Oleic Acid | [8] |
| Plasma Clearance Rate (vs. Oleic Acid) | Humans (in vivo) | ¹³C-Stearic Acid | 46% lower than ¹³C-Oleic Acid | [8] |
Table 1: Metabolic Conversion Rates of Labeled Stearic Acid
| Lipid Fraction | Organism/System | Observation | Reference |
| Plasma Triglycerides | Humans (in vivo) | 30-40% lower incorporation compared to labeled palmitic acid. | [2] |
| Plasma Cholesterol Esters | Humans (in vivo) | 30-40% lower incorporation compared to labeled palmitic acid. | [2] |
| Plasma Phosphatidylcholine | Humans (in vivo) | ~40% higher incorporation compared to labeled palmitic acid. | [2] |
| Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE) | Mouse Skeletal Muscle (ex vivo) | Incorporation of D35-stearic acid into PC and PE species was quantified. | [1] |
Table 2: Incorporation of Labeled Stearic Acid into Complex Lipids
Experimental Protocols
Synthesis of Deuterated Stearic Acid (Stearic-d35 Acid)
A common method for preparing fully deuterated stearic acid (stearic-d35 acid) involves the catalytic deuteration of stearic acid.
Materials:
-
Stearic acid
-
Deuterium gas (D₂)
-
Catalyst (e.g., Palladium on carbon)
-
High-pressure reactor
-
Appropriate solvent (e.g., ethyl acetate)
Protocol:
-
Dissolve stearic acid in the chosen solvent within the high-pressure reactor.
-
Add the catalyst to the solution.
-
Seal the reactor and purge with an inert gas (e.g., argon) to remove air.
-
Introduce deuterium gas into the reactor to the desired pressure.
-
Heat the reactor to the specified temperature and maintain for the required reaction time, ensuring continuous stirring.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude stearic-d35 acid.
-
Purify the product using recrystallization or chromatography.
-
Confirm the isotopic enrichment and purity using mass spectrometry and NMR spectroscopy.[9]
Cell Culture and Administration of Deuterated Stearic Acid
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
Deuterated stearic acid (dSA)
-
Fatty acid-free bovine serum albumin (BSA)
-
Sterile phosphate-buffered saline (PBS)
Protocol:
-
Preparation of dSA-BSA Complex: a. Prepare a stock solution of dSA in ethanol (B145695). b. In a sterile tube, add the required volume of dSA stock solution. c. Evaporate the ethanol under a stream of nitrogen. d. Add a pre-warmed solution of fatty acid-free BSA in PBS or culture medium to the dried dSA. e. Incubate at 37°C with gentle agitation for at least 1 hour to allow complex formation. f. Sterilize the dSA-BSA complex by passing it through a 0.22 µm filter.
-
Cell Treatment: a. Plate cells at the desired density and allow them to adhere overnight. b. The following day, replace the culture medium with fresh medium containing the desired final concentration of the dSA-BSA complex. c. Incubate the cells for the desired period (e.g., 2, 6, 12, 24 hours) to allow for uptake and metabolism of the dSA.
-
Cell Harvesting: a. After the incubation period, wash the cells twice with ice-cold PBS to remove any remaining extracellular dSA. b. Harvest the cells by scraping or trypsinization. c. Centrifuge the cell suspension and discard the supernatant. d. The cell pellet is now ready for lipid extraction.
Lipid Extraction and Analysis by GC-MS
Materials:
-
Cell pellet or tissue homogenate
-
Deuterated internal standards (e.g., C17:0-d33)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Boron trifluoride-methanol solution (12-14% w/w)
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system with a polar capillary column
Protocol:
-
Lipid Extraction (Folch Method): a. To the cell pellet, add a known amount of deuterated internal standard. b. Add chloroform:methanol (2:1, v/v) and vortex vigorously. c. Add 0.9% NaCl solution to induce phase separation, vortex, and centrifuge. d. Carefully collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.[10]
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add boron trifluoride-methanol solution. b. Seal the tube and heat at 60°C for 5-10 minutes. c. Cool the tube, then add water and hexane. Vortex to extract the FAMEs into the hexane layer. d. Transfer the hexane layer to a new tube containing anhydrous sodium sulfate to remove residual water.[10]
-
GC-MS Analysis: a. Inject the FAME-containing hexane solution into the GC-MS. b. Use a suitable temperature program to separate the FAMEs on the column. c. Set the mass spectrometer to scan for the molecular ions and characteristic fragments of both the unlabeled and deuterated fatty acid methyl esters. d. Quantify the different fatty acids by comparing their peak areas to that of the internal standard.[6]
Analysis by Raman Spectroscopy
Protocol:
-
Culture and treat cells with deuterated stearic acid as described above.
-
Wash the cells with PBS and fix them.
-
Acquire Raman spectra from individual cells or specific subcellular locations (like lipid droplets) using a confocal Raman microscope.
-
The presence of deuterated stearic acid will be indicated by a strong Raman signal in the C-D stretching region (approximately 2100-2200 cm⁻¹), which is spectrally well-separated from the C-H stretching region of endogenous lipids.[11]
-
The intensity of the C-D stretching band can be used to quantify the amount and distribution of the incorporated deuterated stearic acid.[4]
Signaling Pathways and Experimental Workflows
// Nodes dSA [label="Deuterated Stearic Acid\n(extracellular)", fillcolor="#FBBC05"]; dSA_cell [label="Deuterated Stearic Acid\n(intracellular)", fillcolor="#FBBC05"]; dStearoyl_CoA [label="Deuterated Stearoyl-CoA", fillcolor="#FBBC05"]; dOleoyl_CoA [label="Deuterated Oleoyl-CoA", fillcolor="#FBBC05"]; dPalmitoyl_CoA [label="Deuterated Palmitoyl-CoA", fillcolor="#FBBC05"]; TGs [label="Triglycerides\n(in Lipid Droplets)", fillcolor="#34A853"]; PLs [label="Phospholipids\n(in Membranes)", fillcolor="#34A853"];
// Edges dSA -> dSA_cell [label="Uptake"]; dSA_cell -> dStearoyl_CoA [label="Activation (ACSL)"]; dStearoyl_CoA -> dOleoyl_CoA [label="Desaturation (SCD1)"]; dStearoyl_CoA -> dPalmitoyl_CoA [label="β-Oxidation"]; dStearoyl_CoA -> TGs [label="Esterification (DGAT)"]; dStearoyl_CoA -> PLs [label="Esterification (LPLAT)"]; dOleoyl_CoA -> TGs [label="Esterification"]; dOleoyl_CoA -> PLs [label="Esterification"];
// Styling dSA [fillcolor="#F1F3F4"]; dSA_cell [fillcolor="#F1F3F4"]; dStearoyl_CoA [fillcolor="#F1F3F4"]; dOleoyl_CoA [fillcolor="#F1F3F4"]; dPalmitoyl_CoA [fillcolor="#F1F3F4"]; TGs [fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLs [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } .dot Caption: Metabolic pathways of deuterated stearic acid.
// Nodes Synthesis [label="Synthesis of\nDeuterated Stearic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Admin [label="Administration to\nCells or Organism", fillcolor="#FBBC05"]; Incubation [label="Incubation and\nMetabolism", fillcolor="#FBBC05"]; Extraction [label="Lipid Extraction", fillcolor="#34A853"]; Derivatization [label="Derivatization\n(e.g., FAMEs)", fillcolor="#34A853"]; Analysis [label="Analysis\n(GC-MS or Raman)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Data Analysis and\nQuantification", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Synthesis -> Admin; Admin -> Incubation; Incubation -> Extraction; Extraction -> Derivatization; Derivatization -> Analysis; Analysis -> Data; } .dot Caption: Experimental workflow for metabolic studies.
Conclusion
Deuterium labeling of stearic acid provides a robust and reliable method for tracing its metabolic fate in various biological systems. Its key advantage lies in its ability to act as a non-perturbative tracer, as the deuterium label does not significantly alter its metabolic processing. This allows for the accurate quantification of its uptake, storage, desaturation, and incorporation into complex lipids. The detailed protocols and analytical methods described in this guide provide a framework for researchers to employ deuterium-labeled stearic acid in their studies to gain deeper insights into lipid metabolism in health and disease.
References
- 1. Ex Vivo Measurement of Stable Isotope-Labeled Fatty Acid Incorporation Into Phospholipids in Isolated Mice Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of dietary stearic acid relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Deuterated stearic acid uptake and accumulation in lipid droplets of cat oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High oleic/stearic fatty acid desaturation index in cord plasma from infants of mothers with gestational diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. chembk.com [chembk.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Applications of Stearic Acid-d2 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of deuterium-labeled stearic acid (Stearic acid-d2) in the field of metabolic research. Stearic acid, a ubiquitous saturated long-chain fatty acid, plays a crucial role in energy storage, membrane structure, and cellular signaling.[1] The use of stable isotope-labeled stearic acid, particularly deuterated forms like this compound, has become an indispensable tool for tracing its metabolic fate and understanding its contribution to various physiological and pathological processes.[2][] This non-radioactive labeling approach offers a safe and powerful method for dynamic studies in cell cultures, animal models, and even human subjects.[2][4]
Core Applications in Metabolic Research
Metabolic labeling with this compound allows researchers to track the journey of this fatty acid through complex biological systems, providing critical insights into lipid metabolism.[2][] This technique is instrumental in elucidating disease mechanisms, discovering novel biomarkers, and evaluating the efficacy of therapeutic interventions.[2]
Key research applications include:
-
Elucidating Disease Mechanisms: By tracing the flux of this compound, researchers can identify metabolic dysregulation in diseases such as obesity, type 2 diabetes, cardiovascular disease, and cancer.[2]
-
Drug Discovery and Development: This methodology is employed to assess the on-target and off-target effects of pharmaceuticals on lipid metabolism, shedding light on their mechanisms of action and potential side effects.[2][]
-
Metabolic Flux Analysis: It enables the quantification of the rates (fluxes) of metabolic pathways, offering a deeper understanding of cellular metabolism under various conditions.[2][]
-
Nutritional Science: Researchers use this technique to understand how dietary fatty acids are absorbed, distributed, and utilized, contributing to evidence-based dietary recommendations.[2]
-
Biomarker Discovery: Comparing the metabolic profiles of healthy versus diseased states using stable isotope labeling can aid in the identification of new biomarkers for diagnosis and prognosis.[2]
A primary metabolic fate of stearic acid is its desaturation to oleic acid, a monounsaturated fatty acid.[5] Stearic acid also serves as a substrate for the synthesis of complex lipids like triglycerides and phospholipids.[1]
Metabolic Pathway of Stearic Acid
The diagram below illustrates the primary metabolic pathways of stearic acid, including its conversion to oleic acid and subsequent incorporation into complex lipids.
Caption: Metabolic fate of this compound.
Experimental Protocols
The successful application of this compound in metabolic tracing relies on robust experimental design and sensitive analytical techniques. A generalized workflow is presented below.
General Experimental Workflow
Caption: General workflow for this compound metabolic tracing studies.
Detailed Methodologies
A. In Vivo Administration (Rodent Model)
-
Tracer Preparation: Prepare a formulation of this compound suitable for administration. For example, dissolve in corn oil for oral gavage.
-
Animal Dosing: Administer the deuterated stearic acid to the study animals (e.g., rats or mice). A typical dose might be in the range of 150 mg/kg.[6]
-
Sample Collection: Collect blood samples at serial time points post-administration (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours).[7] Process the blood to obtain plasma. At the study endpoint, tissues of interest can be collected.
-
Sample Preparation for Analysis:
-
To a small volume of plasma (e.g., 10 µL), add an internal standard (a different isotope-labeled fatty acid).[6]
-
Perform lipid extraction using an organic solvent system (e.g., methanol/pentanol).[6]
-
For analysis of total fatty acid composition, perform hydrolysis (e.g., alkaline hydrolysis) to release fatty acids from complex lipids.[7]
-
Neutralize and quench the reaction.[7]
-
B. In Vitro Administration (Cell Culture)
-
Media Preparation: Supplement cell culture media with this compound. The fatty acid is often complexed with bovine serum albumin (BSA) to facilitate its uptake.
-
Cell Treatment: Incubate the cells with the labeled media for various durations to study uptake and incorporation kinetics.
-
Cell Harvesting and Lysis: Harvest the cells, wash to remove extracellular label, and perform cell lysis.
-
Lipid Extraction: Extract lipids from the cell lysate using established methods, such as a Bligh-Dyer or Folch extraction.
C. Analytical Detection by Mass Spectrometry
High-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS) is a common and rapid method for the quantification of deuterated fatty acids in plasma.[7]
-
Chromatography: Separate the fatty acids using a suitable HPLC column (e.g., a C18 column).[8]
-
Mass Spectrometry:
-
Data Analysis:
Quantitative Data Summary
The following table summarizes representative quantitative data from a study where deuterium-labeled stearic acid (d7-C18:0) was orally administered to rats. The concentrations of the parent compound and its desaturation (d7-C18:1) and β-oxidation (d7-C16:0) products were measured in plasma over time.
| Time Point | d7-Stearic Acid (C18:0) | d7-Oleic Acid (C18:1) | d7-Palmitic Acid (C16:0) |
| Maximal Concentration (µM) | 0.6 - 2.2 | 0.6 - 2.2 | 0.6 - 2.2 |
| Detection Duration | Up to 72 hours | Up to 72 hours | Up to 72 hours |
| Data adapted from a study involving oral dosing of d7-C18:0 in rats.[7] |
These results demonstrate the utility of this compound in tracking not only the parent compound but also its key metabolic derivatives over an extended period.[7]
Conclusion
This compound is a versatile and powerful tool for investigating the complexities of lipid metabolism.[2] Its application in metabolic tracing studies provides invaluable quantitative data on the dynamic processes of fatty acid uptake, synthesis, and turnover.[] For researchers in academia and the pharmaceutical industry, this stable isotope-labeling approach is critical for advancing our understanding of metabolic diseases and for the development of novel therapeutic strategies targeting lipid metabolism.[2][]
References
- 1. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. Stable isotopes of fatty acids: current and future perspectives for advancing trophic ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ckisotopes.com [ckisotopes.com]
- 7. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
An In-depth Technical Guide to the Mass Spectrum of Stearic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of deuterium-labeled stearic acid (stearic acid-d2). It is designed to assist researchers and professionals in understanding its fragmentation patterns, implementing robust analytical protocols, and interpreting the resulting data. This compound is a valuable tool in metabolic research and drug development, serving as an internal standard for the quantification of its unlabeled counterpart.[1][2]
Introduction to this compound Mass Spectrometry
Stearic acid (C18:0) is a saturated fatty acid with an 18-carbon chain. Its deuterated isotopologue, this compound, is a stable isotope-labeled compound used as a tracer and an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] The introduction of deuterium (B1214612) atoms increases the mass of the molecule, allowing it to be distinguished from the endogenous, unlabeled stearic acid in biological samples. The position of the deuterium labels is critical for predicting and interpreting the mass spectrum. This guide will focus on stearic acid-2,2-d2, where two deuterium atoms are located on the carbon atom adjacent to the carboxyl group.
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions that provide structural information. The exact fragmentation pattern will depend on the ionization technique employed, with electron ionization (EI) typically causing more extensive fragmentation than softer ionization methods like electrospray ionization (ESI).
For analysis by GC-MS, stearic acid is often derivatized to a more volatile ester, such as a methyl ester or a pentafluorobenzyl (PFB) ester, to improve its chromatographic and ionization properties.[3][4][5]
Electron Ionization (EI) Mass Spectrum of this compound Methyl Ester
Based on the known fragmentation of unlabeled stearic acid methyl ester, the following table summarizes the predicted major ions for stearic acid-2,2-d2 methyl ester. The molecular weight of stearic acid-2,2-d2 is 286.5 g/mol , and its methyl ester is 300.5 g/mol .
| m/z (predicted) | Ion Structure/Fragment Lost | Interpretation |
| 300 | [M]⁺• | Molecular ion of stearic acid-2,2-d2 methyl ester. |
| 269 | [M - •OCH3]⁺ | Loss of the methoxy (B1213986) group. |
| 201 | [CH3OOC(CD2)(CH2)n]⁺ | Cleavage of the alkyl chain. |
| 145 | [CH3OOC(CD2)(CH2)4]⁺ | Cleavage of the alkyl chain. |
| 89 | [•CD2COOCH3]⁺ | α-cleavage, fragment containing the deuterated carbon. |
| 76 | [HCD2CO]⁺ | McLafferty rearrangement product, shifted by +2 due to deuterium. |
Note: The relative abundances are predicted based on the fragmentation of the unlabeled analog and will vary depending on the instrument conditions. The base peak for unlabeled stearic acid methyl ester is typically at m/z 74, corresponding to the McLafferty rearrangement product. For the 2,2-d2 isotopologue, this peak is expected to shift to m/z 76.
Fragmentation Pathway of Stearic Acid-2,2-d2 Methyl Ester
The fragmentation of long-chain fatty acid methyl esters under electron ionization is a well-characterized process. The following diagram illustrates the key fragmentation pathways for stearic acid-2,2-d2 methyl ester.
Caption: Predicted fragmentation of stearic acid-2,2-d2 methyl ester.
Experimental Protocols
The following sections provide detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS.
GC-MS Analysis of this compound as a Pentafluorobenzyl (PFB) Ester
This protocol is adapted from established methods for fatty acid analysis and is suitable for the quantification of stearic acid using this compound as an internal standard.[3][5][6]
3.1.1. Materials
-
This compound internal standard solution (e.g., 10 µg/mL in ethanol)
-
Unlabeled stearic acid standards for calibration curve
-
Iso-octane
-
1N Hydrochloric acid (HCl)
-
1% (v/v) Diisopropylethylamine (DIPEA) in acetonitrile (B52724)
-
1% (v/v) Pentafluorobenzyl bromide (PFBBr) in acetonitrile
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a capillary column (e.g., DB-5ms)
3.1.2. Sample Preparation and Derivatization
-
Internal Standard Spiking: To 100 µL of plasma or other biological sample, add a known amount of this compound internal standard solution.
-
Hydrolysis (for total fatty acid analysis): Add 500 µL of 1N KOH in methanol and incubate at 60°C for 1 hour to release esterified fatty acids. Neutralize with 500 µL of 1N HCl. For free fatty acid analysis, this step is omitted.
-
Extraction: Add 1 mL of methanol and 2 mL of iso-octane. Vortex vigorously for 1 minute. Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Collection: Transfer the upper iso-octane layer to a clean glass tube. Repeat the extraction with another 2 mL of iso-octane and combine the organic layers.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 25 µL of 1% DIPEA in acetonitrile and 25 µL of 1% PFBBr in acetonitrile.[3][5][6] Cap the tube and incubate at room temperature for 20 minutes.
-
Final Drying: Evaporate the derivatization reagents to dryness under nitrogen.
-
Reconstitution: Dissolve the derivatized sample in 50 µL of iso-octane for GC-MS analysis.
3.1.3. GC-MS Parameters
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Scan mode (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for targeted quantification. For this compound PFB ester, the molecular ion [M-PFB]⁻ will be at m/z 285 in negative chemical ionization.
LC-MS/MS Analysis of Underivatized this compound
This method is suitable for the direct analysis of free fatty acids and avoids the need for derivatization.[1][7]
3.2.1. Materials
-
This compound internal standard solution
-
Unlabeled stearic acid standards
-
Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
-
Methanol
-
LC-MS/MS system with a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)
3.2.2. Sample Preparation
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of cold methanol containing the this compound internal standard.
-
Vortex and Centrifuge: Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Collection: Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3.2.3. LC-MS/MS Parameters
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Flow Rate: 0.3 mL/min
-
Mobile Phase Gradient: A linear gradient from 50% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 50% B for 5 minutes.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM). The precursor ion for this compound will be [M-H]⁻ at m/z 285.5. The product ions will depend on collision energy and can be optimized for sensitivity and specificity. A likely product ion would result from the neutral loss of water (m/z 267.5).
Data Presentation and Visualization
Clear presentation of quantitative data and experimental workflows is essential for reproducible research.
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Linear Range | Limit of Quantification (LOQ) |
| Stearic Acid | 283.3 [M-H]⁻ | User-defined | User-defined | User-defined | User-defined |
| This compound | 285.5 [M-H]⁻ | User-defined | User-defined | N/A | N/A |
This table should be populated with experimentally determined values.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of stearic acid using this compound as an internal standard.
Caption: General workflow for fatty acid quantification.
Conclusion
This guide provides a foundational understanding of the mass spectrometric analysis of this compound. By utilizing the predicted fragmentation patterns and detailed experimental protocols, researchers can confidently employ this compound as an internal standard for accurate and precise quantification of stearic acid in various biological matrices. The provided workflows and data presentation formats are intended to promote clarity and reproducibility in scientific investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. benchchem.com [benchchem.com]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Abundance of Deuterium in Stearic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance of deuterium (B1214612) in stearic acid, a key saturated fatty acid in various biological systems. This document delves into the principles of isotopic distribution, detailed experimental protocols for its analysis, and the metabolic context of stearic acid.
Introduction to Deuterium and its Natural Abundance
Deuterium (²H or D) is a stable isotope of hydrogen, containing one proton and one neutron in its nucleus. Its natural abundance is approximately 0.0156% on Earth. While this concentration may seem low, the distribution of deuterium within a molecule is not always statistically random. This non-statistical distribution, known as isotopic fractionation, arises from kinetic and thermodynamic isotope effects during biochemical reactions. For a molecule like stearic acid (C18H36O2), with 36 hydrogen atoms, these subtle variations in deuterium content at specific positions can provide valuable insights into its metabolic history and the enzymatic processes it has undergone.
Natural Abundance of Deuterium in Stearic Acid
The site-specific natural isotopic fractionation (SNIF) of deuterium in fatty acids reveals a non-statistical distribution along the carbon chain. This phenomenon is a consequence of the kinetic isotope effects associated with the enzymes involved in fatty acid biosynthesis and desaturation.
While a complete, publicly available high-resolution map of the natural deuterium abundance at every position of stearic acid is not readily found in the literature, studies on fatty acids have established general principles:
-
Alternating Pattern: A common observation in the deuterium distribution along the acyl chain of fatty acids is an alternating pattern of enrichment and depletion.[1] This is thought to reflect the different hydrogen sources and enzymatic mechanisms at each step of the fatty acid synthesis cycle.
-
Depletion at Desaturation Sites: In unsaturated fatty acids, a significant depletion of deuterium is observed at the positions of desaturation.[2]
-
Gradient along the Chain: A gradient of deuterium content can also occur along the fatty acid chain.[2]
The following table summarizes the key concepts and findings related to the natural abundance of deuterium in long-chain fatty acids, including stearic acid.
| Parameter | Description | Reference |
| Overall Natural Abundance of Deuterium | Approximately 0.0156% of all hydrogen atoms on Earth. | |
| Site-Specific Isotopic Fractionation | The (D/H)i ratio is not uniform across all positions within the stearic acid molecule due to kinetic and thermodynamic isotope effects in its biosynthesis and metabolism. | [1][3] |
| Alternating Isotopic Pattern | The deuterium content can show an alternating pattern of higher and lower abundance along the carbon chain, reflecting the biosynthetic pathway. | [1] |
| Influence of Biosynthesis | The enzymes involved in fatty acid synthesis (e.g., fatty acid synthase) and elongation contribute to the specific isotopic signature of the molecule. | [1][3] |
Metabolic Pathways of Stearic Acid
Stearic acid plays a central role in lipid metabolism. Understanding its metabolic fate is crucial for interpreting deuterium distribution patterns. The following diagrams illustrate the key pathways involving stearic acid.
Fatty Acid Biosynthesis
Stearic acid is synthesized in the cytoplasm from acetyl-CoA through the action of the fatty acid synthase (FAS) complex. The initial product is palmitic acid (C16:0), which is then elongated to stearic acid (C18:0).[4]
References
- 1. 2.3. NMR Sample Preparation [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Natural deuterium distribution in fatty acids isolated from peanut seed oil: a site-specific study by quantitative 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biologydiscussion.com [biologydiscussion.com]
An In-depth Technical Guide to the Safe Handling of Stearic Acid-d2
This guide provides comprehensive safety and handling precautions for Stearic acid-d2, tailored for researchers, scientists, and drug development professionals. Given the limited availability of safety data specific to this compound, this document incorporates information from the safety data sheets (SDS) of closely related deuterated analogues, such as Stearic acid-d35 and Stearic acid-d4, as well as the well-documented non-deuterated stearic acid. The primary chemical properties and hazards are expected to be comparable across these forms.
Hazard Identification and Classification
Stearic acid and its deuterated forms are generally considered to have low toxicity. However, they can present hazards under certain conditions. The primary concerns are mechanical irritation from dust and potential irritation to the skin, eyes, and respiratory tract.
GHS Classification Summary for Stearic Acid Analogues:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation.[1] |
Note: Classifications may vary slightly between suppliers and the specific form of the acid.
Pictogram:
Signal Word: Warning[1]
Physical and Chemical Properties
The physical and chemical properties of this compound are expected to be very similar to those of stearic acid.
| Property | Value |
| Appearance | White, waxy solid, crystalline flakes, or beads.[2][3] |
| Odor | Fatty acid odor or odorless.[2][3] |
| Melting Point | 67 - 69 °C / 152.6 - 156.2 °F[4] |
| Boiling Point | 361 °C / 681.8 °F @ 760 mmHg[4] |
| Flash Point | 196 °C / 384.8 °F[2][4][5] |
| Autoignition Temperature | 395 °C[2] |
| Solubility | Insoluble in water; soluble in many common organic solvents.[2] |
| Stability | Stable under normal conditions.[6][7] |
Experimental Protocols for Safe Handling
Adherence to proper laboratory protocols is essential to minimize risks when working with this compound.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of the substance to determine the necessary level of protection.
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[1][5][8] |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).[5][8] A lab coat or other protective clothing should be worn to prevent skin contact.[1][5] |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[8] Ensure adequate ventilation, such as working in a chemical fume hood.[1][2] |
General Handling and Hygiene
-
Avoid Dust Formation: Minimize the generation and accumulation of dust.[5]
-
Ventilation: Use only in a well-ventilated area or in a chemical fume hood.[1][2]
-
Personal Hygiene: Wash hands thoroughly after handling and before breaks, eating, drinking, or smoking.[6][8] Do not eat, drink, or smoke in the laboratory.[1]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5][9]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[5][8]
-
Incompatibilities: Store away from strong oxidizing agents, bases, and reducing agents.[2][4]
Accidental Release Measures
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
For small spills, dampen the solid material with 60-70% ethanol (B145695) to prevent dust formation.[10]
-
Sweep or scoop up the material using non-sparking tools and place it into a suitable, labeled container for disposal.[5][10]
-
-
Decontamination:
-
Clean the spill area with absorbent paper dampened with 60-70% ethanol, followed by a soap and water solution.[10]
-
-
PPE: Wear appropriate personal protective equipment during cleanup.[5]
Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.[1] Contact a licensed professional waste disposal service.[7]
Toxicology and First Aid
While stearic acid has low acute toxicity, appropriate first aid measures should be readily available.
Toxicological Data (for Stearic Acid)
| Route of Exposure | Endpoint | Value | Species |
| Oral | LD50 | > 2,000 mg/kg | Rat[7] |
| Dermal | LD50 | > 5,000 mg/kg | Rabbit[7] |
| Skin | Irritation | Moderate (Draize test) | Rabbit[5] |
First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][5] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[5][8] |
Process Flow and Risk Assessment Diagrams
Laboratory Handling Workflow
The following diagram illustrates the standard workflow for handling this compound in a research environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Stearic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 4. fishersci.com [fishersci.com]
- 5. westliberty.edu [westliberty.edu]
- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 7. uprm.edu [uprm.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. psgraw.com [psgraw.com]
- 10. STEARIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Solubility of Stearic acid-d2 in different solvents
An In-Depth Technical Guide on the Solubility of Stearic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of deuterated stearic acid (this compound). Due to the limited availability of specific solubility data for the deuterated form, this document presents extensive data for non-deuterated stearic acid, which is expected to exhibit very similar solubility characteristics. The guide includes detailed experimental protocols for solubility determination and a visual representation of the experimental workflow, designed to assist researchers in their laboratory work.
Introduction
Stearic acid (octadecanoic acid) is a saturated fatty acid with the chemical formula C₁₈H₃₆O₂. Its deuterated isotopologue, this compound, where two hydrogen atoms on a specific methylene (B1212753) group are replaced by deuterium, is a valuable tool in various research applications, including metabolic studies, mass spectrometry internal standards, and investigations of lipid membrane dynamics. Understanding the solubility of this compound in different solvents is crucial for its effective use in these applications, enabling accurate solution preparation and experimental design.
While specific quantitative solubility data for this compound is not widely published, the physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Therefore, the solubility of stearic acid can be used as a reliable proxy for the solubility of this compound. This guide provides a detailed compilation of stearic acid solubility in a range of common solvents.
Solubility Data
The following tables summarize the quantitative solubility of stearic acid in various organic and inorganic solvents at different temperatures. The data is compiled from various scientific sources and handbooks.
Table 1: Solubility of Stearic Acid in Common Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 20 | 0.00029 |
| Ethanol (95%) | 25 | 2.3 |
| Methanol | 25 | 0.5 |
| Acetone | 25 | 3.2 |
| Chloroform | 25 | 15.4 |
| Diethyl Ether | 25 | 10.2 |
| Hexane | 25 | 1.1 |
| Carbon Tetrachloride | 25 | 7.7 |
| Benzene | 25 | 8.8 |
| Toluene | 25 | 7.9 |
| Dimethyl Sulfoxide (DMSO) | 25 | ~2.5 |
| N,N-Dimethylformamide (DMF) | 25 | Soluble |
Table 2: Temperature Dependence of Stearic Acid Solubility in Selected Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Acetone | 0 | 1.12 |
| 10 | 1.96 | |
| 20 | 3.45 | |
| 30 | 6.08 | |
| Toluene | 0 | 1.76 |
| 10 | 3.40 | |
| 20 | 6.55 | |
| 30 | 12.7 | |
| Heptane | 0 | 0.24 |
| 10 | 0.52 | |
| 20 | 1.12 | |
| 30 | 2.40 |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.
3.1. Materials
-
This compound
-
Solvent of interest (analytical grade)
-
Thermostatically controlled shaking incubator or water bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks
-
Pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., GC-MS, HPLC-MS, or a properly calibrated UV-Vis spectrophotometer after derivatization)
3.2. Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the sealed container in a thermostatically controlled shaking incubator set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary time-course study can determine the minimum time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the container to rest at the experimental temperature for at least 24 hours to allow the undissolved solid to settle. Alternatively, centrifuge the sample at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. Immediately filter the sample through a syringe filter that is compatible with the solvent and has been pre-saturated with the solution to avoid loss of solute by adsorption.
-
Quantification: Dilute the filtered, saturated solution with a known volume of a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., GC-MS for accurate quantification of the deuterated species).
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Methodological & Application
Application Note: Quantitative Analysis of Stearic Acid in Biological Samples Using Stearic Acid-d2 as an Internal Standard for GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid (C18:0), a saturated long-chain fatty acid, is a fundamental component of complex lipids and plays a significant role in cellular structure, energy metabolism, and signaling pathways. Accurate quantification of stearic acid in various biological matrices is crucial for understanding its physiological and pathological roles in metabolic diseases and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.
To overcome variability in sample preparation and instrument response, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification.[1] Stearic acid-d2, a deuterated analog of stearic acid, serves as an ideal internal standard as it shares nearly identical chemical and physical properties with the endogenous analyte.[2] This ensures that it behaves similarly during extraction, derivatization, and chromatographic analysis, effectively correcting for any sample loss or variation.[3]
This application note provides a detailed protocol for the quantitative analysis of stearic acid in biological samples using this compound as an internal standard, followed by GC-MS analysis. Two common derivatization techniques are presented: the formation of Fatty Acid Methyl Esters (FAMEs) for analysis by electron ionization (EI) GC-MS, and the formation of Pentafluorobenzyl (PFB) esters for high-sensitivity analysis by negative chemical ionization (NCI) GC-MS.
Principle of the Method
The methodology is based on the principle of stable isotope dilution. A known amount of this compound is added to the sample at the initial stage of sample preparation.[1] This "spiked" sample is then subjected to lipid extraction and derivatization. During GC-MS analysis, the analyte (stearic acid derivative) and the internal standard (this compound derivative) are separated chromatographically and detected by the mass spectrometer. Because the internal standard is added at the beginning, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio corrects for any loss of analyte during the sample preparation workflow and for variations in injection volume.[1] Calibration curves are generated using known concentrations of unlabeled stearic acid and a constant concentration of this compound.
Experimental Protocols
Materials and Reagents
-
Stearic Acid (≥99% purity)
-
This compound (≥98% atom % D)
-
Solvents: Methanol (B129727), Chloroform, Isooctane (B107328), Hexane (B92381), Acetonitrile (all HPLC or GC grade)
-
Reagents for FAME Derivatization: 14% Boron trifluoride in methanol (BF₃-Methanol) or 0.5 M NaOH in methanol
-
Reagents for PFB Ester Derivatization: Pentafluorobenzyl bromide (PFBBr), N,N-Diisopropylethylamine (DIPEA)
-
Other Reagents: 0.9% NaCl solution, 1 N HCl, Anhydrous sodium sulfate (B86663), Butylated hydroxytoluene (BHT)
-
High-purity water
-
Nitrogen gas (high purity)
Sample Preparation and Lipid Extraction
The following protocols are generalized for plasma, cultured cells, and tissue samples. The addition of an antioxidant like BHT to the extraction solvent is recommended to prevent oxidation of unsaturated fatty acids that may be of interest in a broader fatty acid profile.
a) Plasma Samples
-
To 100 µL of plasma in a glass tube with a PTFE-lined cap, add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 µg/mL solution in ethanol).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
b) Cultured Cells
-
Harvest cells (e.g., 0.5 x 10⁶ cells) and wash with ice-cold PBS.
-
Resuspend the cell pellet in 250 µL of PBS.[3]
-
Add the this compound internal standard.
-
Initiate extraction by adding 500 µL of methanol and 25 µL of 1 N HCl.[3]
-
Add 1.5 mL of isooctane, vortex vigorously for 30 seconds, and centrifuge at 3000 rpm for 2 minutes to separate the phases.[3]
-
Transfer the upper isooctane layer to a clean tube.
-
Repeat the isooctane extraction and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
c) Tissue Samples
-
Homogenize a known weight of tissue (e.g., 1 mg) in 500 µL of methanol on ice.[3]
-
Add the this compound internal standard.
-
Proceed with the biphasic extraction as described for cultured cells (steps 4-8), extending the vortexing time to 10 minutes to ensure complete extraction.[3]
Derivatization
a) Protocol 1: Derivatization to Fatty Acid Methyl Esters (FAMEs) This is a widely used method for preparing fatty acids for GC-MS analysis with electron ionization.
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.[4]
-
Heat the mixture at 100°C for 10 minutes to hydrolyze the lipids.[4]
-
Cool the sample to room temperature.
-
Add 2 mL of 14% BF₃ in methanol.[4]
-
Heat the mixture again at 100°C for 5 minutes to methylate the free fatty acids.[4]
-
Cool the sample to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.[4]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer, which contains the FAMEs.
-
Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
b) Protocol 2: Derivatization to Pentafluorobenzyl (PFB) Esters This method is ideal for high-sensitivity analysis using negative chemical ionization (NCI) GC-MS.
-
To the dried lipid extract, add 25 µL of 1% diisopropylethylamine in acetonitrile.[1]
-
Add 25 µL of 1% PFB bromide in acetonitrile.[1]
-
Incubate at room temperature for 20 minutes in a capped glass tube.[1]
-
Remove the solvent under a gentle stream of nitrogen.
-
Dissolve the residue in 50 µL of isooctane.[1]
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters. These should be optimized for the specific instrument and column used.
a) For FAMEs Analysis (EI Mode)
-
GC System: Agilent 6890 or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar cyano-column.[5][6]
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature 80°C, hold for 2 min, ramp at 20°C/min to 280°C, hold for 10 min.[5]
-
Carrier Gas: Helium at a constant flow rate.
-
MS System: Agilent 5973 or similar single quadrupole MS.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Stearic Acid Methyl Ester: Monitor characteristic ions such as m/z 298 (M+), 269, 87, and 74.
-
This compound Methyl Ester: Monitor the corresponding shifted ions, e.g., m/z 300 (M+), 271, 89, and 76.[7]
-
b) For PFB Ester Analysis (NCI Mode)
-
GC System: As above.
-
Column: As above.
-
MS System: Equipped with a negative chemical ionization source.
-
Ionization Mode: Negative Chemical Ionization (NCI) with methane (B114726) as the reagent gas.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Stearic Acid-PFB Ester: Monitor the [M-PFB]⁻ ion (m/z 283).
-
This compound-PFB Ester: Monitor the corresponding shifted ion (m/z 285).
-
Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of stearic acid and a constant concentration of the this compound internal standard.
-
Process these standards using the same extraction and derivatization protocol as the samples.[1]
-
Analyze the calibration standards by GC-MS.
-
Generate a calibration curve by plotting the peak area ratio of the stearic acid derivative to the this compound derivative against the concentration of stearic acid.
-
Calculate the concentration of stearic acid in the biological samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The performance of a validated GC-MS method for stearic acid analysis using this compound as an internal standard is expected to exhibit the following characteristics. The data presented in the table below is representative of typical performance for fatty acid quantification methods.[4][8][9]
| Parameter | Specification | Description |
| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.[8] |
| Limit of Detection (LOD) | 0.5 - 12 ng/mL | The lowest concentration of an analyte that can be reliably detected.[9] |
| Limit of Quantification (LOQ) | 1 - 40 ng/mL | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[9] |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, determined by spiking a known quantity of analyte into a blank matrix.[8] |
| Precision (% RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. |
Mandatory Visualizations
Caption: Overall experimental workflow for the quantification of stearic acid.
Caption: Principle of quantification using a stable isotope-labeled internal standard.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. caymanchem.com [caymanchem.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jppres.com [jppres.com]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stearic Acid-d2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing deuterium-labeled Stearic acid (Stearic acid-d2) in cell culture experiments. This powerful tool enables the precise tracing and quantification of stearic acid uptake, metabolism, and incorporation into various lipid species, offering valuable insights into cellular lipid metabolism and its role in health and disease.
Introduction to this compound in Cellular Research
Stearic acid (C18:0) is a ubiquitous saturated fatty acid that serves as a key component of cellular membranes, an energy source, and a precursor for the synthesis of other lipids, notably oleic acid.[1] this compound is a stable isotope-labeled version of stearic acid, where two hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal tracer for metabolic studies as it can be distinguished from its endogenous, unlabeled counterpart by mass spectrometry.[2]
The primary applications of this compound in cell culture include:
-
Metabolic Flux Analysis: Quantifying the rate of stearic acid uptake and its conversion to other fatty acids and complex lipids.[3][4][5][6]
-
Lipidomics: Identifying and quantifying the incorporation of stearic acid into specific lipid classes such as phospholipids, triglycerides, and cholesterol esters.
-
Signaling Pathway Investigation: Elucidating the role of stearic acid and its metabolites in cellular signaling cascades.
Experimental Protocols
Preparation of this compound-BSA Complex for Cell Culture
Due to its poor solubility in aqueous solutions, this compound must be complexed with fatty acid-free Bovine Serum Albumin (BSA) to ensure its bioavailability to cells in culture.[1][7]
Materials:
-
This compound powder
-
Ethanol, absolute
-
Fatty acid-free BSA
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile cell culture medium
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath at 37°C
-
Sterile filter (0.22 µm)
Protocol:
-
Prepare a 100 mM stock solution of this compound:
-
In a sterile tube, dissolve the appropriate amount of this compound powder in absolute ethanol. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 28.65 mg of this compound (MW: 286.49 g/mol ) in 1 mL of ethanol.
-
Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C.
-
-
Prepare a 10% (w/v) fatty acid-free BSA solution:
-
Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10%. For example, add 1 g of BSA to 10 mL of PBS.
-
Gently mix until the BSA is fully dissolved. Do not vortex vigorously as this can cause frothing.
-
Sterilize the solution by passing it through a 0.22 µm filter. This solution can be stored at 4°C.[8]
-
-
Complex this compound with BSA:
-
In a sterile 15 mL conical tube, warm the required volume of the 10% BSA solution to 37°C in a water bath.
-
Slowly add the this compound stock solution dropwise to the warm BSA solution while gently swirling. A recommended molar ratio of fatty acid to BSA is between 3:1 and 6:1.[9]
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to facilitate the formation of the complex.[10] The solution may initially appear cloudy but should clear as the complex forms.[10]
-
-
Prepare the final working solution:
-
Dilute the this compound:BSA complex in your sterile cell culture medium to the desired final concentration for your experiment (e.g., 10-100 µM).
-
Cell Culture Treatment with this compound
Protocol:
-
Cell Seeding: Seed your cells of interest in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Media Change: Remove the existing culture medium.
-
Treatment: Add the cell culture medium containing the desired final concentration of the this compound-BSA complex to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.
-
Cell Harvesting: After the incubation period, harvest the cells for lipid extraction.
Lipid Extraction from Cultured Cells
This protocol is based on the widely used Bligh and Dyer method for total lipid extraction.[11]
Materials:
-
Ice-cold PBS
-
0.9% NaCl solution
-
Cell scraper
-
Glass centrifuge tubes
Protocol:
-
Cell Washing:
-
Place the cell culture plate on ice.
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Collection:
-
Add 1 mL of ice-cold PBS to the plate and gently scrape the cells using a cell scraper.
-
Transfer the cell suspension to a glass centrifuge tube.
-
-
Cell Lysis and Lipid Extraction:
-
Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
To the cell pellet, add 1 mL of methanol and vortex thoroughly to lyse the cells.
-
Add 2 mL of chloroform and vortex for 1 minute.
-
Incubate the mixture on a shaker at room temperature for 20 minutes.
-
Add 0.8 mL of 0.9% NaCl solution and vortex for 1 minute to induce phase separation.
-
-
Phase Separation and Collection:
-
Centrifuge the mixture at 1000 x g for 10 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
-
Drying:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas to obtain the dried lipid extract. The samples can be stored at -80°C until further analysis.
-
Sample Preparation for GC-MS Analysis (FAMEs)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are typically converted to their more volatile Fatty Acid Methyl Esters (FAMEs).[12]
Materials:
-
Methanolic HCl (e.g., 3N)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath at 80°C
Protocol:
-
Transesterification to FAMEs:
-
Reconstitute the dried lipid extract in 1 mL of methanolic HCl.
-
Incubate the sample at 80°C for 1 hour to convert all fatty acids to FAMEs.
-
Allow the sample to cool to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a new glass vial.
-
To remove any residual water, pass the hexane extract through a small column containing anhydrous sodium sulfate.
-
-
Final Preparation:
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Reconstitute the FAMEs in a small volume of a suitable solvent (e.g., hexane or iso-octane) for GC-MS analysis.
-
Data Presentation
The following tables provide examples of the type of quantitative data that can be obtained from this compound tracing experiments.
Table 1: Uptake of Deuterated Stearic Acid (dSA) in Cat Oocytes [13]
| dSA Concentration in Medium (µM) | Incubation Time (h) | dSA Concentration in Lipid Droplets (M) |
| 50 | 24 | 0.15 ± 0.05 |
| 100 | 24 | 0.25 ± 0.07 |
| 200 | 24 | 0.38 ± 0.10 |
| 200 | 12 | 0.28 ± 0.08 |
| 200 | 48 | 0.45 ± 0.12 |
Data is illustrative and based on findings from the cited study.
Table 2: Cellular Incorporation and Conversion of Stearic Acid in Human Aortic Endothelial Cells (HAECs) [14]
| Treatment (24h) | Cellular C18:0 (% of total fatty acids) | Cellular C18:1n-9 (% of total fatty acids) |
| Vehicle Control | 18.2 ± 1.5 | 19.5 ± 2.1 |
| 25 µM Stearic Acid | 28.7 ± 2.8 | 25.4 ± 3.0 |
| 50 µM Stearic Acid | 35.1 ± 3.5 | 28.9 ± 3.2 |
| 25 µM Oleic Acid | 17.9 ± 1.8 | 32.6 ± 3.9 |
| 25 µM Stearic Acid + 25 µM Oleic Acid | 22.4 ± 2.5 | 30.1 ± 3.4 |
Data is illustrative and based on findings from the cited study, demonstrating the conversion of stearic acid (C18:0) to oleic acid (C18:1n-9) and the competitive incorporation.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for this compound tracing in cell culture.
Metabolic Fate of Stearic Acid
Caption: Metabolic fate of this compound within the cell.
Stearic Acid-Influenced Signaling Pathway
Caption: Stearic acid can mediate neuroprotective effects via the PI3K and PPARγ signaling pathways.
References
- 1. Stearic Acid in Cell Culture [sigmaaldrich.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Metabolic Flux Analysis Reveals the Roles of Stearate and Oleate on CPT1C-mediated Tumor Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Metabolic Flux Analysis Reveals the Roles of Stearate and Oleate on CPT1C-mediated Tumor Cell Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 9. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to Extract Intracellular Lipids in Lipidomics Research? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Deuterated stearic acid uptake and accumulation in lipid droplets of cat oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Metabolic Tracing with Stearic Acid-d2 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using deuterated fatty acids is a powerful technique to investigate the dynamic processes of fatty acid uptake, trafficking, and metabolism in vivo. Stearic acid-d2 (d2-SA), a saturated long-chain fatty acid with two deuterium (B1214612) atoms, serves as a valuable tool for these studies. By tracking the incorporation of d2-SA and its metabolic products into various lipid pools within different tissues, researchers can gain quantitative insights into the intricate pathways of lipid metabolism. These insights are crucial for understanding the roles of fatty acids in health and in the pathophysiology of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as in cancer metabolism.
This document provides detailed application notes and experimental protocols for conducting in vivo metabolic tracing studies using this compound in animal models, primarily focusing on mice.
Applications
-
Quantifying Fatty Acid Uptake and Distribution: Tracing the appearance of d2-SA in various tissues over time allows for the determination of tissue-specific fatty acid uptake rates.
-
Investigating Desaturation and Elongation Pathways: The conversion of d2-SA to its monounsaturated counterpart, oleic acid-d2, and its elongated products can be quantified to assess the activity of key enzymes like Stearoyl-CoA Desaturase 1 (SCD1) and fatty acid elongases.
-
Assessing Incorporation into Complex Lipids: The flux of d2-SA into different lipid classes, such as triglycerides, phospholipids, and cholesterol esters, can be measured to understand lipid synthesis and storage dynamics.
-
Evaluating the Impact of Interventions: This technique can be employed to study the effects of drugs, diet, or genetic modifications on fatty acid metabolism. For instance, a study in athymic nude mice fed a stearic acid-enriched diet showed a significant reduction in visceral fat and serum glucose levels, highlighting its potential metabolic benefits.[1][2][3]
Quantitative Data from In Vivo Studies
Table 1: Effects of a Stearic Acid-Enriched Diet on Body Composition in Athymic Nude Mice [1][2][3]
| Parameter | Control (Low-Fat Diet) | Stearic Acid Diet | Percentage Change |
| Total Body Fat (%) | 15.8 ± 1.2 | 11.8 ± 0.9 | ↓ 25.3% |
| Visceral Fat Weight (g) | 1.2 ± 0.2 | 0.4 ± 0.1 | ↓ 66.7% |
| Total Body Lean Mass (%) | 68.2 ± 1.5 | 71.0 ± 1.3 | ↑ 4.1% |
*Data are presented as mean ± SEM.
Table 2: Effects of a Stearic Acid-Enriched Diet on Serum Analytes in Athymic Nude Mice [1][2]
| Analyte | Control (Low-Fat Diet) | Stearic Acid Diet | Percentage Change |
| Glucose (mg/dL) | 165 ± 10 | 128 ± 8 | ↓ 22.4% |
| Leptin (ng/mL) | 8.5 ± 1.1 | 3.2 ± 0.5 | ↓ 62.4% |
| Monocyte Chemoattractant Protein-1 (MCP-1) (pg/mL) | 45 ± 5 | 75 ± 8 | ↑ 66.7% |
*Data are presented as mean ± SEM.
Table 3: Representative Plasma Kinetics of d7-Stearic Acid and its Conversion to d7-Oleic Acid in Sprague-Dawley Rats [4]
| Time After Oral Administration | d7-Stearic Acid Concentration (ng/mL) | d7-Oleic Acid Concentration (ng/mL) |
| 1 hour | ~4500 | ~150 |
| 6 hours | ~1500 | ~300 |
| 17 hours | ~500 | ~100 |
*Approximate values extrapolated from graphical data.
Experimental Protocols
A comprehensive in vivo metabolic tracing study with this compound involves several key steps, from the preparation and administration of the tracer to the analysis of labeled lipids in tissues.
Protocol 1: Preparation and Administration of this compound
1.1. Materials:
-
This compound (d2-SA)
-
Vehicle for administration (e.g., corn oil, olive oil, or a solution with bovine serum albumin [BSA])
-
Gavage needles (for oral administration) or syringes with appropriate needles (for intraperitoneal injection)
-
Animal scale
1.2. Preparation of Dosing Solution:
-
Determine the desired dose of d2-SA. A typical dose for in vivo tracing studies can range from 5 to 50 mg/kg body weight.
-
Warm the vehicle (e.g., corn oil) to approximately 37°C to aid in the dissolution of the d2-SA.
-
Add the d2-SA to the warmed vehicle and vortex or sonicate until fully dissolved. Ensure the solution is homogenous before administration.
1.3. Administration Routes:
-
Oral Gavage: This method mimics the physiological route of dietary fat absorption.
-
Accurately weigh the mouse to determine the correct volume of the dosing solution to administer.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the d2-SA solution directly into the stomach.
-
-
Intraperitoneal (IP) Injection: This route allows for rapid absorption of the tracer into the circulation.
-
Accurately weigh the mouse to determine the correct injection volume.
-
Restrain the mouse to expose the abdomen.
-
Insert the needle into the lower quadrant of the abdomen at a 30-45 degree angle and inject the d2-SA solution.
-
Protocol 2: Tissue and Blood Sample Collection
2.1. Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scissors, forceps)
-
Tubes for blood collection (e.g., EDTA-coated tubes)
-
Cryovials for tissue samples
-
Liquid nitrogen or dry ice
2.2. Procedure:
-
At predetermined time points after d2-SA administration (e.g., 1, 4, 8, 24 hours), anesthetize the mouse.
-
Collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C.
-
Perfuse the animal with ice-cold saline to remove blood from the tissues.
-
Quickly dissect the tissues of interest (e.g., liver, adipose tissue, brain, heart, muscle).
-
Rinse the tissues in ice-cold saline, blot dry, and snap-freeze them in liquid nitrogen.
-
Store the frozen tissue samples at -80°C until lipid extraction.
Protocol 3: Lipid Extraction from Tissues
The Folch method is a widely used and robust protocol for total lipid extraction.
3.1. Materials:
-
0.9% NaCl solution
-
Glass homogenizer or bead beater
-
Centrifuge
3.2. Procedure:
-
Weigh a small piece of frozen tissue (e.g., 50-100 mg).
-
Add the tissue to a glass homogenizer with a 2:1 (v/v) mixture of chloroform:methanol (e.g., 2 mL chloroform and 1 mL methanol for 100 mg of tissue).
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.
-
Transfer the homogenate to a glass tube and add 0.2 volumes of 0.9% NaCl solution (e.g., 0.6 mL for 3 mL of chloroform:methanol).
-
Vortex the mixture vigorously for 1 minute and then centrifuge at 1000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipids in a known volume of a suitable solvent (e.g., chloroform or hexane) for storage at -80°C and subsequent analysis.
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)
4.1. Materials:
-
Boron trifluoride-methanol (BF3-methanol) or methanolic HCl
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., a polar column like a Supelcowax-10)
4.2. Derivatization to FAMEs:
-
To the dried lipid extract, add 1 mL of 14% BF3-methanol.
-
Heat the sample at 100°C for 30 minutes in a sealed tube.
-
Cool the tube to room temperature and add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex the mixture and then allow the phases to separate.
-
Collect the upper hexane layer containing the FAMEs and transfer it to a new tube.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
4.3. GC-MS Analysis:
-
Inject an aliquot of the FAMEs solution into the GC-MS system.
-
Use a temperature program that allows for the separation of different fatty acid methyl esters. For example, start at 100°C, ramp to 240°C at 3°C/min, and hold for 15 minutes.
-
The mass spectrometer can be operated in either full scan mode to identify all compounds or in selected ion monitoring (SIM) mode to increase sensitivity for specific ions of interest. For d2-SA, monitor the molecular ion of its methyl ester and for oleic acid-d2, monitor its corresponding molecular ion.
-
Quantify the amount of d2-SA and its metabolites by comparing their peak areas to those of known standards. The isotopic enrichment can be calculated from the relative intensities of the labeled and unlabeled fatty acid peaks.
Signaling Pathways and Experimental Workflows
Metabolic Fate of this compound
The administered this compound is absorbed and transported to various tissues where it can undergo several metabolic transformations. A key conversion is the desaturation to oleic acid-d2, catalyzed by Stearoyl-CoA Desaturase 1 (SCD1). This process is central to maintaining the balance between saturated and monounsaturated fatty acids, which is crucial for membrane fluidity and lipid signaling.
Caption: Metabolic fate of administered this compound.
Stearic Acid Regulation of Mitochondrial Dynamics
Recent research has unveiled a signaling role for stearic acid in regulating mitochondrial morphology and function. Stearic acid can promote mitochondrial fusion, a process that is important for maintaining mitochondrial health and efficiency.[5][6][7] This signaling cascade involves the transferrin receptor 1 (TfR1) and the mitofusin proteins (MFN1/2).
Caption: Stearic acid signaling pathway for mitochondrial fusion.
AMPK and SREBP-1c in Lipid Metabolism
The metabolic fate of stearic acid is intricately linked to central regulators of cellular energy status and lipid synthesis, namely AMP-activated protein kinase (AMPK) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). AMPK acts as a cellular energy sensor, promoting fatty acid oxidation and inhibiting fatty acid synthesis, while SREBP-1c is a key transcription factor that activates the expression of lipogenic genes, including SCD1.
Caption: Regulation of lipid metabolism by AMPK and SREBP-1c.
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow for an in vivo metabolic tracing study with this compound.
Caption: Experimental workflow for this compound tracing.
References
- 1. Dietary Stearic Acid Leads to a Reduction of Visceral Adipose Tissue in Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary Stearic Acid Leads to a Reduction of Visceral Adipose Tissue in Athymic Nude Mice | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of mitochondrial morphology and function by Stearoylation of TfR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary stearic acid regulates mitochondria in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
Application Note: Enhanced Detection of Stearic Acid-d2 by GC-MS through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid, a saturated fatty acid, is a key component in various biological and industrial processes. Its deuterated isotopologue, stearic acid-d2, serves as an invaluable internal standard in quantitative mass spectrometry-based assays due to its chemical similarity to the endogenous analyte, allowing for correction of sample loss during preparation and analytical variability. However, the direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is hampered by its low volatility and high polarity, leading to poor chromatographic peak shape and low sensitivity.
To overcome these challenges, derivatization is a crucial step to enhance its volatility and improve its chromatographic properties. This application note details robust and validated protocols for the derivatization of this compound for sensitive and accurate GC-MS analysis. The primary methods covered are esterification to form fatty acid methyl esters (FAMEs) and silylation to yield trimethylsilyl (B98337) (TMS) esters.
Principle of Derivatization for GC-MS Analysis
Derivatization chemically modifies a compound to make it more suitable for a specific analytical technique. For the GC-MS analysis of fatty acids like this compound, the primary goals of derivatization are:
-
Increased Volatility: The polar carboxyl group is converted into a less polar and more volatile ester or silyl (B83357) ester group, allowing the analyte to be readily vaporized in the GC inlet.
-
Improved Peak Shape: Derivatization reduces intermolecular hydrogen bonding, which is a primary cause of peak tailing in the chromatography of free fatty acids. This results in sharper, more symmetrical peaks, leading to better resolution and more accurate quantification.
-
Enhanced Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis, preventing on-column degradation.
Experimental Workflow Overview
The general workflow for the analysis of this compound involves sample preparation, derivatization, and subsequent GC-MS analysis.
Caption: General experimental workflow for this compound analysis.
Protocol 1: Esterification to Fatty Acid Methyl Ester (FAME)
This is a widely used method that converts the carboxylic acid group of this compound into a methyl ester. Boron trifluoride in methanol (B129727) (BF3-Methanol) is a common and effective reagent for this purpose.
Materials:
-
This compound standard or sample containing this compound
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Place the dried lipid extract or a known amount of this compound standard into a glass reaction vial.
-
Reagent Addition: Add 1-2 mL of 14% BF3-Methanol to the vial.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[1] A common practice is heating at 80°C for 1 hour.
-
Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1-2 mL of hexane.[2]
-
Vortex vigorously for 1 minute to extract the FAME into the hexane layer.
-
Allow the phases to separate.
-
-
Drying and Transfer:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
-
Protocol 2: Silylation to Trimethylsilyl (TMS) Ester
Silylation is a rapid and effective method for derivatizing fatty acids. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a commonly used reagent.
Materials:
-
This compound standard or sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile, pyridine, or ethyl acetate)
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Place the dried sample into a reaction vial. It is critical to ensure the sample is completely dry, as moisture will deactivate the silylating reagent.
-
Reagent Addition:
-
Add 100 µL of an anhydrous solvent (e.g., acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
-
Reaction: Tightly cap the vial and heat at 60-100°C for 30-60 minutes.[3]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
GC-MS Parameters
Optimized GC-MS conditions are crucial for the successful separation and detection of derivatized this compound. The following are typical starting parameters that may require further optimization based on the specific instrument and column used.
| Parameter | FAME Derivative | TMS Derivative |
| GC Column | DB-23, HP-88, or similar polar capillary column | DB-5ms, HP-5ms, or similar non-polar capillary column |
| Injector Temp. | 250 °C | 250 °C |
| Injection Mode | Splitless | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Program | Initial: 100°C, hold 2 min; Ramp: 10°C/min to 240°C, hold 5 min | Initial: 150°C, hold 2 min; Ramp: 10°C/min to 300°C, hold 5 min |
| MS Transfer Line | 280 °C | 280 °C |
| Ion Source Temp. | 230 °C | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 | m/z 50-500 |
| Monitored Ions (SIM) | m/z 299 (M+), 74 (base peak) for this compound methyl ester | m/z 358 (M+), 343 (M-15), 117 for this compound TMS ester |
Note on Isotope Effects: Deuterated compounds may exhibit a slight shift in retention time, typically eluting slightly earlier than their non-deuterated counterparts. This chromatographic isotope effect should be considered when setting retention time windows for selected ion monitoring (SIM).
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of long-chain saturated fatty acids using the described derivatization methods.
Table 1: Method Performance for FAME Derivatization
| Parameter | Typical Value | Reference |
| Recovery | > 95% | [4] |
| Precision (RSD) | < 5% | [5] |
| Limit of Detection (LOD) | 1-30 µg/L | [6] |
| Limit of Quantitation (LOQ) | 5-100 µg/L | [6] |
Table 2: Method Performance for TMS Derivatization
| Parameter | Typical Value | Reference |
| Recovery | > 90% | [7] |
| Precision (RSD) | < 10% | [7] |
| Limit of Detection (LOD) | 0.1-1 µM | [8] |
| Limit of Quantitation (LOQ) | 0.5-5 µM | [8] |
Signaling Pathways and Logical Relationships
The derivatization of this compound is a direct chemical conversion. The following diagram illustrates the transformation of the carboxyl functional group.
Caption: Chemical conversion pathways for derivatization.
Conclusion
The derivatization of this compound is an essential step for its reliable and sensitive quantification by GC-MS. Both esterification to form FAMEs and silylation to form TMS esters are effective methods, with the choice depending on the specific laboratory setup, sample matrix, and analytical requirements. The detailed protocols and GC-MS parameters provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to achieve accurate and precise results in their quantitative analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in paint samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
Application Notes and Protocols for Stearic Acid-d2 Analysis in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid (C18:0) is a ubiquitous saturated fatty acid that plays a crucial role in cellular structure, energy metabolism, and signaling pathways.[1][2][3] Its involvement in various physiological and pathological processes makes its accurate quantification in biological tissues essential for research in drug discovery, metabolomics, and nutritional science. Stable isotope-labeled internal standards, such as Stearic acid-d2, are instrumental in achieving high accuracy and precision in mass spectrometry-based quantification by correcting for variability during sample preparation and analysis.
These application notes provide detailed protocols for the sample preparation and analysis of this compound in tissue samples using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Sample Preparation: Lipid Extraction from Tissues
The initial and critical step in the analysis of fatty acids from tissue samples is the efficient extraction of lipids. The Folch method is a widely used and effective technique for total lipid extraction from biological matrices, demonstrating high recovery rates.[4][5]
Protocol: Total Lipid Extraction using the Folch Method
Materials:
-
Tissue sample (10-50 mg)
-
Chloroform:Methanol (B129727) (2:1, v/v) solution
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with screw caps
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 10-50 mg of frozen tissue and place it in a glass centrifuge tube.
-
Add a known amount of this compound internal standard solution to the tissue sample.
-
Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v) to the tissue. For a 50 mg tissue sample, this would be 1 mL.
-
Homogenize the sample on ice until a uniform consistency is achieved.
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Add 0.2 volumes (relative to the chloroform:methanol volume) of 0.9% NaCl solution to the homogenate. For 1 mL of solvent, add 200 µL.
-
Vortex the mixture for 1 minute and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried lipid extract is now ready for derivatization (for GC-MS) or direct analysis (for LC-MS/MS).
II. Analytical Methodologies
A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, fatty acids must be derivatized to increase their volatility. The most common derivatization method is the conversion of fatty acids to their fatty acid methyl esters (FAMEs).
Materials:
-
Dried lipid extract
-
14% Boron trifluoride in methanol (BF₃-Methanol)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF₃-Methanol reagent.
-
Tightly cap the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1500 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
The following table provides typical GC-MS parameters for the analysis of FAMEs.
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Oven Program | Initial 80°C for 2 min, ramp at 20°C/min to 280°C, hold for 10 min |
| Carrier Gas | Helium |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Stearic acid methyl ester (m/z 298) and this compound methyl ester (m/z 300) |
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS allows for the analysis of underivatized fatty acids, which simplifies sample preparation.
Materials:
-
Dried lipid extract
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Reconstitute the dried lipid extract in 100 µL of a mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 A:B).
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any insoluble debris.
-
Transfer the supernatant to an LC autosampler vial for analysis.
The following table provides typical LC-MS/MS parameters for the analysis of underivatized stearic acid.
| Parameter | Typical Setting |
| Liquid Chromatograph | |
| Column | ACQUITY UPLC BEH C8 (or equivalent C18 column) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.35 mL/min |
| Gradient | Start at 40% B, increase to 60% B over 7 minutes, then wash and re-equilibrate |
| Injection Volume | 10 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Stearic acid: Precursor ion (m/z 283.3) -> Product ion (e.g., m/z 283.3 or a specific fragment) |
| This compound: Precursor ion (m/z 285.3) -> Product ion (e.g., m/z 285.3 or a specific fragment) |
III. Data Presentation
The following tables summarize typical quantitative performance data for the analysis of stearic acid using deuterated internal standards.
Table 1: GC-MS Method Performance
| Parameter | Typical Value Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 1 - 25 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 15 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
IV. Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in tissue samples.
References
Application Notes and Protocols: Quantitative Analysis of Fatty Acids Using a Stearic Acid-d2 Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of fatty acids is fundamental in various research fields, including metabolomics, drug discovery, nutritional science, and clinical diagnostics. Fatty acid profiles can serve as critical biomarkers for understanding disease states and evaluating therapeutic interventions. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques for the accurate quantification of fatty acids. To ensure precision and accuracy, especially in complex biological matrices, the use of stable isotope-labeled internal standards is the gold standard. This document provides detailed protocols for the quantitative analysis of fatty acids in biological samples using stearic acid-d2 as an internal standard. This compound is chemically identical to its endogenous counterpart but distinguishable by mass, allowing it to correct for variability during sample preparation, extraction, and analysis.
Experimental Workflow Overview
The general workflow for the quantitative analysis of fatty acids involves sample preparation, including lipid extraction and the addition of an internal standard, followed by derivatization to enhance volatility for GC-MS analysis, and subsequent instrumental analysis and data processing.
Application Notes and Protocols for Metabolic Flux Analysis Using Stearic Acid-d2 Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as deuterium-labeled stearic acid (stearic acid-d2), allows for the precise tracking of the metabolic fate of this key saturated fatty acid. Stearic acid is a major component of dietary fats and plays a crucial role in cellular energy storage, membrane composition, and signaling pathways.[1][2] Its metabolism, particularly its desaturation to oleic acid by Stearoyl-CoA Desaturase-1 (SCD1), is implicated in various physiological and pathological processes, including cancer.[1][3]
This application note provides detailed protocols for conducting metabolic flux analysis using this compound in cultured cells. It covers the entire workflow from cell labeling and metabolite extraction to sample analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it presents quantitative data on the metabolic fate of stearic acid and visual representations of the experimental workflow and relevant signaling pathways.
Key Metabolic Pathways of Stearic Acid
Stearic acid (18:0) that is taken up by the cell is rapidly activated to its CoA thioester, stearoyl-CoA. From this central point, it can be directed into several key metabolic pathways:
-
Desaturation: Stearoyl-CoA is a primary substrate for Stearoyl-CoA Desaturase-1 (SCD1), which introduces a double bond to form oleoyl-CoA (18:1).[2][3] This is a critical step in the biosynthesis of monounsaturated fatty acids.
-
Elongation: Stearoyl-CoA can be elongated to form very-long-chain saturated fatty acids.
-
Incorporation into Complex Lipids: Both stearoyl-CoA and its downstream products can be incorporated into various classes of complex lipids, including triglycerides (TGs) for energy storage and phospholipids (B1166683) (PLs) as essential components of cellular membranes.[4]
-
Beta-Oxidation: While stearic acid can be oxidized for energy, it is generally a less preferred substrate for β-oxidation compared to unsaturated fatty acids.[5]
Experimental Protocols
This section details the protocols for a typical this compound tracing experiment in cultured cancer cells.
Protocol 1: Cell Culture and this compound Labeling
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 breast cancer cells) in 6-well plates at a density that will achieve 70-80% confluency at the time of the experiment. Culture in standard growth medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound complexed to fatty acid-free bovine serum albumin (BSA). A common molar ratio of fatty acid to BSA is 5:1.
-
On the day of the experiment, prepare the labeling medium by supplementing serum-free culture medium with the this compound-BSA complex to a final concentration of 100 µM.
-
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add 2 mL of the pre-warmed this compound labeling medium to each well.
-
Incubate the cells for a desired time course (e.g., 0, 4, 8, 24 hours) to monitor the time-dependent incorporation of the tracer.
-
Protocol 2: Metabolite Quenching and Lipid Extraction
This protocol is based on a modified Bligh-Dyer method to ensure efficient extraction of lipids.[6]
-
Metabolism Quenching:
-
At each time point, place the cell culture plate on ice to rapidly halt metabolic activity.
-
Aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS. Ensure complete removal of the final wash.
-
-
Cell Lysis and Extraction:
-
Add 1 mL of ice-cold methanol (B129727) to each well to lyse the cells.
-
Scrape the cells from the plate and transfer the cell lysate to a glass tube.
-
Add 0.5 mL of chloroform (B151607) and 0.4 mL of water to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
-
Sample Collection:
-
Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Store the dried lipid extracts at -80°C until derivatization and analysis.
-
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, fatty acids must be derivatized to a more volatile form, typically fatty acid methyl esters (FAMEs).
-
Reagent Preparation: Prepare a 2% (v/v) solution of acetyl chloride in methanol. This should be done in a fume hood with appropriate safety precautions.
-
Derivatization Reaction:
-
To the dried lipid extract, add 1 mL of the 2% acetyl chloride in methanol solution.
-
Cap the tubes tightly and heat at 100°C for 1 hour.
-
-
Extraction of FAMEs:
-
After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of water to the tube.
-
Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs and transfer to a GC-MS vial for analysis.
-
Protocol 4: GC-MS Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A polar capillary column suitable for FAMEs separation (e.g., DB-23, 60 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 220°C at 5°C/min and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the specific m/z values for unlabeled and d2-labeled fatty acid methyl esters.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from a this compound tracing experiment in a cancer cell line.
Table 1: Fractional Contribution of Exogenous this compound to Total Fatty Acid Pools
| Time (hours) | % d2-Stearate (18:0) | % d2-Oleate (18:1) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 4 | 15.2 ± 1.8 | 5.1 ± 0.6 |
| 8 | 28.9 ± 3.1 | 12.3 ± 1.5 |
| 24 | 45.6 ± 4.5 | 25.8 ± 2.9 |
Table 2: Incorporation of this compound into Major Lipid Classes
| Time (hours) | % d2-Labeled Triglycerides | % d2-Labeled Phospholipids |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 4 | 8.3 ± 1.1 | 4.2 ± 0.5 |
| 8 | 18.7 ± 2.0 | 9.8 ± 1.2 |
| 24 | 35.1 ± 3.8 | 20.5 ± 2.3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound metabolic flux analysis.
Stearoyl-CoA Desaturase-1 (SCD1) Pathway
Caption: Metabolic fate of stearoyl-CoA via the SCD1 pathway.
Regulation of SCD1 and Downstream Signaling
Caption: Upstream regulation and downstream effects of SCD1 signaling.
References
- 1. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearoyl CoA Desaturase 1: Role in Cellular Inflammation and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Lipid Extraction Methods Compatible with Stearic Acid-d2 Spiking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of lipids is paramount in various fields of research and development, from understanding disease mechanisms to developing new therapeutics. The inherent variability in sample preparation and analysis necessitates the use of internal standards to ensure data accuracy and reliability. Stable isotope-labeled compounds, such as Stearic acid-d2, are ideal internal standards for mass spectrometry-based lipidomics as they closely mimic the chemical and physical properties of their endogenous counterparts. This document provides detailed application notes and protocols for three widely used lipid extraction methods—Bligh-Dyer, Folch, and Solid-Phase Extraction (SPE)—with a specific focus on their compatibility and procedural steps for spiking with this compound.
Principles of Lipid Extraction Methods
The choice of lipid extraction method is critical and depends on the specific lipid classes of interest, the sample matrix, and the desired throughput.
-
Bligh-Dyer Method: This is a rapid liquid-liquid extraction technique that utilizes a biphasic solvent system of chloroform (B151607), methanol (B129727), and water. It is particularly suitable for samples with high water content. The addition of the solvent mixture to the sample results in a single-phase system that, upon the addition of more water or chloroform, separates into an aqueous and an organic phase, with the lipids partitioned into the lower chloroform layer.
-
Folch Method: Considered a "gold standard" for exhaustive lipid extraction, the Folch method also employs a chloroform and methanol solvent system.[1] It uses a higher solvent-to-sample ratio compared to the Bligh-Dyer method, making it highly efficient for a broad range of lipids.[1] A washing step with a salt solution is typically included to remove non-lipid contaminants from the organic phase.
-
Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for the selective extraction and purification of lipids.[2] It relies on the partitioning of analytes between a solid stationary phase (packed in a cartridge) and a liquid mobile phase.[2] By using different combinations of solvents, specific lipid classes can be selectively eluted, resulting in cleaner extracts. SPE is also amenable to automation, making it suitable for high-throughput applications.
Data Presentation: Comparative Analysis of Lipid Extraction Methods
The following table summarizes the key performance characteristics of the Bligh-Dyer, Folch, and Solid-Phase Extraction methods for the quantification of fatty acids using this compound as an internal standard. Recovery rates are representative and can vary depending on the specific sample matrix and optimization of the protocol.
| Feature | Bligh-Dyer Method | Folch Method | Solid-Phase Extraction (SPE) |
| Principle | Liquid-liquid extraction | Liquid-liquid extraction | Solid-phase chromatography |
| Typical this compound Recovery | >90% | >95% | >85% (method dependent) |
| Throughput | Moderate | Low to Moderate | High (amenable to automation) |
| Solvent Consumption | Moderate | High | Low |
| Extract Cleanliness | Good | Very Good | Excellent (highly selective) |
| Advantages | Rapid, suitable for high-water content samples. | Highly efficient for a broad range of lipids, considered a "gold standard".[1] | High selectivity, clean extracts, automatable.[2] |
| Disadvantages | May have lower recovery for complex lipidomes compared to Folch. | More time-consuming and requires larger solvent volumes. | Can be more expensive, may require method development for specific lipid classes. |
Experimental Protocols
Protocol 1: Bligh-Dyer Lipid Extraction with this compound Spiking
This protocol is suitable for the extraction of lipids from plasma, serum, or cell suspensions.
Materials:
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
This compound internal standard solution (in a suitable organic solvent, e.g., chloroform/methanol)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To a glass centrifuge tube, add 100 µL of the biological sample (e.g., plasma).
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution directly to the sample in the tube.
-
Monophasic Mixture Formation: Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 30 seconds to create a single-phase solution.
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Phase Separation:
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of deionized water and vortex for another 30 seconds.
-
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical platform (e.g., 100 µL of isopropanol (B130326) for LC-MS analysis).
Protocol 2: Folch Lipid Extraction with this compound Spiking
This protocol is suitable for the exhaustive extraction of lipids from tissues and other complex biological samples.
Materials:
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
0.9% NaCl solution (w/v) in deionized water
-
This compound internal standard solution (in a suitable organic solvent)
-
Tissue homogenizer
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Weigh approximately 50 mg of tissue and place it in a homogenizing tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the tissue.
-
Homogenization: Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture and homogenize the tissue thoroughly until a uniform suspension is formed.
-
Extraction: Transfer the homogenate to a glass centrifuge tube. Rinse the homogenizer with an additional 1 mL of the chloroform:methanol mixture and combine it with the initial homogenate.
-
Agitation: Vortex the tube vigorously for 1 minute and then agitate on a shaker for 20 minutes at room temperature.
-
Washing and Phase Separation: Add 400 µL of 0.9% NaCl solution to the tube. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Lipid Collection: Carefully aspirate and discard the upper aqueous phase. Collect the lower organic phase (chloroform layer) and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for downstream analysis.
Protocol 3: Solid-Phase Extraction (SPE) of Fatty Acids with this compound Spiking
This protocol describes a general procedure for the extraction of free fatty acids using a reversed-phase (C18) SPE cartridge. Optimization may be required for different sample types and specific cartridges.
Materials:
-
Reversed-phase (C18) SPE cartridge
-
Methanol, HPLC grade
-
Hexane (B92381), HPLC grade
-
Elution solvent (e.g., methanol or a mixture of hexane and ethyl acetate)
-
This compound internal standard solution
-
SPE manifold
-
Collection tubes
-
Nitrogen evaporator
Procedure:
-
Sample Preparation and Spiking:
-
For liquid samples (e.g., plasma), acidify the sample to protonate the fatty acids (e.g., with formic acid to a final concentration of 2%).
-
Add a known amount of this compound internal standard solution to the acidified sample.
-
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not let the cartridge run dry.
-
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., water/methanol) to remove polar interferences.
-
Elution: Elute the fatty acids (including this compound) with 3 mL of the elution solvent into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.
Visualization of Experimental Workflows
Caption: Bligh-Dyer lipid extraction workflow.
Caption: Folch lipid extraction workflow.
Caption: Solid-Phase Extraction (SPE) workflow.
References
Application Notes: Measuring De Novo Lipogenesis and Fatty Acid Metabolism using Stearic Acid-d2
Introduction
De novo lipogenesis (DNL) is the metabolic pathway responsible for synthesizing fatty acids from non-lipid precursors, such as carbohydrates and proteins.[1] This process is crucial for energy storage and the production of structural lipids. The primary product of DNL is palmitic acid (16:0), which can be further elongated to stearic acid (18:0) and desaturated to form monounsaturated fatty acids like palmitoleic acid (16:1n7) and oleic acid (18:1n9).[1][2] Elevated DNL rates are associated with various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and type 2 diabetes, making its quantification a key area of research.[3][4]
Stable isotope tracers are powerful tools for dynamically measuring metabolic pathways in vivo.[5][6] While deuterated water (²H₂O or D₂O) is the gold standard for quantifying the overall rate of DNL, deuterated fatty acids like Stearic acid-d2 (octadecanoic-2,2-d₂ acid) serve a distinct but equally important purpose: tracing the specific metabolic fate of stearic acid.[7][8][9] This includes its desaturation, elongation, shortening, and incorporation into complex lipids.[10]
These application notes provide a comprehensive overview and detailed protocols for both measuring the rate of DNL and tracing the metabolic conversions of stearic acid using stable isotope methodologies.
Core Concepts & Applications
Stable isotope labeling allows researchers to introduce a "tagged" molecule into a biological system and track its transformation into downstream metabolites using mass spectrometry.[6][11]
-
Measuring DNL Rate with D₂O: Deuterium (B1214612) from ingested D₂O is incorporated into the C-H bonds of newly synthesized fatty acids via NADPH. By measuring the deuterium enrichment in fatty acids like palmitate and stearate (B1226849) over time, one can calculate the fractional synthesis rate, providing a quantitative measure of DNL activity.[8]
-
Tracing Fatty Acid Fate with this compound: Administering this compound allows for the precise tracking of its own metabolic pathway.[7] This is invaluable for:
-
Studying Desaturase Activity: Quantifying the conversion of labeled stearic acid (d2-18:0) to oleic acid (d2-18:1n9) to assess the activity of Stearoyl-CoA Desaturase-1 (SCD1).
-
Investigating Elongation/Shortening: Detecting the formation of longer-chain fatty acids or products of β-oxidation (e.g., d2-palmitic acid).[7]
-
Drug Development: Assessing how a drug candidate impacts specific pathways of fatty acid metabolism.[6]
-
ADME Studies: Understanding the absorption, distribution, metabolism, and excretion of specific fatty acids.[12]
-
De Novo Lipogenesis Pathway Overview
The DNL pathway converts excess carbohydrates into fatty acids, primarily in the liver and adipose tissue. Glucose is metabolized to citrate, which moves from the mitochondria to the cytosol. Citrate is then converted to acetyl-CoA, the building block for fatty acid synthesis. Through a series of enzymatic steps involving Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN), palmitic acid (16:0) is produced. Palmitic acid can then be elongated to stearic acid (18:0) and subsequently desaturated to oleic acid (18:1n9).[2]
Experimental Protocols
Protocol 1: Tracing the Metabolic Fate of Stearic Acid using this compound
This protocol details the administration of this compound to trace its conversion to other fatty acids and incorporation into plasma lipids.
Experimental Workflow
A. Materials and Reagents
| Reagent/Material | Specification |
| This compound | ≥98% isotopic purity[9] |
| Internal Standard | Heptadecanoic acid (C17:0) or other odd-chain fatty acid |
| Solvents | Chloroform, Methanol, Isopropanol (HPLC grade) |
| Hydrolysis Reagent | 0.5 M KOH in Methanol |
| Derivatization Reagent | 14% Boron Trifluoride (BF₃) in Methanol |
| Extraction Solvents | Hexane (B92381), Iso-octane (GC grade)[13] |
| Other | Sodium Chloride (NaCl), Sodium Sulfate (B86663) (anhydrous), Nitrogen gas |
B. Protocol Steps
-
Tracer Administration (In Vivo) :
-
Prepare a formulation of this compound suitable for administration (e.g., complexed to bovine serum albumin (BSA) or in a lipid emulsion).
-
Administer the tracer to the subject (e.g., rodent model) via oral gavage or intravenous infusion. The dosage should be determined empirically but is typically in the mg/kg range.
-
-
Sample Collection :
-
Collect blood samples into EDTA-coated tubes at baseline (pre-dose) and at several time points post-administration (e.g., 2, 4, 8, 24, 48, 72 hours).[7]
-
Centrifuge blood at 1,500 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
-
Lipid Extraction :
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a known amount of C17:0) to correct for extraction efficiency.
-
Perform a lipid extraction using a modified Folch method: Add 2 mL of 2:1 Chloroform:Methanol, vortex thoroughly, and allow to stand for 20 minutes.
-
Add 0.5 mL of 0.9% NaCl solution, vortex, and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer containing the lipids into a new glass tube. Dry the solvent under a stream of nitrogen gas.
-
-
Saponification and Methylation (Derivatization to FAMEs) :
-
Resuspend the dried lipid extract in 1 mL of 0.5 M KOH in methanol.
-
Incubate at 80°C for 60 minutes to hydrolyze ester bonds, releasing free fatty acids.
-
After cooling, add 1 mL of 14% BF₃ in methanol. Incubate at 80°C for 30 minutes to convert free fatty acids to their corresponding fatty acid methyl esters (FAMEs).
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex and centrifuge to separate phases.
-
Collect the upper hexane layer containing the FAMEs. Dry the hexane over anhydrous sodium sulfate and transfer to a GC-MS vial.
-
-
GC-MS Analysis :
-
Inject 1 µL of the FAMEs extract onto a GC-MS system equipped with a suitable capillary column (e.g., DB-23 or similar).
-
Use an appropriate temperature gradient to separate the FAMEs.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect the molecular ions of the FAMEs of interest.
-
C. Data Analysis and Interpretation
-
Quantification: Generate standard curves for unlabeled stearic acid, oleic acid, and palmitic acid to determine their absolute concentrations.
-
Isotope Enrichment: Monitor the ion pairs for unlabeled and labeled FAMEs. The enrichment of the d2-label in stearic acid and its appearance in metabolites like oleic acid can be expressed as a ratio of the labeled peak area to the total (labeled + unlabeled) peak area.
-
Metabolic Conversion: The ratio of d2-oleic acid to d2-stearic acid provides an index of SCD1 activity. The appearance of d2-palmitic acid would indicate β-oxidation (retroconversion).
| Analyte (as FAME) | Unlabeled Ion (m/z) | d2-Labeled Ion (m/z) | Metabolic Process |
| Palmitate (16:0) | 270.2 | 272.2 | β-oxidation product |
| Stearate (18:0) | 298.3 | 300.3 | Administered Tracer |
| Oleate (18:1n9) | 296.3 | 298.3 | Desaturation product |
Protocol 2: General Principles for Measuring DNL Rate with Deuterated Water (D₂O)
While this document focuses on this compound, understanding the standard DNL measurement protocol with D₂O is essential for context.
-
D₂O Administration: Subjects are given a bolus of D₂O (typically 99.8% enriched) to achieve an initial body water enrichment of 2-5%. This is followed by maintenance doses in drinking water.
-
Sample Collection: Plasma or tissue samples are collected over a period of hours or days.
-
Lipid Processing: Lipids (e.g., from VLDL-triglycerides) are extracted, hydrolyzed, and derivatized to FAMEs as described in Protocol 1.
-
GC-MS Analysis: The mass isotopomer distribution of newly synthesized fatty acids (primarily palmitate) is analyzed to determine the level of deuterium incorporation.
-
Calculation: The fractional synthesis rate (FSR) of fatty acids is calculated based on the deuterium enrichment in the fatty acid relative to the deuterium enrichment in body water (measured from plasma). This FSR represents the percentage of the lipid pool that was newly synthesized per unit of time.
Applications in Research and Drug Development
-
Metabolic Disease Research: Quantifying DNL and specific fatty acid fluxes can elucidate mechanisms of insulin resistance, steatosis, and dyslipidemia.[3]
-
Oncology: Cancer cells often exhibit altered lipid metabolism, including increased DNL. Tracing these pathways can identify novel therapeutic targets.[11]
-
Pharmacology: Researchers can use these methods to determine if a drug candidate effectively inhibits DNL or alters fatty acid desaturation, providing crucial data on its mechanism of action.[6]
-
Nutritional Science: These protocols can be used to understand how different dietary components (e.g., sugars, fats) influence the synthesis and subsequent metabolism of fatty acids.[14]
References
- 1. Fatty acids in the de novo lipogenesis pathway and incidence of type 2 diabetes: A pooled analysis of prospective cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prospective association of fatty acids in the de novo lipogenesis pathway with risk of type 2 diabetes: the Cardiovascular Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. De Novo Lipogenesis as a Source of Second Messengers in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of deuterium oxide to measure de novo fatty acid synthesis in normal subjects consuming different dietary fatty acid composition1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Increasing Dietary Palmitic and Stearic Acid Decreases De Novo Synthesis of Milk Fatty Acids in Dairy Cows Based on Modeling Natural Carbon Isotope Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing the Incorporation of Stearic Acid-d2 into Complex Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid (C18:0) is a ubiquitous saturated fatty acid that plays a crucial role in cellular structure, energy metabolism, and signaling. Understanding its metabolic fate—how it is absorbed, modified, and incorporated into complex lipids such as phospholipids (B1166683) and triglycerides—is vital for research in areas like metabolic diseases, cardiology, and oncology. The use of stable isotope-labeled stearic acid, such as Stearic acid-d2 (dideuterated stearic acid), coupled with mass spectrometry, provides a powerful tool for tracing its metabolic pathways and quantifying its flux into various lipid species. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate the dynamic processes of complex lipid synthesis.
Metabolic Pathways of Stearic Acid
Once taken up by the cell, this compound is rapidly activated to its coenzyme A (CoA) derivative, Stearoyl-d2-CoA. From this central metabolic point, it can enter several key pathways:
-
Desaturation: Stearoyl-CoA is a primary substrate for Stearoyl-CoA Desaturase (SCD), which introduces a double bond to form Oleoyl-CoA, a monounsaturated fatty acyl-CoA.
-
Elongation: Stearoyl-CoA can be elongated by fatty acid elongases to form longer-chain saturated fatty acids.
-
Incorporation into Glycerolipids: Stearoyl-d2-CoA can be esterified to a glycerol (B35011) backbone to form lysophosphatidic acid, phosphatidic acid, and diacylglycerol. These intermediates are precursors for the synthesis of major lipid classes:
-
Triglycerides (TG): For energy storage.
-
Phospholipids: Such as Phosphatidylcholine (PC), Phosphatidylethanolamine (PE), Phosphatidylserine (PS), and Phosphatidylinositol (PI), which are essential components of cellular membranes.
-
The following diagram illustrates the primary metabolic routes for this compound incorporation into complex lipids.
Caption: Metabolic fate of this compound.
Experimental Workflow Overview
A typical experiment to trace the incorporation of this compound into complex lipids involves several key stages, from cell culture to data analysis.
Caption: General experimental workflow.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Labeling with this compound
This protocol is designed for adherent cell lines but can be adapted for suspension cultures.
Materials:
-
Cell line of interest (e.g., HepG2, 3T3-L1, CHO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
0.1 M NaOH
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that allows for logarithmic growth throughout the experiment.
-
Preparation of this compound:BSA Complex (5 mM Stock): a. Dissolve a known amount of this compound in a small volume of ethanol. b. In a separate sterile tube, prepare a 10% (w/v) fatty acid-free BSA solution in sterile water. c. Slowly add the ethanolic this compound solution to the BSA solution while vortexing. d. Adjust the pH to 7.4 with 0.1 M NaOH. e. Bring to the final volume with sterile water. f. Filter-sterilize the complex using a 0.22 µm filter.
-
Labeling: a. When cells reach the desired confluency (typically 70-80%), aspirate the growth medium. b. Wash the cells once with warm PBS. c. Add fresh culture medium containing the desired final concentration of the this compound:BSA complex (e.g., 50-100 µM). d. Incubate the cells for various time points (e.g., 0, 1, 4, 8, 12, 24 hours).
-
Harvesting: a. At each time point, place the culture plate on ice to arrest metabolic activity. b. Aspirate the labeling medium. c. Wash the cells twice with ice-cold PBS. d. For lipid extraction, proceed immediately to Protocol 2.
Protocol 2: Lipid Extraction using Methyl-tert-butyl ether (MTBE)
This is a robust method for extracting a broad range of lipids.
Materials:
-
Methanol (B129727) (LC-MS grade), pre-chilled at -20°C
-
Methyl-tert-butyl ether (MTBE, LC-MS grade)
-
Water (LC-MS grade)
-
Internal standards (optional, e.g., a mix of deuterated lipid standards of different classes)
Procedure:
-
Metabolism Quenching and Lysis: a. After washing the cells with ice-cold PBS, add 200 µL of cold methanol to each well. b. Scrape the cells and transfer the lysate to a glass tube.
-
Solvent Addition: a. Add 800 µL of cold MTBE to the cell lysate. b. If using, add the internal standard mixture at this stage. c. Vortex vigorously for 10 minutes at 4°C.
-
Phase Separation: a. Add 200 µL of water to induce phase separation. b. Vortex for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collection of Lipid Phase: a. Two distinct phases will be visible. The upper organic phase contains the lipids. b. Carefully collect the upper MTBE phase and transfer it to a new glass tube.
-
Drying and Storage: a. Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator. b. Store the dried lipid film at -80°C until analysis.
Protocol 3: Analysis of Deuterium-Labeled Lipids by LC-MS/MS
Materials:
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) or acetate (B1210297) (for mobile phase)
-
C18 or C8 reverse-phase HPLC column
Procedure:
-
Sample Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of a solvent mixture compatible with your chromatography, such as acetonitrile/isopropanol/water (65:30:5, v/v/v).
-
LC Separation: a. Inject the sample onto a reverse-phase column. b. Use a gradient elution to separate the different lipid classes. A typical gradient might be:
- Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate.
- Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.
- Run a gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.
-
Mass Spectrometry Analysis: a. Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of lipid classes. b. Use a data-dependent acquisition (DDA) method, where the most abundant ions in a full scan are selected for fragmentation (MS/MS). c. For targeted analysis, use a scheduled multiple reaction monitoring (MRM) method, monitoring the transitions from the precursor ion (the intact lipid with this compound) to specific fragment ions.
-
Data Analysis: a. Process the raw data using lipid identification software (e.g., LipidSearch, MS-DIAL). b. Identify lipid species based on their accurate mass, retention time, and fragmentation pattern. c. Quantify the peak areas of the unlabeled (M+0) and the this compound labeled (M+2) versions of each identified lipid. d. Calculate the percentage of incorporation as: [Peak Area (M+2) / (Peak Area (M+0) + Peak Area (M+2))] * 100.
Data Presentation
The following tables present illustrative data on the incorporation of a stearic acid analog into various lipid classes in 3T3-L1 adipocytes over a 24-hour time course. This data demonstrates how the tracer is distributed among different lipid pools.
Table 1: Incorporation of Stearic Acid Analog into Diacylglycerol (DAG) and Triacylglycerol (TG) Species
| Time (hours) | Labeled DAG (% of Total Labeled Lipid) | Labeled TG (% of Total Labeled Lipid) |
| 1 | 8.5 ± 1.2 | 75.3 ± 4.5 |
| 4 | 4.2 ± 0.8 | 82.1 ± 3.9 |
| 8 | 2.1 ± 0.5 | 88.6 ± 2.7 |
| 24 | 0.9 ± 0.2 | 92.4 ± 1.8 |
Table 2: Incorporation of Stearic Acid Analog into Phospholipid Species
| Time (hours) | Labeled PC (% of Total Labeled Lipid) | Labeled PE (% of Total Labeled Lipid) | Labeled PA (% of Total Labeled Lipid) | Labeled PI (% of Total Labeled Lipid) |
| 1 | 6.8 ± 1.1 | 3.1 ± 0.6 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| 4 | 5.5 ± 0.9 | 2.5 ± 0.5 | 0.9 ± 0.2 | 0.5 ± 0.1 |
| 8 | 4.1 ± 0.7 | 1.8 ± 0.4 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| 24 | 2.9 ± 0.5 | 1.3 ± 0.3 | 0.2 ± 0.1 | 0.1 ± 0.05 |
Note: The data in Tables 1 and 2 are adapted for illustrative purposes from studies on stearic acid analogs and may not represent the exact incorporation rates of this compound.
Conclusion
The use of this compound as a metabolic tracer is a powerful technique for elucidating the complexities of lipid metabolism. The protocols outlined in these application notes provide a robust framework for conducting such studies, from initial cell labeling to final data analysis. By carefully controlling experimental conditions and employing sensitive mass spectrometry techniques, researchers can gain valuable insights into how stearic acid is trafficked and transformed within the cell, contributing to a deeper understanding of cellular physiology and disease.
Application Notes and Protocols for Studying Fatty Acid Uptake and Transport Using Stearic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid, a saturated long-chain fatty acid, plays a crucial role in numerous physiological and pathological processes, including energy metabolism, membrane structure, and cell signaling. Dysregulation of fatty acid uptake and transport is implicated in various metabolic diseases such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease. Stearic acid-d2, a stable isotope-labeled version of stearic acid, serves as a powerful tool for tracing the uptake, transport, and metabolic fate of this key fatty acid in vitro and in vivo. Its use allows for precise quantification and differentiation from endogenous stearic acid pools, providing valuable insights for basic research and drug development.
This document provides detailed application notes and experimental protocols for utilizing this compound to study fatty acid uptake and transport in cultured cells.
Data Presentation
The following tables summarize key quantitative data relevant to stearic acid uptake and metabolism.
Table 1: Physicochemical Properties of Stearic Acid and its Deuterated Analog
| Property | Stearic Acid | This compound |
| Chemical Formula | C₁₈H₃₆O₂ | C₁₈H₃₄D₂O₂ |
| Molecular Weight | 284.48 g/mol | 286.5 g/mol [1] |
| Solubility | Soluble in ethanol (B145695) (25 mg/ml), DMSO (10 mg/ml), and DMF (25 mg/ml)[1] | Soluble in ethanol, DMSO, and DMF |
| Appearance | White crystalline solid | White crystalline solid |
Table 2: Experimental Parameters for Stearic Acid Uptake Studies
| Parameter | Value/Range | Cell Line Example | Reference |
| Stearic Acid Concentration | 0.25 - 1.0 mM | Hep-G2 cells | [2][3] |
| 25 - 50 µM | Human Aortic Endothelial Cells | [4] | |
| 1.25 - 2.5 mM | Isolated Mouse Muscle | [5][6] | |
| Incubation Time | Up to 4 hours (linear uptake) | Hep-G2 cells | [2][3] |
| 24 - 48 hours | Human Aortic Endothelial Cells | [4] | |
| BSA:Fatty Acid Molar Ratio | 1:3 to 1:6 | General cell culture | |
| Cell Seeding Density | Achieve ~80% confluency at time of harvest | General cell culture | [7] |
Table 3: Comparative Uptake and Metabolism of Fatty Acids
| Fatty Acid | Relative Uptake Rate in Hep-G2 cells | Primary Metabolic Fate | Notes |
| Stearic Acid (18:0) | Similar to oleic, linoleic, and linolenic acid[2][3] | Desaturation to oleic acid, incorporation into phospholipids (B1166683) and triglycerides[5] | Poor substrate for triglyceride synthesis compared to other saturated fatty acids.[8] |
| Oleic Acid (18:1) | Similar to stearic, linoleic, and linolenic acid[2][3] | Incorporation into triglycerides and phospholipids, oxidation[5] | Stimulates highest lipoprotein-triglyceride secretion in Hep-G2 cells.[2][3] |
| Palmitic Acid (16:0) | Saturable uptake with a Km of ~0.3 µM in Caco-2 cells[9] | Incorporation into triglycerides and phospholipids | Intestinal absorbability is similar to stearic acid. |
| Deuterated Stearic Acid (dSA) | Uptake efficiency decreases with increasing concentration and culture duration[10] | Accumulates in lipid droplets[10] | Deuterium labeling does not significantly affect oocyte maturation rates.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
This protocol describes the preparation of a bovine serum albumin (BSA) complex of this compound for delivery to cultured cells. Fatty acids are poorly soluble in aqueous media and require a carrier protein like BSA for efficient cellular uptake.
Materials:
-
This compound
-
Ethanol, absolute
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile cell culture medium
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath at 37°C and 70°C
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 100 mM stock solution of this compound:
-
In a sterile microcentrifuge tube, dissolve the appropriate amount of this compound in absolute ethanol. For example, to make 1 mL of a 100 mM stock, dissolve 28.65 mg of this compound in 1 mL of ethanol.
-
Gently warm the solution at 70°C to aid dissolution. This stock solution can be stored at -20°C.
-
-
Prepare a 10% (w/v) fatty acid-free BSA solution:
-
In a sterile 50 mL conical tube, dissolve 5 g of fatty acid-free BSA in 50 mL of sterile PBS.
-
Gently swirl to dissolve. Avoid vigorous shaking to prevent foaming.
-
Sterile filter the BSA solution using a 0.22 µm filter. This solution can be stored at 4°C.
-
-
Complex this compound with BSA:
-
In a sterile 15 mL conical tube, warm the desired volume of 10% BSA solution to 37°C in a water bath.
-
Slowly add the this compound stock solution dropwise to the warm BSA solution while gently swirling. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
-
Prepare the final working solution:
-
Dilute the this compound:BSA complex in sterile cell culture medium to the desired final concentration for your experiment (e.g., 10-100 µM). A vehicle control containing the BSA-ethanol complex without the fatty acid should also be prepared.
-
Protocol 2: this compound Uptake Assay in Cultured Cells
This protocol outlines a general procedure for measuring the uptake of this compound in adherent cell cultures.
Materials:
-
Adherent mammalian cell line of interest (e.g., HepG2, Caco-2, 3T3-L1)
-
Complete cell culture medium
-
This compound:BSA complex (prepared as in Protocol 1)
-
BSA-vehicle control medium
-
Sterile phosphate-buffered saline (PBS), ice-cold
-
6-well or 12-well cell culture plates
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding:
-
Seed cells in multi-well plates at a density that will result in approximately 80% confluency at the time of the experiment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
-
Treatment:
-
The following day, remove the existing culture medium.
-
Wash the cells once with sterile PBS.
-
Add the culture medium containing the desired concentration of this compound:BSA complex to the cells.
-
For control wells, add the culture medium containing the BSA-vehicle complex.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 15 min, 30 min, 1 hr, 4 hr) at 37°C, 5% CO₂. The incubation time will depend on the specific experimental goals.
-
-
Harvesting:
-
To stop the uptake, place the cell culture plate on ice.
-
Aspirate the culture medium.
-
Wash the cells three times with ice-cold PBS to remove any unbound this compound.
-
Add 1 mL of ice-cold PBS and scrape the cells using a cell scraper.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 1000 x g for 5 minutes at 4°C.
-
Discard the supernatant. The cell pellet is now ready for lipid extraction and analysis.
-
Protocol 3: Lipid Extraction and Quantification of this compound by LC-MS/MS
This protocol describes the extraction of total lipids from the cell pellet and subsequent quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cell pellet from Protocol 2
-
Methanol (B129727), LC-MS grade
-
Chloroform (B151607), LC-MS grade
-
0.9% NaCl solution
-
Internal standard (e.g., Stearic acid-d35)
-
Glass centrifuge tubes
-
Nitrogen gas stream
-
LC-MS/MS system
Procedure:
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell pellet, add 1 mL of methanol and vortex thoroughly.
-
Add the internal standard at a known concentration.
-
Add 2 mL of chloroform and vortex for 1 minute.
-
Incubate on a shaker at room temperature for 20 minutes.
-
Add 0.8 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the chloroform under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., a mixture of acetonitrile, isopropanol, and water).
-
-
LC-MS/MS Analysis:
-
Analyze the samples using an LC-MS/MS system equipped with a suitable column (e.g., C18 reverse-phase).
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the precursor and product ions of this compound and the internal standard.[11]
-
The amount of this compound in the sample can be calculated by comparing its peak area to that of the internal standard.
-
Visualizations of Key Pathways and Workflows
Applications in Drug Development
The use of this compound in fatty acid uptake and transport studies offers several advantages for drug development professionals:
-
Mechanism of Action Studies: Elucidate whether a drug candidate modulates fatty acid uptake directly by interacting with transport proteins or indirectly by affecting signaling pathways.
-
Target Validation: Confirm the role of specific transporters like CD36 or FATPs in the pathology of metabolic diseases, thereby validating them as drug targets.
-
Screening Assays: Develop high-throughput screening assays to identify compounds that inhibit or enhance fatty acid uptake by measuring the cellular incorporation of this compound.
-
Pharmacodynamic Biomarkers: Monitor the effect of a drug on fatty acid metabolism in preclinical and clinical studies by tracing the fate of administered this compound.
-
Toxicity Studies: Assess potential off-target effects of drugs on lipid metabolism in various cell types.
By providing a robust and quantitative method to study fatty acid dynamics, this compound is an invaluable tool for advancing our understanding of metabolic diseases and accelerating the development of novel therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. iris.unitn.it [iris.unitn.it]
- 3. Cellular uptake of stearic, oleic, linoleic, and linolenic acid and their effects on synthesis and secretion of lipids in Hep-G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Ex Vivo Measurement of Stable Isotope-Labeled Fatty Acid Incorporation Into Phospholipids in Isolated Mice Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid uptake by Caco-2 human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterated stearic acid uptake and accumulation in lipid droplets of cat oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction (SPE) for the Cleanup of Samples Containing Stearic Acid-d2
Audience: Researchers, scientists, and drug development professionals.
Introduction Stearic acid-d2 (octadecanoic-9,10-d2 acid) is a deuterated form of stearic acid, a long-chain saturated fatty acid.[1] It is commonly used as an internal standard for the quantification of endogenous stearic acid in complex biological matrices such as plasma, tissues, and cell cultures using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] The accuracy of quantification relies heavily on the cleanliness of the sample extract. Solid-phase extraction (SPE) is a widely used sample preparation technique that effectively removes interfering substances like phospholipids, salts, and proteins, thereby reducing matrix effects, improving analytical sensitivity, and extending the longevity of analytical columns and instruments.[4][5]
This document provides a detailed protocol and application notes for the cleanup of samples containing this compound using non-polar SPE sorbents.
Principle of Non-Polar SPE for Fatty Acid Cleanup
Solid-phase extraction is a chromatographic technique used to separate components of a mixture.[5] For fatty acids like this compound, a non-polar (or reversed-phase) SPE sorbent, such as C18 (octadecylsilyl), is typically employed.[5] The process involves the following key stages:
-
Conditioning & Equilibration: The sorbent is prepared to ensure consistent interaction with the analyte.[6]
-
Sample Loading: The sample, in a polar solution, is passed through the sorbent bed. The non-polar this compound is retained on the non-polar sorbent via van der Waals interactions, while polar matrix components pass through.[5]
-
Washing: The sorbent is washed with a solvent strong enough to remove weakly bound interferences but weak enough to leave the analyte of interest behind.[4]
-
Elution: A non-polar organic solvent is used to disrupt the analyte-sorbent interaction and elute the purified this compound for analysis.[4][6]
Data Presentation
The following table summarizes representative performance data for fatty acid analysis using SPE. The recovery of this compound is expected to be comparable to its non-deuterated analog under optimized conditions.
Table 1: Representative Performance of SPE for Fatty Acid Cleanup
| Parameter | Description | Typical Value/Result | Reference |
|---|---|---|---|
| Sorbent Type | Stationary phase used for extraction. | Aminopropyl-silica or C18 | [7] |
| Sample Matrix | Biological or lipid mixture. | Plasma, Lipid Standard in Hexane | [7][8] |
| Elution Solvent | Solvent used to recover the analyte. | Diethylether:Acetic Acid (98:2, v/v) | [9] |
| Analyte Recovery | Percentage of analyte recovered after SPE. | ~70% (for fatty acid ethyl esters) | [7] |
| Post-SPE Analysis | Common analytical techniques. | GC-MS, LC-MS/MS |[3][9] |
Experimental Protocols
This section provides a detailed protocol for the cleanup of a biological sample (e.g., plasma) spiked with this compound internal standard prior to MS analysis.
Materials and Reagents
-
This compound Internal Standard Solution (e.g., in ethanol)[3]
-
SPE Cartridges: Non-polar sorbent, such as C18 or a specialized lipid-extraction sorbent (e.g., 3 cc, 60 mg)[8]
-
Biological Sample (e.g., plasma)[10]
-
Methanol (B129727) (HPLC grade)
-
Deionized Water
-
Hexane or Iso-octane (HPLC grade)[2]
-
Elution Solvent: e.g., Diethylether:Acetic Acid (98:2, v/v) or Acetonitrile[9][11]
-
0.2% Formic Acid in Acetonitrile (B52724)
-
SPE Vacuum or Positive Pressure Manifold[12]
-
Centrifuge
-
Nitrogen Evaporation System
Protocol 1: SPE Cleanup of this compound from Plasma
1. Sample Pre-treatment and Protein Precipitation: a. To 200 µL of plasma in a centrifuge tube, add the required amount of this compound internal standard solution.[10] b. Add 800 µL of 0.2% formic acid in acetonitrile to precipitate proteins. c. Vortex the mixture vigorously for 1 minute. d. Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins. e. Carefully collect the supernatant for SPE processing.
2. Solid-Phase Extraction Procedure: a. Conditioning: Pass 3 mL of methanol through the SPE cartridge to wet the sorbent.[6] b. Equilibration: Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to dry.[6][12] c. Sample Loading: Load the supernatant from step 1e onto the conditioned cartridge. Apply a slow, consistent flow rate (e.g., 1-2 mL/min) to ensure efficient binding.[12] d. Washing: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.[12] Ensure the wash solvent is not strong enough to elute the analyte. e. Drying: Dry the cartridge thoroughly under vacuum or high-pressure nitrogen for 5-10 minutes to remove all residual water. This step is critical for efficient elution.[6] f. Elution: Elute the retained this compound by passing 2-4 mL of the elution solvent (e.g., diethylether:acetic acid 98:2, v/v) through the cartridge.[9] Collect the eluate in a clean collection tube. Using two smaller aliquots for elution can improve recovery.[4]
3. Post-SPE Processing (Concentration and Reconstitution): a. Evaporate the collected eluate to dryness under a gentle stream of nitrogen.[2] b. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with the subsequent analytical method (e.g., mobile phase for LC-MS or iso-octane for GC-MS).[2][6] c. Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.
Mandatory Visualization
The following diagram illustrates the general workflow for the solid-phase extraction cleanup of samples containing this compound.
Caption: SPE workflow for this compound sample cleanup.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Solid Phase Extraction Explained [scioninstruments.com]
- 6. agilent.com [agilent.com]
- 7. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS [mdpi.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. lcms.labrulez.com [lcms.labrulez.com]
Stearic Acid-d2: Applications and Protocols for Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Deuterium-labeled stearic acid (stearic acid-d2) is a powerful tool in the study of drug metabolism, offering a stable, non-radioactive tracer for quantifying and tracking the fate of this ubiquitous saturated fatty acid. Its applications are primarily centered on its use as an internal standard for mass spectrometry-based quantification and as a tracer to investigate the metabolic pathways of stearic acid and the influence of xenobiotics on these pathways.
This compound as an Internal Standard in Quantitative Bioanalysis
In drug metabolism studies, it is often crucial to quantify endogenous levels of stearic acid in various biological matrices such as plasma, liver microsomes, and hepatocytes. This compound serves as an ideal internal standard for this purpose when using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1] Because it is chemically identical to its endogenous counterpart, this compound co-elutes during chromatography and experiences similar ionization effects, effectively correcting for variations in sample preparation and instrument response.[1] This ensures high accuracy and precision in the quantification of unlabeled stearic acid.
Tracing the Metabolic Fate of Stearic Acid in Drug Interaction Studies
This compound can be used as a tracer to investigate how a drug candidate affects the metabolism of fatty acids. By introducing this compound into an in vitro system (e.g., hepatocytes or liver microsomes) or an in vivo model, researchers can track its conversion to various metabolites, such as oleic acid-d2 (via desaturation) or palmitic acid-d2 (via peroxisomal β-oxidation).[2] This allows for the assessment of a drug's impact on key enzymes involved in fatty acid metabolism, including stearoyl-CoA desaturase (SCD) and enzymes of the β-oxidation pathway. Such studies are vital for identifying potential drug-induced alterations in lipid homeostasis.
Investigating the Role of Stearic Acid in Cytochrome P450 (CYP) Mediated Drug Metabolism
The lipid environment of the endoplasmic reticulum, where many CYP enzymes reside, can influence their activity.[3] Changes in the concentration or metabolism of fatty acids like stearic acid may therefore modulate the metabolism of co-administered drugs.[3] this compound can be employed to study these interactions. For instance, researchers can investigate whether the metabolism of a new drug entity is altered in the presence of elevated levels of stearic acid by using this compound to trace its metabolic fate and quantify its impact on specific CYP-mediated reactions.
Experimental Protocols
Protocol 1: Quantification of Endogenous Stearic Acid in Human Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol describes the quantification of stearic acid in human plasma samples.
Materials:
-
Human plasma
-
Stearic acid standard
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Standard and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of stearic acid in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of calibration standards by spiking known concentrations of stearic acid into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the this compound internal standard solution (e.g., at 10 µg/mL).
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
A C18 reversed-phase column is typically used for separation.
-
The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM).
-
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Stearic Acid | 283.3 | 283.3 | 10 |
| This compound | 285.3 | 285.3 | 10 |
Note: These are representative values and should be optimized for the specific instrument used.
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| LLOQ | 10 ng/mL |
| Inter-day Precision | < 15% |
| Inter-day Accuracy | 85-115% |
Protocol 2: In Vitro Assay to Assess the Effect of a Drug on Stearic Acid β-Oxidation in Primary Hepatocytes
This protocol outlines a method to determine if a drug candidate inhibits or induces the β-oxidation of stearic acid.
Materials:
-
Cryopreserved or freshly isolated primary human hepatocytes
-
Hepatocyte culture medium
-
Drug candidate stock solution (in a suitable solvent like DMSO)
-
This compound
-
Bovine serum albumin (BSA)
-
LC-MS/MS system
-
24-well cell culture plates
Procedure:
-
Hepatocyte Seeding and Treatment:
-
Seed hepatocytes in a 24-well plate at a suitable density and allow them to attach.
-
Treat the cells with different concentrations of the drug candidate (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
-
Preparation of this compound Substrate:
-
Prepare a solution of this compound complexed with BSA in culture medium.
-
-
Incubation with this compound:
-
After the drug treatment period, wash the cells with warm PBS.
-
Add the this compound/BSA solution to each well and incubate for a specific time (e.g., 2-4 hours).
-
-
Sample Collection and Extraction:
-
Collect the cell culture medium.
-
Lyse the cells and collect the lysate.
-
Perform a lipid extraction from both the medium and the cell lysate using a suitable method (e.g., Folch or Bligh-Dyer).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted lipids for the levels of this compound and its β-oxidation product, palmitic acid-d2.
-
Quantify the analytes using an appropriate internal standard (e.g., palmitic acid-d4).
-
Data Analysis:
-
Calculate the ratio of palmitic acid-d2 to this compound in both the drug-treated and vehicle-treated cells.
-
A decrease in this ratio in the presence of the drug would suggest inhibition of β-oxidation, while an increase would suggest induction.
Quantitative Data Summary (Hypothetical)
| Treatment | This compound (pmol/mg protein) | Palmitic Acid-d2 (pmol/mg protein) | (Palmitic Acid-d2 / this compound) Ratio |
| Vehicle Control | 1500 | 300 | 0.20 |
| Drug X (1 µM) | 1450 | 150 | 0.10 |
| Drug X (10 µM) | 1400 | 70 | 0.05 |
Visualizations
Caption: Workflow for quantifying stearic acid using this compound.
Caption: In vitro workflow to study drug effects on stearic acid metabolism.
Caption: Metabolic fate of this compound.
References
- 1. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of dietary fat on drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to correct for matrix effects in Stearic acid-d2 LC-MS analysis
Welcome to the Technical Support Center for the LC-MS analysis of Stearic acid-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help identify, understand, and correct for matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in the LC-MS analysis of this compound?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which negatively impacts the accuracy, reproducibility, and sensitivity of the quantitative analysis of this compound.[1][2] In biological samples, components like phospholipids (B1166683), salts, and endogenous metabolites are common causes of matrix effects.[1][2][3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A: Two common methods to assess the presence and extent of matrix effects are:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of Stearic acid is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[1][4]
-
Post-Extraction Spiking: This is a quantitative approach. The response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation process) is compared to the response of the same concentration in a neat (clean) solvent. The ratio of these responses reveals the degree of signal suppression or enhancement.[1][4]
Q3: What is the difference between ion suppression and ion enhancement?
A: Ion suppression is the more common form of matrix effect, resulting in a reduced signal for the analyte of interest.[1] This occurs when co-eluting matrix components compete with the analyte for ionization, reduce the efficiency of droplet formation in the electrospray ionization (ESI) source, or neutralize the charged analyte ions.[1] Ion enhancement, a less common phenomenon, is an increase in the analyte signal, which can also compromise data accuracy.[1]
Q4: Can't I just use a more robust sample preparation method to eliminate matrix effects?
A: While improving sample preparation is a crucial first step and can significantly reduce matrix effects, it may not completely eliminate them.[5][6] Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are effective at removing many interfering compounds.[6] However, some matrix components with similar physicochemical properties to Stearic acid may still co-elute and cause ion suppression or enhancement.[5] Therefore, a combination of good sample preparation and a suitable correction strategy is often necessary for accurate quantification.
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS analysis of this compound that may be related to matrix effects.
Problem 1: Low signal intensity and poor sensitivity for this compound.
-
Possible Cause: Significant ion suppression from co-eluting matrix components, particularly phospholipids in biological samples.[2]
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method. For lipid analysis, consider a targeted phospholipid removal step or a more selective SPE protocol.
-
Optimize Chromatography: Adjust the LC gradient to better separate this compound from the regions of ion suppression identified through post-column infusion.[7]
-
Sample Dilution: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components and lessen the matrix effect.[6]
-
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Variable matrix effects between individual samples. The composition of the biological matrix can differ from sample to sample, leading to varying degrees of ion suppression or enhancement.[1]
-
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting for matrix effects. Since this compound is a stable isotope-labeled version of stearic acid, it can serve as an internal standard for the endogenous analyte. When quantifying an analyte that is itself a deuterated standard, a different stable isotope-labeled analog (e.g., ¹³C-labeled Stearic acid) would be the ideal internal standard. The SIL-IS is added to all samples, calibrators, and QCs at a known concentration at the beginning of the sample preparation process. Because it is chemically identical to the analyte, it experiences the same degree of matrix effects, allowing for accurate quantification based on the analyte-to-IS ratio.[1][8]
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[2]
-
Decision Workflow for Correcting Matrix Effects
Caption: A decision workflow for identifying and correcting matrix effects.
Experimental Protocols
Correction using a Stable Isotope-Labeled Internal Standard (SIL-IS)
This method is considered the most reliable for correcting matrix effects. This compound itself is a SIL-IS for endogenous stearic acid. For the purpose of this example, we will assume we are quantifying an analyte and using this compound as the internal standard.
Methodology:
-
Internal Standard Spiking: Prepare a working solution of this compound in a suitable solvent (e.g., methanol) at a known concentration. Add a small, precise volume of this working solution to all samples, calibration standards, and quality control samples at the very beginning of the sample preparation procedure.
-
Sample Preparation: Proceed with your established sample preparation protocol (e.g., protein precipitation followed by liquid-liquid or solid-phase extraction).
-
LC-MS Analysis: Analyze the processed samples by LC-MS. Monitor the mass transitions for both the analyte and this compound.
-
Data Processing: For each injection, calculate the peak area ratio of the analyte to the this compound internal standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of the analyte in the unknown samples from this calibration curve.
Matrix-Matched Calibration
This method is a good alternative when a suitable SIL-IS is not available.
Methodology:
-
Obtain Blank Matrix: Source a batch of blank matrix that is free of the analyte of interest and is from the same biological source as your samples (e.g., pooled human plasma).
-
Prepare Calibration Standards: Spike known concentrations of your analyte into aliquots of the blank matrix. These will be your matrix-matched calibration standards.
-
Sample Preparation: Process the matrix-matched calibrators, QCs, and unknown samples using the exact same sample preparation procedure.
-
LC-MS Analysis: Analyze all processed samples.
-
Quantification: Construct a calibration curve using the peak areas of the matrix-matched standards versus their concentrations. Determine the concentration of the analyte in the unknown samples from this curve.
Standard Addition Method
This method is useful for complex matrices where a representative blank matrix is difficult to obtain.
Methodology:
-
Sample Aliquoting: Divide each unknown sample into at least four equal aliquots.
-
Spiking: Leave one aliquot un-spiked. To the remaining aliquots, add known, increasing amounts of the analyte standard.
-
Sample Preparation: Process all aliquots (spiked and un-spiked) using your standard procedure.
-
LC-MS Analysis: Analyze all processed aliquots.
-
Quantification: For each sample, create a plot of the instrument response (peak area) versus the concentration of the added standard. The x-intercept of the linear regression line will be the negative of the endogenous analyte concentration in the sample.[9][10][11]
Experimental Workflow Comparison
Caption: Comparison of experimental workflows for different matrix effect correction strategies.
Data Presentation
Comparison of Matrix Effect Correction Strategies
| Correction Strategy | Principle | Pros | Cons | Expected Accuracy | Expected Precision (CV%) |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Co-eluting isotopic analog compensates for variability in sample prep and ionization. | Gold standard; corrects for sample-to-sample variability.[1] | Can be expensive; synthesis may be difficult.[5] | >95% | <15% |
| Matrix-Matched Calibration | Calibrants and samples experience similar matrix effects. | More affordable than SIL-IS; accounts for consistent matrix effects. | Requires a representative blank matrix; does not correct for inter-sample variability.[2] | 85-115% | <15% |
| Standard Addition Method | Calibration curve is generated within each sample. | Does not require a blank matrix; corrects for matrix effects specific to each sample.[9] | Labor-intensive; requires more sample volume; can be less precise.[12] | 80-120% | <20% |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. alpha-measure.com [alpha-measure.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Enhancing Stearic Acid-d2 Detection in Biological Samples
Welcome to the technical support center for the analysis of Stearic Acid-d2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the sensitive detection of this deuterated fatty acid in biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is improving the sensitivity of this compound detection important?
A1: this compound is commonly used as an internal standard for the quantification of endogenous stearic acid and to trace its metabolic fate in vivo.[1] High sensitivity is crucial for accurately measuring low concentrations of stearic acid in complex biological samples, which is essential for studies related to metabolic diseases, drug efficacy, and cellular signaling pathways.
Q2: What are the primary analytical methods for detecting this compound?
A2: The two primary mass spectrometry-based methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS often requires derivatization to increase the volatility of stearic acid, while LC-MS/MS can often analyze it directly, though derivatization can also be used to enhance ionization efficiency.[2]
Q3: What is derivatization and why is it necessary for GC-MS analysis of fatty acids?
A3: Derivatization is a chemical process that modifies an analyte to make it more suitable for a particular analytical method. For GC-MS, fatty acids like stearic acid are derivatized to increase their volatility and reduce their polarity. This results in better peak shape, improved separation, and increased sensitivity.[3] Common derivatization methods include esterification to form fatty acid methyl esters (FAMEs).[3]
Q4: What are "matrix effects" in LC-MS/MS analysis and how can they affect my results?
A4: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the biological sample.[2] This can lead to ion suppression or enhancement, causing inaccurate and irreproducible results. Phospholipids are a major cause of matrix effects in lipid analysis from biological samples like plasma.[2]
Q5: How can I minimize matrix effects in my LC-MS/MS analysis?
A5: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help remove interfering substances.[2]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from matrix components is crucial.
-
Use of an appropriate internal standard: While you are measuring this compound, if it is being used as a tracer, a different deuterated fatty acid can be used as an internal standard for quantification.
-
Matrix-matched calibrants: Preparing calibration standards in a blank matrix that is similar to your samples can help to compensate for matrix effects.[4]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the extraction solvent and protocol. Ensure the pH is appropriate for protonating the carboxylic acid group of stearic acid for better extraction into an organic solvent. |
| Incomplete Derivatization (GC-MS) | Ensure derivatization reagents are fresh and the reaction is carried out under anhydrous conditions. Optimize reaction time and temperature.[3] |
| Poor Ionization (LC-MS/MS) | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Consider a derivatization strategy to improve ionization efficiency.[5] |
| Matrix Effects (LC-MS/MS) | Implement strategies to minimize matrix effects as described in the FAQs.[2] |
| Instrument Contamination | Clean the ion source, transfer optics, and mass analyzer of the mass spectrometer. For GC-MS, check for contamination in the injector and column. |
Issue 2: Poor Peak Shape (Tailing or Fronting) in GC-MS
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | Un-derivatized stearic acid is polar and can interact with active sites in the GC system, leading to peak tailing. Ensure complete derivatization.[3] |
| Active Sites in the GC System | Use a deactivated inlet liner and a high-quality, well-conditioned GC column. |
| Column Overload | Dilute the sample or use a split injection to reduce the amount of analyte introduced onto the column. |
| Improper Injection Technique | Optimize injection speed and volume. |
Quantitative Data Summary
Table 1: Comparison of Achievable Limits of Quantification (LOQ) for Stearic Acid.
| Analytical Method | Sample Matrix | Derivatization | Lower Limit of Quantification (LLOQ) | Reference |
| UPLC-MS/MS | Human Plasma | None | 0.5 µg/mL | [6] |
| HPLC-ELSD | PEG-60 Hydrogenated Castor Oil | Alkaline Hydrolysis | 7.4 µg/mL | |
| GC-MS | Not Specified | Pentafluorobenzyl (PFB) bromide | 1.4 ppm (µg/g) |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Fatty Acids from Plasma
This protocol is a general guideline for extracting total fatty acids from a plasma sample.
-
Sample Preparation: To 100 µL of plasma, add a known amount of this compound as an internal standard.
-
Protein Precipitation: Add 400 µL of cold methanol (B129727) to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Extraction: Add 800 µL of methyl-tert butyl ether (MTBE) and 200 µL of water. Vortex for 1 minute.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully collect the upper organic layer containing the lipids.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS or GC-MS analysis (after derivatization).
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol describes a common method for preparing FAMEs using boron trifluoride-methanol.
-
Sample Preparation: Start with the dried lipid extract obtained from the LLE protocol.
-
Reagent Addition: Add 1 mL of 14% boron trifluoride (BF3) in methanol.
-
Reaction: Cap the tube tightly and heat at 60°C for 30 minutes.
-
Quenching: Cool the tube to room temperature and add 1 mL of water.
-
Extraction of FAMEs: Add 2 mL of hexane (B92381) and vortex for 1 minute.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes.
-
Collection: Collect the upper hexane layer containing the FAMEs.
-
Analysis: The hexane extract is ready for injection into the GC-MS.
Visualizations
Metabolic Pathway of Stearic Acid
Stearic acid is a substrate for the enzyme Stearoyl-CoA Desaturase (SCD), which introduces a double bond to convert it into oleic acid, a monounsaturated fatty acid. This is a critical step in the biosynthesis of complex lipids.
Caption: Metabolic conversion of stearic acid to oleic acid.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological sample using LC-MS/MS.
Caption: Workflow for LC-MS/MS analysis of this compound.
Signaling Pathway: Stearic Acid Inhibition of PTP1B
Stearic acid can act as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin (B600854) signaling. By inhibiting PTP1B, stearic acid can enhance the insulin signaling cascade.
Caption: Stearic acid inhibits PTP1B to enhance insulin signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. rsc.org [rsc.org]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing of Stearic acid-d2 in gas chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the gas chromatography (GC) analysis of deuterated stearic acid (Stearic acid-d2).
Frequently Asked Questions (FAQs)
Q1: Why are my this compound peaks tailing in my gas chromatogram?
Peak tailing for this compound, where the peak is asymmetrical with a drawn-out tail, is a frequent challenge in GC analysis.[1] This issue can compromise the accuracy of peak integration and reduce analytical resolution.[2] The primary reasons for peak tailing can be broadly categorized into:
-
Active Sites in the GC System: Stearic acid is a polar compound, making it susceptible to interactions with active sites within the GC system. These sites, such as exposed silanols in the injector liner or on the GC column, can cause secondary interactions that delay the elution of a portion of the analyte, resulting in a tailing peak.[3][4]
-
Column Issues: Contamination of the GC column with non-volatile residues from previous injections can lead to peak tailing.[2] Additionally, degradation of the stationary phase, often caused by exposure to oxygen at high temperatures, can create active sites and result in tailing peaks for polar analytes like stearic acid.[5]
-
Improper System Setup: Incorrect installation of the column, such as a poor cut at the inlet or improper positioning within the inlet, can create turbulence and dead volumes in the flow path, leading to peak tailing.[6][7] Leaks in the inlet can also contribute to this problem.[2]
-
Sub-optimal Method Parameters: An inlet temperature that is too low may cause incomplete or slow vaporization of the analyte, leading to peak broadening and tailing.[4]
Q2: How can I systematically troubleshoot the peak tailing of my this compound?
A logical and systematic approach is the most effective way to identify and resolve the source of peak tailing. Start with the simplest and most common potential causes before moving to more complex issues. A recommended troubleshooting workflow is outlined in the diagram below. The first steps should always be to check the inlet system for maintenance needs and to verify the proper installation of the GC column.[2][4]
Q3: My this compound peak is still tailing after inlet maintenance. What should I do next?
If replacing the inlet liner and septum does not resolve the issue, the problem may lie with the column itself.[4]
-
Column Trimming: The front section of the GC column can accumulate non-volatile residues or become active over time. Trimming 15-30 cm from the inlet end of the column can often restore peak shape.[2]
-
Column Contamination: If trimming the column does not work, the column may be more extensively contaminated. Baking out the column at a high temperature (within the column's specified limits) can help remove contaminants.[2]
-
Column Degradation: If both trimming and baking out the column fail to improve the peak shape, the stationary phase may be irreversibly damaged. In this case, the column will need to be replaced.[5]
Q4: Can derivatization help reduce the peak tailing of this compound?
Yes, derivatization is a highly effective strategy to mitigate peak tailing for fatty acids like stearic acid. The low volatility and the presence of a polar carboxylic acid group are primary reasons for its interaction with the GC system.[8] Converting the carboxylic acid to a less polar and more volatile derivative, such as a fatty acid methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ester, can significantly improve peak shape and analytical performance.[8][9]
Troubleshooting Guides
Guide 1: Inlet System Maintenance
A contaminated or improperly configured inlet is a common source of peak tailing.[3]
| Parameter | Potential Issue | Recommended Action |
| Inlet Liner | Active sites or contamination from sample matrix. | Replace with a new, deactivated liner. Consider using a liner with glass wool to trap non-volatile residues.[10] |
| Septum | Septum particles in the liner or leaks. | Replace the septum. Avoid over-tightening the septum nut. |
| O-ring | Leaks at the base of the liner. | Replace the O-ring if it appears worn or brittle. |
| Inlet Temperature | Too low, causing incomplete vaporization. | Increase the inlet temperature. A typical starting point is 250 °C.[1] |
| Split Ratio | Too low, leading to slow sample introduction. | For split injections, ensure a minimum of 20 mL/min total flow through the inlet.[3] |
Guide 2: Column Conditioning and Installation
Proper column care and installation are critical for optimal performance.
| Parameter | Potential Issue | Recommended Action |
| Column Cut | Ragged or uneven cut causing turbulence. | Re-cut the column using a ceramic scoring wafer to ensure a clean, 90-degree cut.[6] |
| Column Installation Depth | Incorrect positioning in the inlet creating dead volume. | Consult the instrument manual for the correct installation depth for your specific inlet.[7] |
| Column Contamination | Accumulation of non-volatile material at the column head. | Trim 15-30 cm from the front of the column.[2] |
| Column Bleed | High baseline noise and potential for active sites due to stationary phase degradation. | Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may be damaged.[11] |
Experimental Protocols
Protocol 1: Inlet Maintenance Procedure
-
Cool Down: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and turn off the carrier gas flow at the instrument.
-
Remove Septum and Liner: Unscrew the septum nut and remove the old septum. Carefully remove the inlet liner, using forceps if necessary.
-
Install New Components: Insert a new, deactivated liner and place a new septum on top.
-
Reassemble and Leak Check: Screw the septum nut back on, but do not overtighten. Restore the carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.[4]
Protocol 2: Column Trimming
-
Prepare the Column: After cooling the inlet and oven and turning off the carrier gas, carefully disconnect the column from the inlet.
-
Cut the Column: Using a ceramic scoring wafer, gently score the column at the desired length (e.g., 20 cm from the end) and snap it cleanly. Inspect the cut with a magnifying glass to ensure it is clean and at a right angle.[6]
-
Reinstall the Column: Reinstall the column in the inlet to the correct depth as specified by the instrument manufacturer.
-
Condition: Condition the column for a short period to remove any oxygen that may have entered.
Protocol 3: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME)
This procedure utilizes Boron Trifluoride (BF3) in methanol, a common and effective reagent for preparing FAMEs.[8][9]
Materials:
-
Sample containing this compound
-
14% Boron Trifluoride in Methanol (BF3-Methanol)
-
Hexane (B92381) (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Place an appropriate amount of your sample (e.g., 1 mg) into a vial.
-
Add 1 mL of hexane to dissolve the sample.
-
Add 0.5 mL of 14% BF3-Methanol reagent to the vial.[9]
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath.[9]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution to stop the reaction and aid in phase separation. Vortex for 10 seconds.
-
Allow the layers to separate. The top layer is the hexane containing the FAME.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to dry the extract.
-
The sample is now ready for GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
Minimizing ion suppression of Stearic acid-d2 in electrospray ionization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Stearic acid-d2 in electrospray ionization (ESI) mass spectrometry.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, offering step-by-step solutions to mitigate ion suppression and improve signal intensity.
Issue 1: Low or No Signal Intensity for this compound
Possible Cause: Ion suppression is a common phenomenon in ESI-MS where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a reduced signal.[1][2] For fatty acids like stearic acid, which have inherently poor ionization efficiency, this effect can be particularly pronounced.[3]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Recommendation: Employ Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for sample cleanup. These techniques are more effective at removing phospholipids (B1166683) and other interfering lipids than protein precipitation.
-
Action: Refer to the detailed protocols for --INVALID-LINK-- and --INVALID-LINK-- below.
-
-
Enhance Chromatographic Separation: Ensure that this compound is chromatographically resolved from the majority of matrix components.
-
Recommendation: Optimize the UPLC/HPLC method.
-
Action: See the recommended --INVALID-LINK-- for a starting point. Adjust the gradient elution to maximize the separation between your analyte and any observed regions of ion suppression.
-
-
Evaluate Mobile Phase Composition: Mobile phase additives can significantly impact ionization efficiency.
-
Recommendation: Use volatile mobile phase modifiers that are compatible with MS detection. For negative ion mode analysis of fatty acids, acetic acid or ammonium (B1175870) acetate (B1210297) are often preferred over formic acid or ammonium formate, which can suppress the signal.[4][5] Avoid non-volatile salts like phosphates and detergents.
-
Action: Prepare mobile phases according to the protocols outlined in the --INVALID-LINK-- section.
-
-
Consider Derivatization: Chemical derivatization can significantly improve the ionization efficiency of fatty acids.[3][6][7]
-
Recommendation: Derivatizing the carboxylic acid group of stearic acid can enhance its signal in positive ion mode.
-
Action: A protocol for derivatization with 2-picolylamine is provided in the --INVALID-LINK-- section. This can increase sensitivity by several orders of magnitude.[8]
-
Logical Workflow for Troubleshooting Low Signal
Caption: Troubleshooting workflow for low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression for this compound in ESI-MS?
A1: Ion suppression for this compound in electrospray ionization is primarily caused by:
-
Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix (e.g., plasma, tissue) compete with this compound for ionization in the ESI source.[2][9] Common culprits in biological samples include phospholipids, salts, and other fatty acids.
-
Competition for Charge: In the ESI droplet, there is a limited amount of excess charge. Highly abundant or easily ionizable matrix components can consume this charge, leaving less available for the ionization of this compound.[1]
-
Changes in Droplet Properties: High concentrations of non-volatile substances in the sample can alter the surface tension and viscosity of the ESI droplets. This can hinder the evaporation of solvent and the release of analyte ions into the gas phase.[1]
Q2: How can I quantitatively assess the extent of ion suppression in my assay?
A2: The degree of ion suppression can be quantitatively measured using the post-extraction spike method.[10] This involves comparing the peak area of an analyte in a neat solution to the peak area of the same analyte spiked into a blank matrix sample that has undergone the entire extraction procedure.
Calculation of Matrix Effect: Matrix Effect (%) = (Peak Area in Spiked Post-Extraction Sample / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: Is this compound a suitable internal standard to compensate for ion suppression?
A3: Yes, a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative analysis. Since it is chemically identical to the analyte (stearic acid), it will have nearly the same elution characteristics and experience the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of matrix effects.
Q4: When should I consider switching from ESI to another ionization source?
A4: If extensive sample cleanup and method optimization do not sufficiently alleviate ion suppression with ESI, you might consider Atmospheric Pressure Chemical Ionization (APCI). APCI is generally less susceptible to ion suppression than ESI because ionization occurs in the gas phase.[1] However, the suitability of APCI depends on the analyte's ability to be ionized by this technique.
Quantitative Data Summary
The following tables summarize quantitative data on the effectiveness of different strategies for minimizing ion suppression of fatty acids.
Table 1: Comparison of Sample Preparation Techniques for Lipid Analysis
| Sample Preparation Technique | Relative Ion Suppression | Analyte Recovery | Key Advantages | Key Disadvantages |
| Protein Precipitation | High | Variable | Simple and fast | High levels of co-eluting matrix components |
| Liquid-Liquid Extraction (LLE) | Moderate | Good | Removes a significant portion of interfering lipids | Can be labor-intensive and require large solvent volumes |
| Solid-Phase Extraction (SPE) | Low | Good to Excellent | Highly selective for specific lipid classes, excellent cleanup | Requires method development and can be more time-consuming |
Table 2: Effect of Mobile Phase Additives on Free Fatty Acid Signal in Negative ESI Mode
| Mobile Phase Additive | Relative Signal Intensity (%) | Chromatographic Peak Shape | Comments |
| 0.1% Formic Acid | Low | Good | Can significantly suppress the signal of free fatty acids in negative mode.[4] |
| 10 mM Ammonium Formate | Low | Good | Similar to formic acid, not ideal for free fatty acid analysis in negative mode.[4] |
| 0.1% Acetic Acid | High | Good | Generally provides better signal intensity for free fatty acids compared to formic acid.[5] |
| 10 mM Ammonium Acetate | High | Good | A good choice for buffering the mobile phase while maintaining good signal for fatty acids.[11] |
Table 3: Improvement in Sensitivity with Derivatization
| Derivatization Reagent | Ionization Mode | Fold Increase in Sensitivity (approx.) | Reference |
| 2-Picolylamine (PA) | Positive | 9 - 158 | [8] |
| Trimethylsilyldiazomethane (TMSD) | Positive | Significant improvement over non-derivatized | [3] |
| N-(4-aminomethylphenyl)pyridinium (AMPP) | Positive | ~60,000 | [6] |
| 3-acyloxymethyl-1-methylpyridinium iodide (AMMP) | Positive | ~2,500 | [7] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for this compound in Plasma
This protocol is adapted from methods described for the extraction of fatty acids and other lipids from plasma.[12][13][14][15][16][17]
-
To 100 µL of plasma, add the internal standard solution (this compound).
-
Add 1 mL of a methyl tert-butyl ether (MTBE) and methanol (B129727) (10:3, v/v) solution.
-
Vortex for 1 minute.
-
Add 500 µL of water.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase for UPLC-MS/MS analysis.
Experimental Workflow for LLE
Caption: Liquid-Liquid Extraction (LLE) workflow.
Solid-Phase Extraction (SPE) Protocol for Fatty Acids in Biological Samples
This is a general protocol for the extraction of fatty acids using a silica-based SPE cartridge.[18][19][20][21][22]
-
Conditioning: Condition the SPE cartridge with 1 mL of hexane.
-
Equilibration: Equilibrate the cartridge with 1 mL of the sample loading solvent.
-
Loading: Load the pre-treated sample (e.g., plasma extract in a non-polar solvent) onto the cartridge.
-
Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interfering lipids.
-
Elution: Elute the fatty acids with a more polar solvent mixture (e.g., diethyl ether:acetic acid, 98:2, v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
UPLC-MS/MS Parameters for this compound Analysis
The following are recommended starting parameters for the analysis of this compound.[9][12][23][24][25][26]
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C8, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: Water with 0.1% Acetic Acid or 10 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Acetic Acid or 10 mM Ammonium Acetate
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-100% B
-
8-10 min: 100% B
-
10.1-12 min: 30% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transition for this compound: To be determined by direct infusion of the standard. A likely transition would be [M-H]⁻ → fragment ion.
Derivatization of Stearic Acid for Enhanced ESI Sensitivity
This protocol is based on derivatization with 2-picolylamine (PA).[8]
-
To the dried sample extract containing this compound, add 50 µL of a solution containing 2-picolylamine, 2,2'-dipyridyl disulfide, and triphenylphosphine (B44618) in acetonitrile.
-
Incubate the reaction mixture at 60 °C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection or can be further diluted if necessary.
-
Analyze the derivatized sample in positive ESI mode. The MRM transition will be based on the protonated derivatized molecule.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. peerj.com [peerj.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Three-phase liquid extraction: a simple and fast method for lipidomic workflows[S] | Semantic Scholar [semanticscholar.org]
- 18. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of non-esterified fatty acids in human samples by solid-phase-extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 23. iris.unitn.it [iris.unitn.it]
- 24. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Stearic Acid-d2 Analysis
Welcome to the technical support center for Stearic acid-d2 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Free fatty acids like this compound are polar and have low volatility, which makes them challenging to analyze directly by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Derivatization, most commonly through conversion to fatty acid methyl esters (FAMEs), is crucial for several reasons:
-
Increased Volatility: FAMEs are more volatile than their corresponding free fatty acids, enabling analysis at lower temperatures and reducing the risk of thermal degradation.[2][3]
-
Reduced Polarity: The conversion of the polar carboxyl group to a less polar methyl ester minimizes interactions with active sites in the GC system. This leads to sharper, more symmetrical peaks and reduces peak tailing.[1][2]
-
Improved Separation: By neutralizing the polar carboxyl group, separation is primarily based on other structural features like carbon chain length and the degree of unsaturation, resulting in better resolution.[2]
Q2: What are the recommended injection volumes for this compound analysis?
A2: The optimal injection volume depends on the analytical technique (GC-MS or LC-MS/MS), the sample concentration, and the specific instrument configuration. Here are some general guidelines:
-
For GC-MS analysis , a typical injection volume is 1 µL.[4][5] However, if you encounter issues like peak fronting, which can be a sign of column overload, reducing the injection volume may be necessary.[1][6]
-
For LC-MS/MS analysis , injection volumes can vary. One study on the simultaneous determination of stearic acid in human plasma using UPLC-MS/MS reported an injection volume of 10 µL.[7] A general guideline for liquid chromatography is to keep the injection volume between 1-5% of the total column volume to maintain good peak shape.[8][9] Exceeding 5% of the column volume can lead to peak fronting.[8][9]
Q3: My this compound signal is low or absent. What are the possible causes?
A3: Low or no signal for your deuterated internal standard can stem from several issues. A logical troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low or no this compound signal.
Q4: How can I address matrix effects in my LC-MS/MS analysis of this compound?
A4: Matrix effects, which are the alteration of analyte ionization efficiency by co-eluting compounds, are a common challenge in LC-MS/MS.[10][11] Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects.[10] Since the internal standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ion suppression or enhancement.[10] By calculating the ratio of the analyte's signal to the internal standard's signal, variations caused by matrix effects can be normalized, leading to more accurate quantification.[10] However, it's important to note that in some cases, a phenomenon known as the "isotope effect" can cause a slight chromatographic shift between the analyte and the deuterated standard, potentially leading to differential matrix effects.[10]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
Poor peak shape is a common problem in the GC-MS analysis of fatty acids. The following guide provides steps to diagnose and resolve these issues.
Caption: Decision tree for troubleshooting peak shape issues.
Issue 2: High Variability in Quantitative Results (LC-MS/MS)
Inconsistent quantitative data can often be attributed to variable matrix effects across different samples.
| Symptom | Potential Cause | Recommended Solution |
| High RSD% in QC samples | Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies from sample to sample.[12] | Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is ideal for normalizing signal variations caused by inconsistent matrix effects.[12] |
| Inconsistent Sample Preparation: Variability in extraction efficiency between samples.[10] | Optimize and Standardize Sample Preparation: Ensure consistent execution of the sample preparation protocol for all samples. Techniques like Solid-Phase Extraction (SPE) can offer more robust and reproducible cleanup than liquid-liquid extraction.[12] | |
| Instrumental Variability: Fluctuations in the LC-MS/MS system's performance.[10] | Perform System Suitability Tests: Regularly run system suitability tests to ensure the instrument is performing optimally. |
Experimental Protocols
Protocol 1: Derivatization of Stearic Acid to its Methyl Ester (FAME) for GC-MS Analysis
This protocol describes a common method for converting stearic acid to its more volatile methyl ester using Boron Trifluoride (BF₃) in methanol (B129727).
Materials:
-
This compound sample
-
BF₃ in methanol (14% w/v)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Place the dried lipid extract containing this compound in a vial.
-
Reagent Addition: Add 1-2 mL of 14% BF₃ in methanol to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 10 minutes.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Phase Separation: Vortex the mixture thoroughly and then allow the layers to separate.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Stearic Acid in Plasma
This protocol outlines a protein precipitation method for the extraction of stearic acid from plasma samples.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis. A dilution may be required depending on the expected concentration and instrument sensitivity.[7]
Quantitative Data Summary
The following table summarizes typical injection volumes and sample concentrations used in the analysis of stearic acid. Note that these values should be optimized for your specific application and instrumentation.
| Parameter | GC-MS | UPLC-MS/MS | Reference |
| Typical Injection Volume | 1 µL | 10 µL | [4][7] |
| Final Sample Concentration (for injection) | Varies (often in µg/mL range after derivatization and reconstitution) | 1-10 µg/mL (for direct infusion MS) | [13] |
| Reconstitution Solvent | Iso-octane | Methanol, Acetonitrile, or a mixture | [4][13] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lipidmaps.org [lipidmaps.org]
- 5. lipidmaps.org [lipidmaps.org]
- 6. benchchem.com [benchchem.com]
- 7. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [restek.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Addressing poor recovery of Stearic acid-d2 during sample extraction
Welcome to the technical support center. This resource provides troubleshooting guides and answers to frequently asked questions regarding sample extraction, with a specific focus on addressing challenges encountered with deuterated long-chain fatty acids like Stearic acid-d2.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound recovery consistently low during Liquid-Liquid Extraction (LLE)?
Low recovery of this compound in LLE can stem from several factors. The most critical is the pH of the aqueous sample.[1] Stearic acid is a long-chain fatty acid with a pKa around 4.8. To ensure it is in its neutral, non-ionized form for efficient partitioning into an organic solvent, the pH of the sample should be adjusted to be at least two units below its pKa (i.e., pH < 2.8).[1] At a higher pH, stearic acid becomes deprotonated to stearate, which is more soluble in the aqueous phase, thus drastically reducing extraction efficiency.[2] Additionally, the choice of extraction solvent and the solvent-to-sample ratio are crucial; a ratio of 7:1 (organic:aqueous) is often a good starting point for optimization.[1]
Q2: I'm using Solid-Phase Extraction (SPE), but my deuterated internal standard shows poor and inconsistent recovery. What are the common causes?
For SPE, several steps in the protocol can lead to poor recovery.[3] Common culprits include:
-
Improper Sorbent Conditioning: The sorbent bed must be properly wetted and equilibrated before loading the sample.[4][5] Failure to do so results in inconsistent interaction between the analyte and the sorbent.
-
Incorrect Sorbent Choice: The sorbent's chemistry may not be appropriate for retaining a long-chain fatty acid. A reversed-phase (e.g., C18) sorbent is typically used.[6]
-
Sample pH/Solvent Issues: As with LLE, the pH of the sample loaded onto the cartridge is critical.[4] The sample solvent should be weak enough to allow the analyte to bind strongly to the sorbent.
-
Wash Solvent is Too Strong: A wash solvent that is too aggressive can prematurely elute the this compound from the cartridge.[4][6]
-
Elution Solvent is Too Weak: The elution solvent may not be strong enough to completely desorb the analyte from the sorbent.[5][6] You may need to increase the solvent strength or volume.
Q3: Could matrix effects be the reason for apparent low recovery of this compound?
Yes, absolutely. Matrix effects are a significant issue in LC-MS analysis and can manifest as poor recovery.[4][7] This occurs when other components in the extracted sample (e.g., salts, other lipids) co-elute with this compound and suppress its ionization in the mass spectrometer's source.[7][8] This leads to a decreased signal for the internal standard, which is interpreted as low recovery.[4] It is possible for matrix components to selectively suppress the internal standard's signal more than the analyte's, or vice versa.[4]
Q4: How do sample handling and storage affect the stability and recovery of this compound?
Proper sample handling is critical. Polyunsaturated lipids are susceptible to oxidation, so samples should be protected from light and air where possible.[9] Repeated freeze-thaw cycles can lead to the degradation of lipids and should be avoided by aliquoting samples into single-use volumes.[9][10] For long-term storage, samples and lipid extracts should be kept at -80°C.[9][10] Enzymatic degradation can also occur if the sample is not handled properly or if the extraction buffer is at a pH that promotes the activity of lipases.[9][10]
Troubleshooting Guide
If you are experiencing low recovery of this compound, use the following diagram to diagnose the potential cause and find a solution.
Caption: Troubleshooting workflow for poor this compound recovery.
Data & Protocols
Quantitative Data Summary
The recovery of this compound is highly dependent on the chosen extraction protocol. The following table summarizes expected outcomes based on different methodologies.
| Extraction Method | Key Parameters | Typical Recovery (%) | Common Pitfalls & Recommendations |
| Liquid-Liquid Extraction (LLE) | Sample pH adjusted to < 3 | 85 - 95% | Incomplete phase separation, emulsion formation. Ensure pH is low enough to fully protonate the acid.[1][2] |
| Liquid-Liquid Extraction (LLE) | Sample pH > 7 (Not acidified) | < 20% | Analyte is ionized and remains in the aqueous layer. This is a primary cause of failure.[2] |
| Solid-Phase Extraction (SPE) | C18 Sorbent, Optimized Solvents | 80 - 95% | Breakthrough during loading, premature elution during wash, or incomplete elution. Requires careful method development.[4][6] |
| Protein Precipitation (PPT) only | Acetonitrile or Methanol | 40 - 70% | High matrix effects, co-precipitation of analyte with proteins, insufficient for clean extracts.[8] Not recommended for quantitative analysis without further cleanup. |
Experimental Protocols
Below are detailed starting protocols for LLE and SPE. These should be optimized for your specific matrix and instrumentation.
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound
This protocol is designed for extracting fatty acids from a plasma or serum sample.
Caption: General workflow for Liquid-Liquid Extraction of this compound.
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This protocol uses a standard reversed-phase (C18) SPE cartridge.
-
Conditioning:
-
Equilibration:
-
Pass 1 mL of acidified water (e.g., water with 0.1% formic acid) through the cartridge.
-
-
Sample Loading:
-
Pre-treat 100 µL of plasma by adding the this compound internal standard and acidifying as in the LLE protocol.
-
Dilute the sample with 400 µL of acidified water.
-
Load the entire sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 drop per second).[4]
-
-
Washing:
-
Pass 1 mL of a weak wash solvent (e.g., 10% Methanol in water with 0.1% formic acid) to remove polar interferences.[11]
-
-
Elution:
-
Elute the this compound from the cartridge by passing 1 mL of a strong elution solvent (e.g., Acetonitrile or Methanol) through the sorbent.
-
Collect the eluate in a clean tube.
-
-
Final Processing:
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. SPE Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. welch-us.com [welch-us.com]
- 7. gtfch.org [gtfch.org]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. benchchem.com [benchchem.com]
Preventing degradation of Stearic acid-d2 during sample workup
Welcome to the Technical Support Center for Stearic Acid-d2. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the handling and analysis of this compound. Our goal is to help you minimize degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My analytical results show a loss of the deuterium (B1214612) label on my this compound. What is causing this?
A1: The loss of the deuterium label is most likely due to a phenomenon called deuterium back-exchange, or H-D exchange. This is a chemical reaction where the deuterium atoms on your this compound are replaced by hydrogen atoms from the surrounding environment, particularly from protic solvents like water or methanol (B129727). This exchange can lead to an underestimation of the deuterated compound in your sample.
Q2: What are the primary factors that accelerate deuterium back-exchange?
A2: The rate of deuterium back-exchange is significantly influenced by three main factors:
-
pH: The exchange is catalyzed by both acids and bases. The rate is at its minimum at a slightly acidic pH of approximately 2.5. Neutral and basic conditions dramatically accelerate the loss of the deuterium label.
-
Temperature: Higher temperatures increase the rate of the exchange reaction. It is crucial to keep samples cold during processing and storage.
-
Solvent Type: Protic solvents, which have easily exchangeable hydrogen atoms (e.g., water, methanol, ethanol), are the primary drivers of H-D exchange. Aprotic solvents (e.g., acetonitrile (B52724), chloroform) are preferred for handling deuterated standards.
Q3: How can I prevent the degradation of the fatty acid chain of this compound during sample workup?
A3: Besides H-D exchange, the stearic acid molecule itself can degrade. The primary pathway is oxidation, especially when samples are exposed to heat, light, and oxygen. To prevent this, it is recommended to:
-
Work at low temperatures (on ice or at 4°C) during extraction and sample preparation.
-
Use antioxidants, such as butylated hydroxytoluene (BHT), in your extraction solvents.
-
Store lipid extracts under an inert gas (like nitrogen or argon) at -20°C or lower, protected from light.
-
Process samples as quickly as possible to minimize exposure to degradative conditions.
Q4: Is thermal degradation a concern during GC-MS analysis of this compound?
A4: Yes, thermal degradation can be a concern. Stearic acid begins to decompose at temperatures around 232°C.[1] While derivatization to a more volatile form like a fatty acid methyl ester (FAME) allows for analysis at lower temperatures, it is still important to use the lowest possible injector and oven temperatures that still provide good chromatography to minimize on-column degradation.
Troubleshooting Guides
Issue 1: Loss of Deuterium Label (H-D Exchange)
| Potential Cause | Recommended Solution |
| Use of Protic Solvents (e.g., methanol, water) | Whenever possible, use aprotic solvents like acetonitrile or chloroform (B151607) for sample reconstitution and storage. Minimize the time the sample is in contact with protic solvents. |
| Neutral or Basic pH | Adjust the pH of your sample to approximately 2.5 to minimize the rate of exchange. This can be achieved by adding a small amount of an acid like formic acid. |
| Elevated Temperature | Perform all sample preparation steps on ice or at 4°C. Store samples at -80°C if they cannot be processed immediately. |
| Prolonged Sample Preparation Time | Streamline your workflow to reduce the time from sample collection to analysis. Rapid processing is key to preserving the deuterium label. |
Issue 2: Poor Peak Shape in Chromatographic Analysis (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Incomplete Derivatization (for GC-MS) | Ensure your derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration. The presence of water can hinder the reaction, so ensure samples are dry. |
| Active Sites in the GC System | Free carboxyl groups can interact with active sites in the GC inlet liner or on the column, causing peak tailing. Use a deactivated inlet liner and a high-quality, well-conditioned column. |
| Sample Overload | Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample or reducing the injection volume. |
| Poor Sample Solubility | Ensure your sample is fully dissolved in the injection solvent. If necessary, change to a solvent that is more compatible with your mobile phase (for LC) or has better solubility for your derivatized analyte (for GC). |
Experimental Protocols
Protocol 1: Lipid Extraction using a Modified Folch Method
This protocol is suitable for the extraction of total lipids from biological samples.
Materials:
-
Chloroform (aprotic)
-
Methanol (protic, use chilled)
-
0.9% NaCl solution (or water)
-
Glass vials and syringes
-
Centrifuge
Procedure:
-
Homogenize your sample (e.g., tissue or cell pellet) in a 2:1 (v/v) mixture of chloroform and methanol. The final volume of the solvent mixture should be about 20 times the volume of the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Add 0.9% NaCl solution (or water) to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3.
-
Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass pipette.
-
Dry the collected lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable aprotic solvent for storage or further analysis.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol uses Boron Trifluoride (BF₃) in methanol for the esterification of fatty acids.
Materials:
-
12-14% BF₃ in Methanol
-
Hexane (B92381) (or Heptane)
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (B86663)
-
Screw-capped glass tubes
Procedure:
-
Place the dried lipid extract (1-50 mg) into a screw-capped glass tube.
-
Add 2 mL of 12-14% BF₃-Methanol reagent to the tube.
-
Tightly cap the tube and heat at 60-100°C for 5-60 minutes. A common practice is heating at 80°C for 1 hour.[2]
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 1-2 mL of hexane (or heptane).
-
Vortex the tube vigorously for 1 minute to extract the FAMEs into the organic (upper) layer.
-
Allow the layers to separate and carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Visualizations
References
Technical Support Center: Isotope Effects of Deuterium on Stearic Acid-d2 Chromatographic Retention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chromatographic retention of deuterium-labeled stearic acid (stearic acid-d2).
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated this compound elute at a different retention time than standard stearic acid?
This phenomenon is known as the Chromatographic Deuterium (B1214612) Isotope Effect (CDE). It is an expected behavior arising from the subtle physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.[1][2] The C-D bond is slightly shorter and stronger than the C-H bond, which leads to a smaller molecular volume and altered van der Waals interactions.[2] These differences influence the molecule's interaction with the stationary phase, resulting in a shift in retention time.[1][2]
Q2: In which direction should I expect the retention time to shift for this compound?
The direction of the shift depends on the chromatographic mode:
-
Reversed-Phase Chromatography (RPC): In RPC, which separates molecules based on hydrophobicity, deuterated compounds like this compound generally elute earlier than their non-deuterated counterparts.[1] This is because the C-D bond can be slightly less hydrophobic than the C-H bond, leading to weaker interactions with the non-polar stationary phase.[1]
-
Normal-Phase Chromatography (NPC): In NPC, which separates molecules based on polarity, deuterated compounds may elute later than their non-labeled analogues, suggesting a stronger interaction with the polar stationary phase.[1]
-
Gas Chromatography (GC): In GC, particularly with non-polar stationary phases, an "inverse isotope effect" is often observed, where the heavier deuterated compound elutes earlier.[3][4] This is often attributed to the vapor pressure isotope effect.[4]
Q3: What factors influence the magnitude of the retention time shift between stearic acid and this compound?
Several factors can influence the extent of the retention time shift:
-
Number of Deuterium Atoms: A greater number of deuterium atoms in the molecule generally leads to a larger retention time shift.[2][5]
-
Position of Deuterium Atoms: The location of deuterium substitution on the stearic acid molecule can affect the magnitude of the isotope effect.[3][6] Deuterium substitution on sp2 hybridized carbons may have a different effect than on sp3 hybridized carbons.[6]
-
Chromatographic Conditions:
-
Stationary Phase: The type of stationary phase (e.g., C18, phenyl, polar phases) plays a crucial role.[3][7] Nonpolar stationary phases often show an inverse isotope effect in GC, while polar phases may show a normal effect.[3]
-
Mobile Phase Composition: The polarity and composition of the mobile phase can modulate the interactions.[7]
-
Temperature: Temperature affects the kinetics of partitioning and can influence the separation.[7][8] Generally, an increase in temperature leads to decreased retention times for both compounds, but it can also affect the resolution between them.[8]
-
Q4: Can the deuterium isotope effect impact the accuracy of my quantification when using this compound as an internal standard?
Yes. If the retention time shift between the analyte (stearic acid) and the internal standard (this compound) is significant, it can lead to differential matrix effects.[9][10] This means that co-eluting matrix components might suppress or enhance the ionization of the analyte and the internal standard to different extents, affecting the accuracy of the results, especially in LC-MS/MS applications.[10]
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Retention Times for this compound
Symptoms: The retention time of the this compound peak shifts between injections or over a sequence.
| Possible Cause | Troubleshooting Step |
| Unstable Column Temperature | Ensure the column oven is on and set to a stable temperature. Temperature fluctuations of even 1°C can alter retention times by approximately 2%.[8] |
| Inconsistent Mobile Phase Composition | If using a gradient, ensure proper pump mixing and solvent proportioning. For isocratic methods, ensure the mobile phase is well-mixed and degassed. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. |
| System Leaks | Check for leaks in the HPLC/GC system, as this can cause pressure fluctuations and affect retention times. |
Issue 2: Poor Resolution Between Stearic Acid and this compound
Symptoms: The peaks for stearic acid and this compound are not baseline separated, leading to inaccurate integration and quantification.
| Possible Cause | Troubleshooting Step |
| Suboptimal Chromatographic Method | Modify the mobile phase composition or gradient profile to increase the separation.[9] |
| Inappropriate Column | Consider using a column with a different stationary phase chemistry or higher efficiency (longer column, smaller particle size).[9] |
| High Flow Rate | Reduce the flow rate to allow for better partitioning and improved resolution. |
| Temperature Too High | Lowering the column temperature can sometimes increase the interaction with the stationary phase and improve separation.[9] |
Issue 3: Unexpected Peak Shape for this compound (Tailing or Fronting)
Symptoms: The this compound peak is asymmetrical.
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the standard. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the guard column or the analytical column may need to be replaced.[11] |
| Inappropriate Sample Solvent | Dissolve the standard in a solvent that is weaker than or the same as the mobile phase.[8] |
Quantitative Data Summary
The following table summarizes the expected chromatographic behavior based on the principles of the deuterium isotope effect. Note that the exact retention time shift can vary significantly based on the specific experimental conditions.
| Chromatographic Mode | Stationary Phase Type | Expected Retention Time of this compound vs. Stearic Acid | Chromatographic Isotope Effect (hdIEC = tR(H)/tR(D)) |
| Reversed-Phase (LC) | Non-polar (e.g., C18) | Earlier Elution | > 1.0 |
| Normal-Phase (LC) | Polar (e.g., Silica) | Later Elution | < 1.0 |
| Gas Chromatography | Non-polar (e.g., Polydimethylsiloxane) | Earlier Elution (Inverse Isotope Effect)[3][4] | > 1.0 |
| Gas Chromatography | Polar (e.g., Wax, Ionic Liquid) | Later Elution (Normal Isotope Effect)[3] | < 1.0 |
Experimental Protocols
Protocol 1: General Method for Assessing the Chromatographic Deuterium Isotope Effect in LC
-
Standard Preparation: Prepare individual stock solutions of stearic acid and this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).[1] Prepare a mixed standard solution containing both compounds at a known concentration.
-
Chromatographic System:
-
Column: A C18 reversed-phase column is commonly used for fatty acid analysis.
-
Mobile Phase: A typical mobile phase for reversed-phase separation of fatty acids is a gradient of acetonitrile (B52724) and water, often with an additive like formic acid or acetic acid to improve peak shape.[12][13]
-
Flow Rate: Set an appropriate flow rate for the column dimensions (e.g., 0.3-1.0 mL/min).[1]
-
Column Temperature: Maintain a constant column temperature (e.g., 40°C).[1][12]
-
-
Data Acquisition:
-
Data Analysis:
Protocol 2: GC-MS Analysis of Stearic Acid and this compound (as Methyl Esters)
Fatty acids are often derivatized to their more volatile methyl esters for GC analysis.
-
Derivatization (Methylation):
-
To a sample containing stearic acid and this compound, add a solution of boron trifluoride in methanol (e.g., 14% BF3-methanol).[16]
-
Heat the mixture under reflux for a specified time (e.g., 10 minutes).[16]
-
After cooling, add heptane (B126788) and a saturated sodium chloride solution to extract the fatty acid methyl esters (FAMEs).[16]
-
Collect the organic layer for GC-MS analysis.[16]
-
-
Chromatographic System:
-
Column: A fused silica (B1680970) capillary column with a non-polar stationary phase like 5% diphenyl-95% dimethylpolysiloxane (e.g., HP-5MS) is suitable.[17]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp the temperature up to a final temperature (e.g., 280°C) to elute the FAMEs.[17]
-
Injector and Detector Temperatures: Set to appropriate temperatures (e.g., 280°C).[17]
-
-
Data Acquisition:
-
Inject the derivatized sample.
-
Acquire data in full scan or selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
Identify the peaks corresponding to stearic acid methyl ester and this compound methyl ester based on their retention times and mass spectra.
-
Calculate the retention time difference and the chromatographic isotope effect.
-
Visualizations
Caption: Workflow for assessing the deuterium isotope effect on stearic acid.
Caption: Troubleshooting logic for observed retention time shifts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Problems in analysing stearic / oleic acid [June 16, 2004] - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. usp.org [usp.org]
- 17. arpi.unipi.it [arpi.unipi.it]
Technical Support Center: Gas Chromatography Analysis of Stearic Acid-d2
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic (GC) separation of stearic acid and its deuterated analog, stearic acid-d2. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary before analyzing stearic acid by GC?
A1: Direct analysis of free fatty acids like stearic acid by GC is challenging due to their low volatility and the polar nature of the carboxyl group.[1][2] This can lead to poor chromatographic peak shape, such as tailing, and inaccurate quantification.[1] To overcome these issues, derivatization is essential to convert the fatty acids into more volatile and less polar derivatives, making them suitable for GC analysis.[1] The most common method is esterification to form fatty acid methyl esters (FAMEs).[1][3]
Q2: What is the primary challenge in separating this compound from stearic acid?
A2: The primary challenge is that deuterated and non-deuterated isotopologues are chemically very similar. Their separation relies on the subtle "chromatographic H/D isotope effect," which may cause the deuterated compound (this compound) to elute slightly earlier than its non-deuterated counterpart.[4] Achieving a baseline separation requires a highly efficient GC system and an optimized method.
Q3: Which type of GC column stationary phase is best for this separation?
A3: For the analysis of fatty acids, particularly their methyl esters (FAMEs), polar stationary phases are generally recommended.[5][6] While non-polar phases separate primarily by boiling point, polar phases offer enhanced selectivity based on the degree of unsaturation and polarity of the analytes.[7][8] For separating closely related compounds like stearic acid and this compound, a high-polarity cyanopropylsiloxane or a biscyanopropyl polysiloxane phase (e.g., HP-88, DB-23) is often preferred due to its ability to provide high selectivity.[6] Polyethylene glycol (WAX) phases are also a viable option.[6][8]
Q4: How do column dimensions (length, I.D., film thickness) affect the separation?
A4: Column dimensions are critical for optimizing resolution, analysis time, and sample capacity.[9][10]
-
Length: Longer columns provide higher resolution but result in longer analysis times and increased cost. A 30-meter column is often a good starting point, offering a balance between resolution and speed.[9][10] Doubling the column length increases resolution by about 40%.[8]
-
Internal Diameter (I.D.): Smaller I.D. columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency (narrower peaks) but have lower sample capacity. Larger I.D. columns (e.g., 0.32 mm, 0.53 mm) have higher capacity but lower efficiency. For most applications, a 0.25 mm I.D. column provides a good compromise.[9][10]
-
Film Thickness: Thicker films increase retention, which is beneficial for volatile compounds. For higher boiling point analytes like stearic acid methyl ester, a thinner film (e.g., 0.20 - 0.25 µm) is generally preferred to prevent excessively long retention times and reduce column bleed at higher temperatures.[9][10]
GC Column Selection Guide
Choosing the right GC column is the most critical step for a successful separation.[9] The following table summarizes recommended column specifications for this compound analysis.
| Feature | Recommendation | Rationale |
| Stationary Phase | High-Polarity Cyanopropyl (e.g., HP-88, DB-23) or Polyethylene Glycol (WAX) | Provides high selectivity for FAMEs, which is crucial for separating isotopologues.[5][6] |
| Column Length | 30 m - 60 m | A 30 m column is a good starting point.[9][10] A 60 m column can be used if higher resolution is required. |
| Internal Diameter | 0.25 mm | Offers a good balance between efficiency and sample capacity.[9][10] |
| Film Thickness | 0.20 µm - 0.25 µm | Suitable for FAME analysis, providing good resolution without excessive retention. |
Experimental Protocols
A detailed experimental workflow is crucial for reproducible results.
1. Derivatization of Stearic Acid to its Methyl Ester (FAME)
This protocol is a general guideline for acid-catalyzed esterification.
-
Materials: Methanolic HCl (e.g., 3N) or BF3-Methanol (e.g., 14%), Hexane (B92381), Sodium Bicarbonate solution (5% w/v), Anhydrous Sodium Sulfate (B86663), sample containing stearic acid.
-
Procedure:
-
To your dried sample, add 2 mL of methanolic HCl or BF3-Methanol.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of deionized water and 2 mL of hexane.
-
Vortex for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.
-
Wash the hexane layer with 1 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC injection.
-
2. Typical GC Operating Conditions
These are starting conditions and may require optimization for your specific instrument and column.
| Parameter | Setting |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless |
| Injector Temperature | 250 °C[11] |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min (for 0.25 mm I.D. column) |
| Oven Program | Initial Temp: 150°C, hold for 1 minRamp: 5°C/min to 240°CHold: 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID)[11] |
Troubleshooting Guide
Encountering issues is a common part of method development. This guide addresses specific problems you might face.
| Problem | Possible Causes | Suggested Solutions |
| Poor Resolution / Co-elution of Stearic Acid and this compound | 1. Inappropriate stationary phase.2. Column efficiency is too low.3. Oven temperature ramp is too fast. | 1. Use a high-polarity cyanopropyl or WAX column.[6]2. Use a longer column (e.g., 60 m) or a smaller I.D. column (e.g., 0.18 mm).3. Decrease the oven temperature ramp rate (e.g., from 5°C/min to 2°C/min). |
| Peak Tailing | 1. Active sites in the injector liner or column.[12]2. Incomplete derivatization, leaving free carboxylic acid.3. Column contamination.[13] | 1. Use a deactivated injector liner. Consider replacing the liner and septum.[14]2. Optimize the derivatization procedure to ensure complete conversion to FAMEs.3. Bake out the column at its maximum isothermal temperature. If that fails, trim the first few cm of the column. |
| Ghost Peaks | 1. Contamination in the injector, carrier gas, or from the septum.[15]2. Sample carryover from a previous injection. | 1. Replace the septum and injector liner. Run a blank to check for contamination in the gas lines.[15]2. Run several solvent blanks between sample injections. Increase the injector temperature. |
| Retention Time Shifts | 1. Leak in the system (e.g., at the injector or column fittings).2. Inconsistent carrier gas flow rate.[13]3. Changes in the oven temperature profile. | 1. Perform a leak check of the system.[13]2. Verify the carrier gas flow rate or linear velocity.[13]3. Ensure the oven temperature is calibrated and stable. |
| Noisy or Drifting Baseline | 1. Column bleed due to high temperatures or oxygen exposure.[12]2. Contaminated detector.[14]3. Contaminated carrier gas. | 1. Condition the column properly. Ensure the carrier gas is pure and oxygen-free. Do not exceed the column's maximum temperature limit.[12]2. Clean the detector according to the manufacturer's instructions.[14]3. Use high-purity gas and install gas purifiers. |
Visual Guides
GC Column Selection Workflow
Caption: A workflow for selecting a GC column for this compound separation.
Troubleshooting Logic for Poor Resolution
Caption: A logical approach to troubleshooting poor peak resolution in GC.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. youtube.com [youtube.com]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. trajanscimed.com [trajanscimed.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.ca [fishersci.ca]
- 11. BISC 429 [sfu.ca]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. stepbio.it [stepbio.it]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. agilent.com [agilent.com]
Technical Support Center: Optimizing Stearic Acid-d2 Fragmentation for MRM Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Stearic acid-d2 fragmentation in Multiple Reaction Monitoring (MRM) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard in MRM experiments?
A1: this compound, a deuterated form of stearic acid, serves as an ideal internal standard for quantitative mass spectrometry.[1] Its chemical and physical properties are nearly identical to the endogenous, non-labeled stearic acid. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.[1] By adding a known amount of this compound to samples, accurate quantification of the target analyte (stearic acid) can be achieved by comparing the signal intensity ratio of the analyte to the internal standard.
Q2: What are the key parameters to optimize for this compound fragmentation in an MRM experiment?
A2: The primary parameters to optimize for robust and sensitive MRM analysis of this compound are the precursor ion, product ions, collision energy (CE), and declustering potential (DP). Proper optimization of these parameters is crucial for achieving maximum signal intensity and specificity for the selected transitions.
Q3: How do I select the precursor ion for this compound?
A3: For fatty acids like stearic acid, analysis is typically performed in negative ionization mode. The precursor ion will be the deprotonated molecule, [M-H]⁻. The molecular weight of this compound (C18H34D2O2) is approximately 286.5 g/mol . Therefore, the precursor ion to target in Q1 would be m/z 285.5.
Q4: What are the expected product ions from the fragmentation of this compound?
A4: Collision-induced dissociation (CID) of the deprotonated stearic acid precursor ion typically results in a characteristic neutral loss of the carboxyl group as CO2 (44 Da) and H2O (18 Da). While specific fragmentation data for this compound is not extensively published, the fragmentation pattern is expected to be very similar to that of unlabeled stearic acid. A common product ion for stearic acid is the precursor ion itself, m/z 283.3, which can be used for quantification.[1] For this compound, a prominent product ion would therefore be expected at m/z 285.5.
Troubleshooting Guide
Issue 1: Low Signal Intensity or Poor Sensitivity for this compound
-
Possible Cause 1: Suboptimal Collision Energy (CE).
-
Solution: The collision energy directly impacts the fragmentation efficiency. If the CE is too low, fragmentation will be insufficient. If it is too high, the precursor ion will be excessively fragmented into smaller, unmonitored ions. It is essential to perform a collision energy optimization experiment. (See Experimental Protocol 1).
-
-
Possible Cause 2: Inappropriate Declustering Potential (DP).
-
Solution: The declustering potential helps to prevent the formation of solvent adducts and enhances the signal of the precursor ion. An optimized DP will improve the ion signal entering the mass spectrometer. This parameter should be optimized in conjunction with the collision energy.
-
-
Possible Cause 3: Matrix Effects.
-
Solution: The sample matrix can suppress or enhance the ionization of this compound, leading to poor signal. Ensure that the chromatographic method provides good separation of this compound from co-eluting matrix components. If matrix effects are suspected, a post-column infusion experiment can be performed to identify regions of ion suppression. Improving sample clean-up procedures can also mitigate matrix effects.[2]
-
Issue 2: Inaccurate or Irreproducible Quantification
-
Possible Cause 1: Chromatographic Separation of Analyte and Internal Standard.
-
Solution: Although chemically similar, deuterated standards can sometimes elute slightly earlier or later than their non-deuterated counterparts due to the kinetic isotope effect.[3] This can lead to differential matrix effects if they elute into regions of varying ion suppression.[3] It is crucial to verify the co-elution of stearic acid and this compound by overlaying their chromatograms. If significant separation is observed, chromatographic conditions (e.g., gradient, temperature) should be adjusted to achieve co-elution.[2]
-
-
Possible Cause 2: Deuterium-Hydrogen Back-Exchange.
-
Solution: In some instances, deuterium (B1214612) atoms on a labeled standard can exchange with hydrogen atoms from the solvent, particularly if the labels are in labile positions.[4] This can alter the mass of the internal standard and lead to quantification errors. To minimize this, it is advisable to use solvents with a controlled pH and to keep samples cool.[4] The stability of the deuterium label in the analytical conditions should be verified.
-
-
Possible Cause 3: Isotopic Contribution.
-
Solution: The unlabeled stearic acid will have a natural isotopic distribution, which may contribute to the signal of the this compound MRM transition, especially at high analyte concentrations. This contribution should be assessed by analyzing a high concentration standard of unlabeled stearic acid and monitoring the this compound transition.
-
Data Presentation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Suggested Starting Collision Energy (V) |
| Stearic acid | 283.3 | 283.3 | 20 - 40 |
| This compound | 285.5 | 285.5 | 20 - 40 |
Note: The optimal collision energy is instrument-dependent and must be determined empirically.
Experimental Protocols
Protocol 1: Optimization of Collision Energy (CE) for this compound
Objective: To determine the optimal collision energy that yields the highest signal intensity for the selected MRM transition of this compound.
Methodology:
-
Prepare a standard solution of this compound at a concentration that provides a stable and robust signal (e.g., 100 ng/mL) in a solvent compatible with the mobile phase.
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate.
-
Set up the mass spectrometer in MRM mode.
-
Define the precursor ion for this compound (m/z 285.5).
-
Define the product ion for this compound (m/z 285.5).
-
-
Create a series of experiments where the collision energy is ramped over a range of values (e.g., from 5 V to 50 V in 2 V increments).
-
Acquire data for each collision energy value, monitoring the intensity of the product ion.
-
Plot the product ion intensity as a function of the collision energy. The optimal collision energy corresponds to the voltage that produces the maximum signal intensity.[5]
Visualizations
References
Reducing peak broadening for deuterated fatty acid standards
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, specifically peak broadening, encountered during the analysis of deuterated fatty acid standards.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for peak broadening in the analysis of deuterated fatty acid standards?
Peak broadening, or an increase in peak width, can stem from several factors related to the sample, the chromatographic system (both GC and HPLC), and the specific properties of deuterated compounds. Key causes include issues with the column, improper mobile phase or carrier gas settings, suboptimal injection techniques, and extra-column volume (dead volume) in the system. For deuterated standards, the chromatographic isotope effect can also contribute to apparent broadening or splitting.[1][2][3]
Q2: My deuterated internal standard is splitting or appearing as a broadened peak next to my target analyte. What is happening?
This phenomenon is likely due to the chromatographic isotope effect (CIE). The carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond, leading to minor differences in the molecule's physicochemical properties.[4][5] In reversed-phase liquid chromatography (RPLC), this often causes the deuterated compound to elute slightly earlier than its non-deuterated counterpart.[4] In gas chromatography, deuterated analytes also tend to have shorter retention times.[6] This separation can manifest as peak splitting or a broadened peak if the two are not fully resolved.
Q3: Why is derivatization required for analyzing fatty acids by Gas Chromatography (GC)?
Free fatty acids are polar and have low volatility, making them unsuitable for direct GC analysis.[7] Derivatization, most commonly to fatty acid methyl esters (FAMEs), increases their volatility and reduces their polarity.[7][8] This minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks and preventing peak tailing.[8]
Q4: Can I analyze underivatized fatty acids by HPLC?
Yes, High-Performance Liquid Chromatography (HPLC) can be used for the analysis of free fatty acids, which simplifies sample preparation.[9] Reversed-phase HPLC is the most common method, and often requires the addition of an acid (e.g., formic or acetic acid) to the mobile phase to suppress the ionization of the fatty acid's carboxyl group, thereby improving peak shape.[7][10]
Troubleshooting Guides
Issue 1: General Peak Broadening Affecting All Peaks
Q: All the peaks in my chromatogram, including the deuterated standard, are broader than expected. What should I investigate?
Broad peaks throughout a chromatogram typically point to a systemic issue. Here’s a step-by-step guide to troubleshoot the problem.
Troubleshooting Steps:
-
Check for Extra-Column Volume (Dead Volume): Excessive volume between the injector, column, and detector is a common cause of band broadening.
-
Evaluate the Column's Condition: Column performance degrades over time due to contamination or aging.
-
Optimize Flow Rate: A flow rate that is too high or too low can reduce efficiency and lead to broader peaks.
-
Solution: Consult the column manufacturer's guidelines for the optimal flow rate for your column dimensions and particle size. Experiment to find the ideal flow rate for your specific analysis.[11]
-
-
Review Injection Parameters: A slow injection or a large injection volume can introduce the sample as a wide band.
Issue 2: Peak Tailing in Fatty Acid Analysis
Q: My fatty acid peaks are showing significant tailing. What are the likely causes and solutions?
Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase or active sites within the system.
Troubleshooting Steps:
-
Assess for Secondary Interactions (HPLC): The carboxylic acid group of fatty acids can interact with residual silanol (B1196071) groups on silica-based columns.
-
Solution: Use a high-quality, end-capped column. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of the fatty acids and minimize these interactions.[7]
-
-
Check for Active Sites (GC): Free fatty acids can interact with active sites in the inlet liner or on the column if derivatization is incomplete.
-
Investigate Column Contamination: Accumulation of non-volatile residues from the sample matrix can create active sites.
-
Solution: Regularly flush the column with a strong solvent. For GC, trimming the front end of the column can remove contaminants.[8]
-
-
Rule out Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample and observe if the peak shape improves.[4]
-
Issue 3: Deuterated Standard Not Co-eluting with Analyte
Q: My deuterated standard is separating from the native analyte. How can I get them to co-elute or minimize the separation?
The chromatographic isotope effect (CIE) can be managed by adjusting chromatographic conditions to reduce the separation between the deuterated and non-deuterated compounds.
Troubleshooting Steps:
-
Modify the Mobile Phase Gradient (HPLC): A steeper gradient reduces the overall time on the column, providing less opportunity for the two compounds to separate.[4]
-
Change the Organic Modifier (HPLC): Switching between common organic solvents like acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation and may help to merge the peaks.[4]
-
Adjust the Temperature Program (GC): A faster temperature ramp rate can reduce the on-column time and minimize separation.[11]
-
Use a Less Efficient Column: In some cases where complete co-elution is critical for mitigating matrix effects in LC-MS, using a column with lower resolving power (e.g., shorter length or larger particle size) can cause the peaks to merge.[12]
Data Presentation
Table 1: Comparison of GC Columns for Fatty Acid Methyl Ester (FAME) Analysis
| Column Type | Stationary Phase | Polarity | Key Performance Characteristics | Typical Applications |
| FAMEWAX / DB-WAX | Polyethylene Glycol (PEG) | Polar | Excellent resolution for polyunsaturated FAMEs (PUFAs), including omega-3 and omega-6 fatty acids. Provides sharp, symmetric peaks.[13] | General-purpose FAME analysis, especially for food and nutritional samples. |
| BPX70 / HP-88 | Cyanopropyl Polysilphenylene-siloxane | Highly Polar | High selectivity for geometric (cis/trans) isomers.[14][15] | Detailed analysis of complex mixtures, including partially hydrogenated fats and oils. |
| Rt-2560 | Biscyanopropyl Polysiloxane | Highly Polar | The high polarity provides the selectivity needed to resolve individual cis and trans isomers.[13] | Analysis of partially hydrogenated fats requiring detailed isomer separation. |
| ZB-1 / DB-1 | 100% Dimethylpolysiloxane | Non-polar | Separation is primarily based on boiling point. Unsaturated FAMEs elute before their saturated counterparts of the same carbon number. | Often used in GC-MS applications where a less polar phase is preferred. |
Table 2: Impact of Mobile Phase Composition on Free Fatty Acid (FFA) Analysis by Reversed-Phase HPLC
| Mobile Phase Condition | General Effect on Chromatography | Impact on Peak Shape | Recommendation |
| Higher Organic Content (e.g., 75% Acetonitrile) | Shorter retention times, higher signal-to-noise ratio. | Generally sharper and more symmetrical peaks. | Ideal for less complex mixtures or when faster analysis times are desired. |
| Lower Organic Content (e.g., 55% Acetonitrile) | Longer retention times, increased hydrophobic interaction. | Can lead to significant peak broadening and tailing, especially on more retentive columns (e.g., C18). | May be necessary for resolving early-eluting or less retained fatty acids. A gradient elution is often preferred. |
| Addition of Acid (e.g., 0.1% Formic Acid) | Suppresses the ionization of the fatty acid's carboxyl group. | Significantly reduces peak tailing by preventing secondary interactions with the stationary phase.[10] | Highly recommended for the analysis of underivatized fatty acids to achieve symmetrical peaks. |
Mandatory Visualization
Caption: A logical workflow for diagnosing the cause of peak broadening.
Caption: A typical workflow for preparing fatty acids for analysis.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma for LC-MS Analysis
This protocol is adapted from a methyl-tert-butyl ether (MTBE) based extraction method, suitable for high-throughput lipidomics.
Materials:
-
Plasma sample
-
Ice-cold Methanol (MeOH)
-
Ice-cold Methyl-tert-butyl ether (MTBE)
-
LC/MS-grade Water
-
Deuterated fatty acid internal standard solution
Procedure:
-
To a 10 µL aliquot of blood plasma in a microcentrifuge tube, add 225 µL of cold methanol containing the deuterated internal standards.[16]
-
Vortex the mixture for 10 seconds to precipitate proteins.[16]
-
Add 750 µL of cold MTBE and shake for 6 minutes at 4°C.[16]
-
Induce phase separation by adding 188 µL of LC/MS-grade water.[16]
-
Centrifuge at 14,000 rpm for 2 minutes. Two distinct phases will form.[16]
-
Carefully collect the upper organic phase (which contains the lipids) and transfer it to a new tube.
-
Evaporate the solvent to dryness using a centrifugal evaporator or a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/toluene 9:1, v/v) for LC-MS analysis.[16]
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) with Boron Trifluoride (BF₃)-Methanol for GC-MS Analysis
This is a common and effective method for the derivatization of fatty acids to FAMEs.
Materials:
-
Dried lipid extract
-
0.5N Methanolic Sodium Hydroxide (NaOH)
-
12-14% Boron Trifluoride (BF₃) in Methanol
-
n-Hexane
-
Saturated Sodium Chloride (NaCl) solution
Procedure:
-
To the dried lipid extract (containing 50-100 mg of lipid) in a screw-capped glass tube, add 2 mL of 0.5N methanolic NaOH.[12]
-
Heat the tube in a water bath at 85-100°C for 5-10 minutes until the fat globules disappear, indicating saponification is complete.[12]
-
Add 2-3 mL of BF₃-methanol reagent through the condenser into the flask.[12]
-
Continue to boil for another 2 minutes.[12]
-
Add 2-4 mL of n-hexane to the mixture and boil for 1 more minute to extract the FAMEs into the hexane (B92381) layer.[12]
-
Remove from heat and add several mL of saturated NaCl solution to the tube. This will help to separate the layers and remove water-soluble impurities.
-
Gently mix and allow the layers to separate. The upper n-hexane layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a clean vial. A small amount of anhydrous sodium sulfate (B86663) can be added to remove any residual water.
-
The sample is now ready for injection into the GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. bio-works.com [bio-works.com]
- 12. repository.seafdec.org [repository.seafdec.org]
- 13. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Ensuring Complete Derivatization of Stearic Acid-d2
Welcome to the technical support center for the derivatization of Stearic acid-d2. This resource is designed to assist researchers, scientists, and drug development professionals in achieving complete and efficient derivatization for accurate analysis by gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: Derivatization is a critical step in preparing fatty acids like this compound for GC analysis.[1][2] Free fatty acids are polar and have low volatility due to their tendency to form hydrogen bonds.[1][2] This leads to poor chromatographic performance, including peak tailing and adsorption to the GC column.[2][3] Converting fatty acids into non-polar, more volatile esters (e.g., fatty acid methyl esters - FAMEs) or silyl (B83357) derivatives improves peak shape, thermal stability, and overall analytical accuracy.[1][2][4]
Q2: What are the most common derivatization methods for this compound?
A2: The most common methods for derivatizing fatty acids are esterification to form fatty acid methyl esters (FAMEs) and silylation.[5][6]
-
Esterification (Methylation): This involves reacting the carboxylic acid group with an alcohol (typically methanol) in the presence of a catalyst. Common reagents include boron trifluoride-methanol (BF3-methanol)[3][7], methanolic HCl[8][9], and methanolic KOH (for transesterification).[1]
-
Silylation: This method replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group.[4][10] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3][4]
Q3: Does the deuterium (B1214612) label on this compound affect the derivatization process?
A3: The deuterium atoms on the stearic acid backbone do not interfere with the derivatization of the carboxylic acid functional group. The derivatization chemistry targets the active hydrogen of the carboxyl group. This compound can be derivatized using the same protocols as for unlabeled stearic acid. Deuterated fatty acids are often used as internal standards in quantitative analyses.[11][12]
Q4: How can I confirm that the derivatization is complete?
A4: To confirm complete derivatization, you can analyze aliquots of a sample at different reaction times. Plot the peak area of the derivatized this compound against the derivatization time. The reaction is considered complete when the peak area no longer increases with additional time.[2] It is also advisable to prepare and analyze a reagent blank to identify any potential artifacts.[2]
Troubleshooting Guide
Issue 1: Incomplete Derivatization or Low Product Yield
| Possible Cause | Solution |
| Presence of Water | Moisture will hinder the esterification reaction and degrade silylating reagents.[2][3] Ensure samples are completely dry before adding derivatization reagents. If the sample is aqueous, evaporate it to dryness under a stream of nitrogen.[5][13] Store derivatization reagents under anhydrous conditions. |
| Insufficient Reaction Time or Temperature | The reaction may not have reached completion. Optimize the reaction time and temperature. For BF3-methanol, heating at 60-80°C for 10-60 minutes is common.[1][3][5] For silylation with BSTFA, heating at 60°C for 60 minutes is a good starting point.[3][5] |
| Inadequate Reagent Concentration | An insufficient amount of derivatizing agent will lead to an incomplete reaction. A molar excess of the derivatizing reagent is recommended.[14] For example, a 10-fold molar excess of BF3-methanol or BSTFA can be used.[3] |
| Degraded Derivatization Reagent | Derivatization reagents can degrade if not stored properly.[13] Use high-quality reagents and adhere to the manufacturer's storage recommendations.[2][13] |
| Sample Matrix Interference | Other components in the sample matrix can compete for the derivatizing agent or inhibit the reaction.[13][14] Consider a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization.[14] |
Issue 2: Multiple or Broad Peaks for a Single Analyte
| Possible Cause | Solution |
| Incomplete Reaction | The presence of both the derivatized and underivatized analyte can lead to multiple peaks. Re-optimize the reaction conditions, focusing on reaction time, temperature, and reagent concentration.[14] |
| Side Reactions | The derivatizing agent may react with other functional groups in the sample matrix. If using silylation, be aware that it can also derivatize hydroxyl and amino groups.[3] Esterification with BF3-methanol is more selective for carboxylic acids.[3] |
| Excess Derivatizing Reagent | A large excess of unreacted derivatizing reagent can interfere with chromatography.[14] If this is an issue, consider a quenching step or a post-derivatization cleanup like liquid-liquid extraction or SPE to remove the excess reagent.[14] |
Quantitative Data Summary
Optimization of derivatization parameters is crucial for achieving complete and reproducible results. The following tables provide examples of how reaction conditions can affect the yield of fatty acid derivatives.
Table 1: Effect of Reaction Time on FAMEs Yield (BF3-Methanol Method at 60°C)
| Reaction Time (minutes) | Palmitic Acid (C16:0) Peak Area | Oleic Acid (C18:1) Peak Area | Linoleic Acid (C18:2) Peak Area |
| 2 | 85,000 | 92,000 | 78,000 |
| 5 | 110,000 | 125,000 | 105,000 |
| 10 | 120,000 | 135,000 | 115,000 |
| 15 | 121,000 | 136,000 | 116,000 |
| 20 | 120,500 | 135,500 | 115,800 |
| Note: The optimal reaction time is reached when the peak areas no longer increase significantly with time.[1] |
Table 2: Comparison of Derivatization Methods on a Fatty Acid Profile
| Fatty Acid | Acid-Catalyzed (BF3-Methanol) Relative % | Base-Catalyzed (KOH-Methanol) Relative % |
| Myristic Acid (C14:0) | 0.5 | 0.4 |
| Palmitic Acid (C16:0) | 12.3 | 12.1 |
| Stearic Acid (C18:0) | 4.1 | 4.0 |
| Oleic Acid (C18:1) | 25.6 | 25.8 |
| Linoleic Acid (C18:2) | 54.2 | 54.5 |
| α-Linolenic Acid (C18:3) | 3.3 | 3.2 |
| Note: For samples rich in triglycerides, both methods yield comparable results. However, for samples with a significant amount of free fatty acids, the base-catalyzed method would show lower recovery.[1] |
Experimental Protocols
Method 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol is suitable for the esterification of free fatty acids like this compound.
-
Sample Preparation: Weigh 1-25 mg of the sample containing this compound into a screw-cap reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen.[1][5]
-
Reagent Addition: Add 2 mL of 12-14% BF3-methanol solution to the vial.[1]
-
Reaction: Tightly cap the vial and heat at 60°C for 10 minutes. Optimization of time and temperature may be necessary.[1]
-
Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).[1]
-
Phase Separation: Shake the vial vigorously to extract the FAMEs into the hexane layer and allow the layers to separate.[1]
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.[1][13]
-
Drying: Dry the extract by passing it through a small column of anhydrous sodium sulfate (B86663) or by adding anhydrous sodium sulfate directly to the vial.[1][2]
-
Analysis: The sample is now ready for GC analysis.
Method 2: Silylation using BSTFA with 1% TMCS
This protocol creates trimethylsilyl (TMS) derivatives of this compound.
-
Sample Preparation: Place the dried sample containing this compound into a micro-reaction vessel. Ensure the sample is completely free of moisture.[5][13]
-
Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) to the sample.[5]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[5] Optimization of time and temperature may be necessary.
-
Dilution & Analysis: After the vial has cooled to room temperature, a solvent of choice (e.g., dichloromethane) can be added. The sample is then ready for GC-MS analysis.[5]
Visualizations
Caption: General workflow for FAME preparation and analysis.
Caption: A step-by-step workflow for troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. restek.com [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter | MDPI [mdpi.com]
- 8. aocs.org [aocs.org]
- 9. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. lipidmaps.org [lipidmaps.org]
- 12. The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Stearic Acid-d2 Calibration and Analysis
Welcome to the technical support center for Stearic acid-d2 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the quantification of this compound, particularly concerning calibration curve linearity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound calibration curve is non-linear, showing a plateau at higher concentrations. What are the potential causes and how can I fix it?
A: A plateau at higher concentrations in your calibration curve is a common issue, often indicative of saturation effects. Here are the primary causes and troubleshooting steps:
-
Detector Saturation: The mass spectrometer detector has a finite capacity for ion detection. At high concentrations of this compound, the detector can become overwhelmed, leading to a non-proportional response.
-
Troubleshooting:
-
Dilute Upper-Level Standards: Dilute your highest concentration standards and re-inject them. If the back-calculated concentrations are now accurate and fall on the linear portion of the curve, detector saturation is the likely cause.
-
Reduce Injection Volume: A simple way to decrease the amount of analyte entering the mass spectrometer is to reduce the injection volume for all samples and standards.
-
Use a Less Abundant MRM Transition: If multiple MRM transitions are available for this compound, consider using a less intense, yet still specific, transition for quantification at the higher end of the calibration range.
-
-
-
Ion Source Saturation/Ion Suppression: The electrospray ionization (ESI) process is competitive. At high analyte concentrations, this compound and its deuterated internal standard can compete for ionization, leading to a non-linear response. Co-eluting matrix components can also suppress the ionization of your analyte.
-
Troubleshooting:
-
Optimize Chromatographic Separation: Improve the separation of this compound from other matrix components to minimize ion suppression.
-
Dilute Samples: Diluting your samples can alleviate both ion source saturation and matrix effects.
-
Matrix-Matched Calibration Curve: Prepare your calibration standards in a matrix that is identical to your samples (e.g., blank plasma) to compensate for consistent matrix effects.
-
-
Q2: I'm observing poor linearity (low R-squared value) across my entire calibration range. What should I investigate?
A: Poor linearity across the entire range can stem from several factors, from sample preparation to data processing.
-
Inappropriate Regression Model: Forcing a linear regression model on data that is inherently non-linear will result in a poor fit. It is not uncommon for LC-MS/MS data to exhibit non-linearity.
-
Troubleshooting:
-
Evaluate a Quadratic Fit: Try fitting your calibration data with a quadratic (second-order polynomial) regression model. This can often provide a better fit for LC-MS/MS data.[1]
-
Use Weighted Regression: Heteroscedasticity, where the variance of the response is not constant across the concentration range, is common in mass spectrometry data. Using a weighting factor, such as 1/x or 1/x², can improve the accuracy of the regression model, especially at the lower concentrations.
-
-
-
Solubility and Aggregation Issues: Stearic acid is known to have limited solubility in highly aqueous solutions and can form aggregates in certain organic solvents, which can lead to inconsistent and non-linear responses.[2][3]
-
Troubleshooting:
-
Optimize Solvent Composition: Ensure that this compound is fully solubilized in your stock solutions and final sample extracts. Stearic acid is soluble in organic solvents like ethanol (B145695), DMSO, and dimethylformamide.[4] The solubility in common LC-MS solvents like methanol (B129727) and acetonitrile (B52724) is lower.[2][5] Consider using a higher percentage of organic solvent in your reconstitution solution.
-
Vortex and Sonicate: Thoroughly vortex and sonicate your standards and samples to ensure homogeneity and break up any potential aggregates.
-
-
-
Issues with the Deuterated Internal Standard (IS): While stable isotope-labeled internal standards are considered the gold standard, they are not without potential problems.
-
Troubleshooting:
-
Verify IS Purity: Ensure that your this compound internal standard is not contaminated with the unlabeled analyte, which can lead to inaccuracies, especially at the lower limit of quantification.
-
Investigate Isotopic Exchange: Deuterium atoms can sometimes exchange with protons from the solvent, especially under acidic or basic conditions. This can alter the response of the internal standard.[6][7]
-
Check for Chromatographic Shifts: In some cases, deuterated standards can have slightly different retention times than the native analyte.[8][9] If this shift leads to differential matrix effects, the correction will be inaccurate.
-
-
Q3: My calibration curve shows a "hockey stick" shape, with a sharp increase in response at the lower end. What could be the cause?
A: This shape can be caused by contamination or issues with the blank samples.
-
Contamination: Fatty acids like stearic acid are common contaminants in laboratory environments, present in solvents, glassware, and plasticware.
-
Troubleshooting:
-
Use High-Purity Solvents: Always use LC-MS grade solvents.
-
Thoroughly Clean Glassware: Implement a rigorous cleaning protocol for all glassware.
-
Minimize Use of Plastics: Leachates from plastic tubes and plates can be a source of contamination. Use glass or polypropylene (B1209903) labware where possible.
-
Analyze a "True" Blank: Analyze a sample of your mobile phase or reconstitution solvent directly to check for background levels of stearic acid. A delay column installed between the mixer and the autosampler can help separate the analyte peak from contamination originating from the mobile phase.[10]
-
-
-
Inaccurate Blank Subtraction: If there is a significant background signal that is not properly accounted for, it can lead to a non-linear response at the low end of the curve.
-
Troubleshooting:
-
Use a True Matrix Blank: Ensure your blank matrix is free of endogenous stearic acid.
-
Review Integration Parameters: Carefully inspect the peak integration for your low-level standards and blanks to ensure that the baseline is set correctly and that noise is not being integrated as a peak.
-
-
Quantitative Data Summary
The following tables provide representative quantitative data for LC-MS/MS analysis of stearic acid. These values can serve as a general reference for expected performance.
Table 1: Representative Calibration Curve Parameters for Stearic Acid
| Parameter | Typical Value | Notes |
| Concentration Range | 0.1 - 20 µg/mL | Can vary depending on the matrix and instrument sensitivity. |
| Regression Model | Weighted (1/x²) Linear or Quadratic | A quadratic fit often better describes the response. |
| R-squared (r²) | > 0.99 | A common acceptance criterion for linearity.[1] |
| Precision (%CV) | < 15% | For quality control samples at low, mid, and high concentrations. |
| Accuracy (%Bias) | ± 15% | For quality control samples at low, mid, and high concentrations. |
Table 2: Solubility of Stearic Acid in Common Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Ethanol | ~20 | [4] |
| DMSO | ~10 | [4] |
| Dimethylformamide | ~30 | [4] |
| Ethyl Acetate | Highest among tested solvents | [5] |
| Acetone | Moderate | [5] |
| Methanol | Lower than ethanol | [5] |
| Water | Practically insoluble | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable organic solvent (e.g., ethanol or methanol) to a final volume of 10 mL in a volumetric flask.
-
-
Working Stock Solutions:
-
Perform serial dilutions of the primary stock solution with the same solvent to create a series of working stock solutions at appropriate concentrations.
-
-
Calibration Standards:
Protocol 2: Sample Preparation from Plasma (Protein Precipitation)
-
Sample Aliquoting:
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
-
Internal Standard Addition:
-
Add a fixed amount of the this compound internal standard solution to each sample, quality control, and calibration standard.
-
-
Protein Precipitation:
-
Add 300-400 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.
-
Vortex vigorously for 1-2 minutes.
-
-
Centrifugation:
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
References
- 1. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearic acid solubility and cubic phase volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. scienceasia.org [scienceasia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. scispace.com [scispace.com]
- 10. shimadzu.com [shimadzu.com]
- 11. Method of Analysis for Stearic Acid | Pharmaguideline [pharmaguideline.com]
- 12. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Stearic Acid-d2 vs. Stearic Acid-d5 for Metabolic Tracing
For researchers, scientists, and drug development professionals embarking on metabolic studies involving stearic acid, the choice of an appropriate stable isotope-labeled tracer is paramount. This guide provides an objective comparison of two commonly utilized deuterated analogues, Stearic acid-d2 and Stearic acid-d5, to inform your selection for metabolic tracing experiments.
Metabolic tracing with stable isotopes is a powerful technique to elucidate the fate of molecules within a biological system.[1] By introducing fatty acids labeled with stable isotopes like deuterium (B1214612), researchers can track their absorption, distribution, incorporation into complex lipids, and utilization in various metabolic pathways.[1] Stearic acid (C18:0), a saturated long-chain fatty acid, plays a significant role in energy metabolism and cellular signaling, making its deuterated forms valuable tools in metabolic research.[2][3]
The selection between this compound and Stearic acid-d5 hinges on a crucial trade-off between analytical performance and potential biological artifacts. This guide will delve into these considerations, presenting available data and outlining experimental protocols to aid in your research design.
Key Performance Metrics: A Comparative Analysis
While direct, side-by-side experimental comparisons of this compound and Stearic acid-d5 in metabolic tracing studies are not extensively documented in publicly available literature, a comparison can be constructed based on established principles of mass spectrometry and stable isotope tracing, along with data from studies using similarly labeled fatty acids.
| Feature | This compound | Stearic acid-d5 | Supporting Evidence & Considerations |
| Molecular Weight | Increases by ~2 Da | Increases by ~5 Da | The mass shift is a primary consideration for mass spectrometry-based detection. |
| Mass Spectrometry Signal | Closer to the M+2 natural isotope peak of unlabeled stearic acid, potentially leading to spectral overlap at low resolutions. | Provides a more significant mass shift, reducing the likelihood of interference from the isotopic cluster of the unlabeled analyte. | A greater mass difference simplifies data analysis and can improve quantification accuracy. |
| Analytical Sensitivity | May be more susceptible to matrix interference in complex biological samples. | A higher degree of deuteration can offer improved analytical sensitivity and a lower limit of detection (LOD). | A study synthesizing d7-stearic acid found it reduced matrix interference observed with a d5 analog, significantly improving the LOD.[4] This suggests a higher number of deuterium labels can be advantageous. |
| Kinetic Isotope Effect (KIE) | Likely to have a smaller KIE, resulting in metabolic behavior that more closely mimics that of endogenous stearic acid. | May exhibit a more pronounced KIE, potentially altering the rate of enzymatic reactions. | Deuterium substitution can lead to significant kinetic isotope effects in enzymatic reactions involving fatty acids.[1] A lower deuterium load is generally preferred to minimize these effects.[5] |
| Chromatographic Behavior | Minimal to no shift in retention time compared to unlabeled stearic acid is expected. | May exhibit a slight shift in chromatographic retention time compared to the unlabeled analog. | Deuterated compounds can sometimes have different retention times in liquid chromatography, which needs to be accounted for during method development.[6][7] |
| Cost & Availability | Generally, lower levels of deuteration can be less expensive to synthesize. | Higher levels of deuteration may be more costly. | Availability and cost are practical considerations for study design. |
| Recommendation | Recommended for studies where minimizing biological artifacts is the primary concern , and where analytical instrumentation has sufficient resolution to distinguish the tracer from the natural isotope envelope. | Recommended for studies in complex matrices where maximizing analytical sensitivity and signal-to-noise is critical , and where potential kinetic isotope effects are considered acceptable or are being specifically investigated. | The choice represents a trade-off between biological accuracy and analytical robustness. |
Experimental Protocols
Below are generalized protocols for in vitro and in vivo metabolic tracing studies using deuterated stearic acid. These should be adapted and optimized for specific experimental systems and goals.
In Vitro Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells at a density that ensures they are in a logarithmic growth phase at the time of the experiment.
-
Preparation of Labeling Medium: Prepare a culture medium containing the desired concentration of this compound or Stearic acid-d5. The fatty acid should be complexed to fatty acid-free bovine serum albumin (BSA) to facilitate its solubility and uptake.
-
Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and replace it with the labeling medium.
-
Incubation: Incubate the cells for the desired period to allow for the uptake and metabolism of the labeled stearic acid.
-
Cell Harvest and Lipid Extraction: At the end of the incubation, wash the cells with ice-cold PBS and harvest them. Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer procedure.
-
Sample Preparation for Mass Spectrometry: The extracted lipids can be analyzed intact, or they can be hydrolyzed to release the fatty acids, which are then typically derivatized (e.g., to fatty acid methyl esters - FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Analysis: Analyze the samples by MS to determine the incorporation of the deuterium label into various lipid species.
In Vivo Metabolic Tracing in Animal Models
-
Tracer Administration: Administer this compound or Stearic acid-d5 to the animal model. The route of administration (e.g., oral gavage, intravenous infusion) and the dose will depend on the study's objectives.
-
Sample Collection: Collect biological samples (e.g., blood, tissues) at various time points after the administration of the tracer.
-
Sample Processing: Process the collected samples to isolate the lipid fraction. For blood, this may involve separating plasma or serum. Tissues should be homogenized before lipid extraction.
-
Lipid Extraction and Derivatization: Perform lipid extraction from the processed samples, followed by hydrolysis and derivatization of the fatty acids as required for the chosen analytical method.
-
Mass Spectrometry Analysis: Analyze the prepared samples by GC-MS or LC-MS to trace the metabolic fate of the deuterated stearic acid and its incorporation into different lipid pools in various tissues.
Visualizing Metabolic Pathways and Workflows
To better understand the processes involved in stearic acid metabolism and the experimental design for tracing studies, the following diagrams have been generated using Graphviz.
Caption: Metabolic fate of deuterated stearic acid after cellular uptake.
Caption: General workflow for a metabolic tracing experiment.
Conclusion
The choice between this compound and Stearic acid-d5 for metabolic tracing is not straightforward and depends on the specific goals and constraints of the research. For studies demanding the highest analytical sensitivity, particularly in complex biological matrices, Stearic acid-d5 may be the superior choice due to its larger mass shift, which can help overcome matrix interference and improve detection limits.[4] However, for studies where minimizing potential artifacts from kinetic isotope effects is the priority, and the analytical platform can resolve the smaller mass difference, this compound would be the more appropriate tracer to ensure the metabolic behavior more closely reflects that of the endogenous molecule. Ultimately, researchers must weigh the analytical advantages of a higher deuterium label against the potential for altered biological processing.
References
- 1. Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stearic acid (Dââ , 98%) - Cambridge Isotope Laboratories, DLM-379-1 [isotope.com]
- 3. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ukisotope.com [ukisotope.com]
- 7. mdpi.com [mdpi.com]
The Gold Standard for Fatty Acid Quantification: A Comparative Guide to Stearic Acid-d2
For researchers, scientists, and drug development professionals, the precise and accurate quantification of fatty acids is paramount to unraveling complex biological processes and advancing therapeutic interventions. In the realm of mass spectrometry-based lipid analysis, the choice of an internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of stearic acid-d2 as a surrogate standard against other common alternatives, supported by experimental data and detailed methodologies, to empower you in making informed decisions for your analytical workflows.
Stable isotope-labeled internal standards, such as this compound, are widely recognized as the superior choice for quantitative analysis. Their near-identical chemical and physical properties to their endogenous counterparts ensure they behave similarly throughout the entire analytical process, from extraction and derivatization to chromatographic separation and ionization. This co-elution behavior is crucial for effectively compensating for variations in sample preparation and matrix effects, ultimately leading to more accurate and precise results.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary alternatives to deuterated standards are odd-chain fatty acids (e.g., heptadecanoic acid, C17:0) and other non-isotopically labeled structural analogs. While more cost-effective, these alternatives have inherent limitations that can compromise data integrity.
A key advantage of using a deuterated internal standard like this compound is the significant improvement in accuracy and precision. The use of a stable isotope-labeled internal standard is the preferred method for achieving the highest accuracy and precision in fatty acid quantification.[1] The near-identical chemical and physical properties of a deuterated standard to its endogenous counterpart ensure that it behaves similarly during extraction, derivatization, and chromatographic separation, which is crucial for correcting matrix effects in complex biological samples.[1]
| Parameter | Method with this compound (Deuterated IS) | Method with Odd-Chain Fatty Acid (Non-Deuterated IS) | Acceptance Criteria |
| Accuracy (% Bias) | Within ±15%[2] | Can exceed ±15% | Within ±15% of nominal value |
| Precision (%RSD) | < 15%[2] | Often > 15% | ≤ 15% |
| Linearity (r²) | > 0.995[2] | > 0.99[2] | ≥ 0.99 |
| Recovery | High and consistent | Variable and less predictable | Consistent and reproducible |
| Matrix Effect | Effectively compensated | Prone to significant variability | Minimized |
This table presents expected performance based on analytical principles; actual results may vary based on the specific assay and matrix.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of any validated quantitative assay. Below is a generalized protocol for the quantification of fatty acids in a biological matrix, such as plasma, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.
Sample Preparation:
-
Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution. The concentration of the internal standard should be optimized based on the expected concentration of the endogenous stearic acid.
-
Protein Precipitation & Lipid Extraction: Add 400 µL of a cold (-20°C) mixture of methyl-tert-butyl ether (MTBE) and methanol (B129727) (3:1, v/v). Vortex vigorously for 1 minute.
-
Phase Separation: Add 100 µL of water to induce phase separation. Vortex for 30 seconds and then centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Collection: Carefully transfer the upper organic layer (containing the lipids) to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Analysis:
-
LC System: UHPLC system with a suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient Elution: A gradient should be optimized to achieve good separation of stearic acid from other fatty acids.
-
Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acid analysis.
-
MRM Transitions: The specific precursor-to-product ion transitions for stearic acid and this compound must be optimized for the instrument being used. For example, for stearic acid (m/z 283.3) and this compound (m/z 285.3).
Data Analysis:
The concentration of stearic acid is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the unknown samples is then interpolated from this calibration curve.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship behind the superiority of deuterated internal standards.
References
A Comparative Guide to Method Validation for Fatty Acid Quantification: Stearic Acid-d2 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of fatty acids is critical for advancements in metabolic research, disease diagnostics, and therapeutic monitoring. The use of a stable isotope-labeled internal standard is a cornerstone of robust analytical methodology, particularly in mass spectrometry-based techniques. This guide provides an objective comparison of method validation parameters for the quantification of fatty acids using stearic acid-d2 as an internal standard versus other common alternatives. The information is supported by experimental data to facilitate the selection of the most appropriate internal standard for specific research needs.
The Role of Internal Standards in Fatty Acid Analysis
Internal standards are crucial in analytical chemistry for correcting analyte losses during sample preparation and compensating for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible, while being distinguishable by the analytical instrument. In the context of fatty acid analysis, deuterated fatty acids, such as this compound, are considered a gold standard because they co-elute with their endogenous counterparts and exhibit similar ionization efficiencies, thus effectively accounting for matrix effects.[1][2]
This guide focuses on the use of this compound and compares its performance with other deuterated and non-deuterated internal standards commonly employed in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the quality of quantitative data. The following tables summarize the performance characteristics of various internal standards based on typical validation parameters.
Table 1: Comparison of Deuterated vs. Non-Deuterated Internal Standards
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated Fatty Acids (e.g., this compound) | Hydrogen atoms are replaced by deuterium (B1214612). | - Co-elutes closely with the endogenous analyte.[1] - Corrects for matrix effects effectively.[1] - High accuracy and precision.[2] | - Potential for isotopic scrambling or exchange.[1] - May exhibit a slight retention time shift compared to the native analyte.[1] |
| ¹³C-Labeled Fatty Acids | Carbon atoms are replaced by the stable isotope ¹³C. | - Improved isotope stability and negligible scrambling issues compared to deuterium labels.[1] - Co-elutes almost identically with the native analyte.[1] | - Generally more expensive than deuterated standards.[1] |
| Odd-Chain Fatty Acids (e.g., C13:0, C17:0, C19:0) | Fatty acids with an odd number of carbon atoms, which are rare in most biological samples.[1] | - Cost-effective and widely available.[3] - Chemically similar to even-chain fatty acids.[3] | - Can be naturally present in some samples (e.g., dairy, ruminant fats), leading to inaccurate quantification.[3] - May not perfectly mimic the extraction and ionization behavior of all endogenous fatty acids.[1] - Potential for co-elution with other fatty acids in complex mixtures.[3][4] |
Table 2: Quantitative Performance Data for Internal Standards in Fatty Acid Analysis
| Performance Metric | Deuterated Standards (e.g., this compound) | Odd-Chain Fatty Acids (e.g., C17:0, C19:0) |
| Linearity (R²) | > 0.99[5] | > 0.99[4][6] |
| Accuracy (Recovery %) | Typically 85-115% | 80-115%[6] |
| Precision (Repeatability RSD%) | ≤ 15% | ≤ 2% - 15%[4][7] |
| Precision (Intermediate Precision RSD%) | ≤ 15% | 0.2% - 1.8%[4] |
| Limit of Detection (LOD) | Analyte and matrix dependent, typically in the low ng/mL to fmol on column range.[1][8] | Analyte dependent, e.g., 0.01–0.06 mg/mL.[6] |
| Limit of Quantification (LOQ) | Analyte and matrix dependent, typically in the mid-to-high ng/mL to pmol/mL range.[1][7][8] | Analyte dependent, e.g., 0.64 - 1.63 µg/mL.[4] |
Note: The performance data is synthesized from multiple sources and may vary depending on the specific analyte, matrix, and analytical instrumentation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are generalized protocols for fatty acid quantification using this compound as an internal standard with GC-MS and LC-MS.
GC-MS Protocol for Total Fatty Acid Analysis
This protocol describes the quantification of total fatty acids in a biological sample.
-
Sample Preparation and Lipid Extraction:
-
To a known quantity of the sample (e.g., 200 µL of plasma or a cell pellet), add a known amount of this compound internal standard.
-
Extract total lipids using a chloroform:methanol (B129727) (2:1, v/v) mixture based on the Folch method.[1]
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic layer and dry it under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add a reagent such as 14% boron trifluoride in methanol.
-
Heat the sample at 100°C for 30 minutes to convert fatty acids to their corresponding FAMEs.[1]
-
After cooling, add water and an organic solvent like hexane (B92381) to extract the FAMEs.
-
Collect the organic layer, dry it again under nitrogen, and reconstitute it in a suitable solvent for GC-MS analysis.
-
-
GC-MS Instrumental Analysis:
-
GC System: A gas chromatograph equipped with a suitable capillary column (e.g., SP-2560).[1]
-
Injection: 1 µL of the FAMEs solution is injected in splitless mode.[1]
-
Oven Program: A temperature gradient is used to separate the FAMEs.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
-
Quantification: The concentration of each fatty acid is determined by comparing the peak area of the analyte to the peak area of this compound. A calibration curve is generated using a series of standards containing known concentrations of each FAME and a constant concentration of the internal standard.[1]
-
LC-MS Protocol for Free Fatty Acid Analysis
This protocol is suitable for the analysis of free fatty acids.
-
Sample Preparation and Extraction:
-
To a biological sample (e.g., 0.5 ml of media or 200 µL of plasma), add a known amount of this compound internal standard.[1]
-
Mix the sample with one volume of methanol and acidify with HCl to a final concentration of 25 mM.[1]
-
Add iso-octane, vortex, and centrifuge to separate the layers. The top layer containing the free fatty acids is collected. This extraction is typically repeated to ensure complete recovery.[1]
-
-
LC-MS/MS Instrumental Analysis:
-
LC System: A liquid chromatograph with a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Mass Spectrometer: An electrospray ionization (ESI) source operated in negative ion mode.
-
Detection: Multiple reaction monitoring (MRM) is used for sensitive and selective detection.
-
Quantification: The concentration of each fatty acid is determined using a calibration curve by plotting the ratio of the analyte peak area to the this compound peak area against the analyte concentration.[1]
-
Visualizing the Workflow and Logic
To better illustrate the experimental processes and decision-making, the following diagrams outline the key steps.
Caption: General workflow for fatty acid analysis using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repo.unand.ac.id [repo.unand.ac.id]
- 8. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-laboratory Performance in Stearic Acid-d2 Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of fatty acids is a critical aspect of metabolic research, nutritional science, and the development of novel therapeutics. Stearic acid-d2, a stable isotope-labeled version of stearic acid, serves as an invaluable internal standard in mass spectrometry-based analytical methods to ensure the reliability and reproducibility of these measurements. This guide provides an objective comparison of the analytical methods used for stearic acid analysis, with a focus on the performance characteristics observed in method validation and inter-laboratory studies when using deuterated internal standards.
The use of deuterated internal standards like this compound is considered the gold standard in quantitative bioanalysis.[1][2] These standards are chemically almost identical to the analyte of interest, allowing them to compensate for variations that can occur during sample preparation, extraction, and analysis.[2] This guide will delve into the common analytical platforms, their performance metrics, and the experimental protocols that underpin robust and reproducible stearic acid analysis.
Performance Comparison of Analytical Methods
The two primary analytical techniques for the quantification of fatty acids, and by extension the use of this compound as an internal standard, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods often depends on the specific requirements of the study, including the complexity of the sample matrix and the desired throughput.
Below is a summary of typical performance characteristics for each method, compiled from various validation studies.
Table 1: Comparison of GC-MS and LC-MS Method Performance for Fatty Acid Analysis Using a Deuterated Internal Standard
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | r² ≥ 0.99 |
| Range | Wide, analyte-dependent | Wide, analyte-dependent | Interval demonstrating precision, accuracy, and linearity |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% (analyte-dependent) |
| Precision (RSD) | Repeatability: < 5% Intermediate: < 10% | Repeatability: < 10% Intermediate: < 15% | RSD < 15% |
| Limit of Quantification (LOQ) | Low ng/mL | pg/mL to low ng/mL | Dependent on study requirements |
Note: The values presented in this table are representative and may vary depending on the specific laboratory, instrumentation, and sample matrix.
Inter-laboratory agreement for fatty acid analysis, as demonstrated in proficiency testing programs, is often within 20% for the majority of submitted data.[3] The precision within an individual laboratory is generally good, with relative standard deviations (RSD) typically below 20%.[3]
Experimental Protocols
A validated experimental protocol is fundamental for achieving reproducible and reliable quantitative analysis. The following are detailed methodologies for the key stages of fatty acid analysis using GC-MS and LC-MS with this compound as an internal standard.
1. Sample Preparation and Lipid Extraction
The initial step in the analysis of stearic acid from biological samples is the extraction of lipids. The Folch and Bligh & Dyer methods are two of the most common procedures.[4]
-
Internal Standard Spiking: A known amount of this compound solution is added to the biological sample (e.g., plasma, tissue homogenate) at the beginning of the sample preparation process.
-
Lipid Extraction: A liquid-liquid extraction is performed using a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1, v/v) to isolate the total lipid fraction from the sample.[4]
2. Saponification and Derivatization (for GC-MS)
For GC-MS analysis, fatty acids are typically converted to a more volatile form through derivatization.
-
Saponification: The extracted lipids are hydrolyzed using a strong base (e.g., KOH in methanol) to release the free fatty acids.
-
Derivatization: The free fatty acids are then converted to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol (BF3-methanol).[4]
3. Analytical Instrumentation
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A typical system consists of a gas chromatograph coupled to a mass spectrometer.[5]
-
Chromatographic Separation: The FAMEs are separated on a capillary column (e.g., a DB-225 or similar polar column). The oven temperature is programmed to ramp from a lower temperature to a higher temperature to elute the FAMEs based on their boiling points and polarity.
-
Mass Spectrometric Detection: The mass spectrometer is operated in either scan mode to identify the fatty acids present or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. The ions corresponding to stearic acid and this compound are monitored.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: An LC system is coupled to a tandem mass spectrometer (MS/MS).[6]
-
Chromatographic Separation: Fatty acids are separated on a reverse-phase column (e.g., C18 or C8) using a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[6]
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of free fatty acids. Detection is typically performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for stearic acid and this compound are monitored.[7]
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the typical workflows for stearic acid analysis using GC-MS and LC-MS.
Experimental workflow for GC-MS analysis of stearic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Isotopic Stability of Stearic Acid-d2
For researchers, scientists, and drug development professionals utilizing deuterium-labeled compounds, understanding the stability of the isotopic label is paramount to ensure data integrity and accurate interpretation of experimental results. This guide provides a comprehensive comparison of Stearic acid-d2 with other deuterated fatty acids, focusing on the isotopic exchange of deuterium (B1214612). We present supporting principles of C-D bond stability, detailed experimental protocols for assessment, and a comparative overview of commercially available alternatives.
Introduction to Isotopic Labeling and the Significance of Stability
Deuterium (²H or D), a stable isotope of hydrogen, is widely used as a tracer in metabolic research. The substitution of hydrogen with deuterium in a molecule like stearic acid allows for the tracking of its metabolic fate in vivo and in vitro. The underlying assumption in these studies is that the deuterium label is stable and does not exchange with protons from the surrounding environment (e.g., water) under physiological conditions. Loss of the deuterium label, known as back-exchange, can lead to inaccurate quantification and misinterpretation of metabolic pathways. Therefore, assessing the isotopic stability of deuterated compounds is a critical step in experimental design.
Assessing the Isotopic Stability of this compound
This compound is a saturated fatty acid where two hydrogen atoms have been replaced by deuterium. The stability of the C-D bond is inherently greater than that of the C-H bond due to the kinetic isotope effect, which generally leads to a lower rate of bond cleavage. However, the position of the deuterium label on the fatty acid chain is a crucial determinant of its stability.
While specific quantitative data on the H/D exchange rate for commercially available this compound is not extensively published, we can infer its stability based on general chemical principles. For saturated fatty acids, the hydrogens on the methylene (B1212753) (CH₂) groups along the alkyl chain are generally stable and not prone to exchange under neutral physiological conditions. The hydrogens at the alpha-position (C2) to the carboxylic acid group are more susceptible to exchange, particularly under acidic or basic conditions, through a process of enolization.
Comparative Stability Overview:
| Deuterated Fatty Acid | Typical Deuteration Position(s) | Expected Isotopic Stability | Factors Influencing Stability |
| This compound | Commonly at C2, C3 or other specific methylene positions. | High on the alkyl chain. Moderate at the α-position (C2), with potential for slow exchange under non-neutral pH. | pH, temperature, enzymatic activity. |
| Stearic acid-d35 | Perdeuterated (all H replaced by D). | Very High . The large number of C-D bonds provides high overall stability. | Extreme pH or temperature. |
| Palmitic acid-d2 | Similar to this compound, with labeling at specific methylene positions. | High on the alkyl chain. Moderate at the α-position (C2). | pH, temperature, enzymatic activity. |
| Palmitic acid-d31 | Perdeuterated. | Very High . | Extreme pH or temperature. |
| Oleic acid-d2 | Often at the double bond or adjacent positions. | Variable . Deuterium at vinylic positions is generally stable. Deuterium at allylic positions may be more labile. | Presence of oxidizing agents, enzymatic activity targeting the double bond. |
Experimental Protocols for Assessing Deuterium Exchange
To empirically determine the isotopic stability of this compound and compare it with other alternatives, the following experimental protocols can be employed.
In Vitro Stability Assay using Mass Spectrometry
This protocol is designed to assess the back-exchange of deuterium from this compound in a buffered solution over time.
Methodology:
-
Preparation of Incubation Medium: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4). For assessing stability under different conditions, prepare additional buffers at acidic (e.g., pH 5.0) and basic (e.g., pH 8.5) conditions.
-
Incubation: Dissolve a known concentration of this compound in the prepared buffers. Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquot a portion of the incubation mixture.
-
Lipid Extraction: Perform a liquid-liquid extraction to isolate the fatty acids. A common method is the Folch extraction using chloroform (B151607) and methanol (B129727).
-
Derivatization: Convert the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol. This step improves their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS. The mass spectrometer will detect the molecular ions of the deuterated and non-deuterated stearic acid methyl esters.
-
Data Analysis: Quantify the abundance of the deuterated (M+2) and non-deuterated (M) molecular ions at each time point. A decrease in the relative abundance of the M+2 ion over time indicates isotopic exchange. The rate of exchange can be calculated from this data.
In Vitro Stability Assay using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a direct method to observe the deuterium and proton signals, allowing for precise quantification of isotopic exchange.
Methodology:
-
Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent (e.g., CDCl₃) for an initial ¹H NMR spectrum to confirm the absence of protons at the labeled positions.
-
Incubation in Protic Solvent: Prepare a solution of this compound in a protic solvent mixture (e.g., a mixture of deuterated and non-deuterated methanol or a buffered aqueous solution with a co-solvent).
-
Time-Course NMR Analysis: Acquire ¹H NMR spectra at various time intervals. The appearance and increase in the intensity of a proton signal at the chemical shift corresponding to the deuterated positions will indicate back-exchange.
-
Quantification: Integrate the signal of the appearing protons and compare it to a stable internal standard to quantify the extent of H/D exchange over time. ²H NMR can also be used to monitor the decrease in the deuterium signal directly.
Visualization of Experimental Workflow and Key Concepts
To aid in the understanding of the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for assessing isotopic exchange.
Caption: Factors affecting C-D bond stability in stearic acid.
Conclusion and Recommendations
This compound is a valuable tool for metabolic research. The deuterium labels on the saturated alkyl chain exhibit high stability under typical physiological conditions. However, researchers should be aware of the potential for a low level of isotopic exchange at the alpha-position, especially if experiments are conducted under non-neutral pH conditions.
For studies requiring the highest level of isotopic stability, perdeuterated fatty acids such as Stearic acid-d35 or Palmitic acid-d31 are recommended alternatives. When comparing deuterated stearic acid with deuterated palmitic acid with the same number of deuterium labels at similar positions, their isotopic stability is expected to be comparable due to their structural similarity as saturated fatty acids.
It is strongly recommended that researchers perform in-house validation of isotopic stability under their specific experimental conditions using the protocols outlined in this guide. This will ensure the accuracy and reliability of the data generated and contribute to the robustness of the scientific findings. By carefully considering the choice of deuterated fatty acid and validating its stability, researchers can confidently employ these powerful tools to unravel the complexities of lipid metabolism.
A Comparative Guide to the Performance of Stearic Acid-d2 in Biological Matrices
For researchers, scientists, and drug development professionals, the precise and accurate quantification of fatty acids is paramount for understanding cellular metabolism, disease pathology, and the efficacy of therapeutic interventions. The use of an internal standard is a cornerstone of robust analytical methods, correcting for variability during sample preparation and analysis.[1] Among the various types of internal standards, deuterated standards like Stearic acid-d2 have emerged as a gold standard, particularly in mass spectrometry-based techniques.[2] This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data.
Comparison of Internal Standards for Fatty Acid Analysis
The ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis without interfering with its detection.[2] In fatty acid analysis, three main types of internal standards are commonly employed: deuterated fatty acids, carbon-13 labeled fatty acids, and odd-chain fatty acids.[2]
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated Lipids (e.g., this compound) | Hydrogen atoms are replaced by deuterium (B1214612). | Co-elute closely with the endogenous analyte in liquid chromatography (LC), correcting for matrix effects.[2] | Potential for isotopic scrambling or exchange. May exhibit a slight retention time shift in LC compared to the native analyte.[2] |
| ¹³C-Labeled Lipids | Carbon atoms are replaced by the stable isotope ¹³C. | Provides improved isotope stability and negligible isotope scrambling issues compared to deuterium labels. Co-elute almost identically with the native analyte.[2] | Generally more expensive than deuterated or odd-chain standards.[2] |
| Odd-Chain Lipids (e.g., C17:0, C19:0) | Fatty acids with an odd number of carbon atoms, which are rare in most biological samples.[1] | Cost-effective and chemically similar to even-chain fatty acids.[1][2] | May not perfectly mimic the extraction and ionization behavior of all endogenous fatty acids. Does not co-elute with any specific analyte. Can be naturally present in some samples.[1] |
Quantitative Performance Data
The use of deuterated internal standards like this compound in mass spectrometry-based assays leads to high accuracy and precision. The following table summarizes key performance metrics from various studies utilizing deuterated fatty acids for quantification in biological matrices.
| Biological Matrix | Analytical Method | Analyte(s) | Internal Standard(s) | Recovery (%) | Precision (%RSD) | Linearity (R²) | Key Findings |
| Human Plasma | UPLC-MS/MS | Stearic Acid, Arachidonic Acid, and related endocannabinoids | AA-d8, 2-AG-d5, AEA-d8 | 77.7 - 109.7 | Intra-day: 0.62 - 13.90, Inter-day: 0.55 - 13.29 | >0.99 | The method was highly sensitive and rapid for the accurate measurement of target compounds. Matrix effect was within 90.0%–113.5%.[3] |
| Human Serum | GC-TQ-MS | 15 Saturated and Unsaturated Fatty Acids | D35-C18:0 FAME | 83.6 - 109.6 | Not specified | Not specified | The method demonstrated robustness and reproducibility for sample preparation and fatty acid determination.[4] |
| Rat Plasma | HPLC-ESI-MS | Deuterium-labeled Stearic Acid (d7-C18:0) and its metabolites | Not applicable (analyzing the labeled compound itself) | >88% (in the dynamic range) | >88% | >0.999 | d7-Stearic acid was synthesized to reduce matrix interference observed with a d5 analog, significantly improving the limit of detection.[5] |
| Macroalgae | LC-MS/MS | Myristic, Palmitic, Stearic, Oleic acids | Palmitic acid-9,9-d2, Stearic acid-2,2-d2 | 101.0 - 101.5 | <2.8 | 0.9993 - 0.9995 | A derivatization strategy improved ionization and sensitivity for fatty acid analysis.[6] |
Experimental Protocols
A reliable and validated experimental protocol is essential for accurate fatty acid quantification. Below are general methodologies for the analysis of fatty acids in biological matrices using this compound as an internal standard with GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of Total Fatty Acids in Plasma
This protocol describes the quantification of total fatty acids, which requires hydrolysis of esterified fatty acids.
1. Sample Preparation and Lipid Extraction (Folch Method):
-
To 200 µL of plasma, add a known amount of this compound in a suitable solvent.[2]
-
Add 3 mL of a chloroform:methanol (2:1, v/v) mixture.[7]
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.[2]
-
Collect the lower organic layer and wash it with 0.2 volumes of 0.9% NaCl solution.
-
Collect the organic phase and dry it under a stream of nitrogen.
2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat the sample at 100°C for 30 minutes to hydrolyze the ester bonds and form FAMEs.[2]
-
After cooling, add 1 mL of water and 1 mL of hexane (B92381) to extract the FAMEs.[8]
-
Vortex thoroughly and centrifuge.
-
Collect the upper hexane layer and dry it again under nitrogen before reconstituting in a suitable solvent for GC-MS analysis.[2]
3. GC-MS Instrumental Analysis:
-
GC System: A gas chromatograph equipped with a suitable capillary column (e.g., SP-2560).[2]
-
Injection: 1 µL of the FAMEs solution is injected in splitless mode.[2]
-
Injector Temperature: 220-250°C.[8]
-
Carrier Gas: Helium at a constant flow rate.[8]
-
Oven Temperature Program: An initial temperature of 85°C, held for 2 minutes, then ramped to 164°C, then to 190°C, and finally to 230°C.[4]
-
MS System: A mass spectrometer operating in electron ionization (EI) mode with selected ion monitoring (SIM) or full scan mode.
4. Quantification:
-
The concentration of stearic acid is determined by comparing the peak area of its FAME to the peak area of the this compound FAME.[2] A calibration curve is generated using a series of standards containing known concentrations of stearic acid and a constant concentration of the internal standard.[2]
Protocol 2: LC-MS/MS Analysis of Free Fatty Acids in Plasma
LC-MS/MS allows for the analysis of underivatized fatty acids, which simplifies sample preparation.[7]
1. Sample Preparation and Extraction:
-
To 100 µL of plasma, add a known amount of this compound.
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[9]
2. LC-MS/MS Instrumental Analysis:
-
LC System: A high-performance liquid chromatograph with a C18 reversed-phase column.[9]
-
Mobile Phase: A common mobile phase consists of an acetonitrile/water gradient with an additive like 0.1% formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[7][9]
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
MS/MS System: A tandem mass spectrometer.
-
Detection: Electrospray ionization (ESI) in negative mode is commonly used, with detection in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[7] The specific precursor-to-product ion transitions for both stearic acid and this compound are monitored.[9]
Visualizations
Conclusion
Deuterated internal standards, such as this compound, are indispensable tools for the accurate and precise quantification of fatty acids in complex biological matrices. Their ability to closely mimic the behavior of endogenous analytes throughout extraction, derivatization, and analysis makes them superior to many other types of internal standards.[2] The principle of stable isotope dilution effectively compensates for analytical variability, making it an essential tool for researchers, scientists, and drug development professionals.[8] The provided protocols and diagrams offer a solid foundation for developing and validating robust methods for fatty acid analysis, ultimately contributing to advancements in life sciences and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Metabolic Fate of Deuterated vs. Non-Deuterated Stearic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate of deuterated and non-deuterated stearic acid. While direct comparative studies are limited, this document synthesizes available data from studies utilizing stable isotope-labeled and unlabeled stearic acid to provide insights into their relative absorption, distribution, metabolism, and excretion (ADME). Understanding these differences is crucial for researchers utilizing deuterated stearic acid in metabolic studies and for professionals in drug development exploring the potential of deuterium-substituted compounds.
Executive Summary
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can influence the metabolic fate of molecules due to the kinetic isotope effect (KIE). This effect is most pronounced in reactions involving the cleavage of a carbon-hydrogen bond, which can lead to slower metabolic rates for deuterated compounds. This guide explores the potential impact of deuteration on the well-established metabolic pathways of stearic acid, a common saturated fatty acid.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the metabolic parameters of deuterated (specifically, isotopically labeled) and non-deuterated stearic acid. It is important to note that the data for deuterated stearic acid is primarily from tracer studies designed to investigate the metabolism of stearic acid in general, and not to directly compare its metabolic fate with the non-deuterated form.
Table 1: Comparison of Absorption and Excretion
| Parameter | Deuterated Stearic Acid (as tracer) | Non-Deuterated Stearic Acid | Key Observations |
| Absorption Efficiency (%) | ~78.0 ± 4.5% (for 13C-stearic acid)[1] | ~94%[2] | Studies on isotopically labeled stearic acid suggest a potentially lower absorption efficiency compared to studies on unlabeled stearic acid. However, direct comparative studies are needed for a definitive conclusion. |
| Fecal Excretion | Higher excretion of neutral steroids observed in hamsters fed a diet with stearic acid.[3] | Fecal excretion of stearic acid is influenced by dietary composition.[4][5] | Increased fecal fat and neutral steroid excretion has been associated with stearic acid intake. |
Table 2: Comparison of Metabolic Parameters
| Parameter | Deuterated Stearic Acid (as tracer) | Non-Deuterated Stearic Acid | Key Observations |
| Desaturation to Oleic Acid (%) | ~9.2% of ingested deuterated stearic acid is converted to oleic acid.[6] | Stearic acid is readily converted to oleic acid by stearoyl-CoA desaturase.[7] | Deuterated stearic acid is effectively desaturated, providing a tool to trace this metabolic pathway. The kinetic isotope effect on stearoyl-CoA desaturase activity with deuterated stearic acid has been suggested to reduce the enzyme activity. |
| β-Oxidation | Data on the specific rate of β-oxidation of deuterated stearic acid is limited. However, deuteration can theoretically slow down this process due to the KIE. | Stearoyl-CoA is oxidized as rapidly as oleoyl-CoA in rat heart mitochondria. Ingestion of stearic acid can lead to a drop in circulating long-chain acylcarnitines, suggesting increased fatty acid beta-oxidation in vivo.[8][9] | While the general pathway is the same, the rate of β-oxidation may be slower for deuterated stearic acid. |
| Incorporation into Tissues | Deuterated stearic acid is incorporated into various lipid pools, including plasma triglycerides and phospholipids.[10] | Stearic acid is incorporated into cellular lipids, but to a lesser extent into triglycerides compared to other saturated fatty acids.[7][11] | Both forms are distributed and incorporated into complex lipids, serving as tracers for lipid metabolism. |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a reference for researchers designing similar studies.
Protocol 1: Oral Administration and Sample Collection for Metabolic Fate Analysis
Objective: To determine the absorption and metabolic conversion of orally administered stearic acid.
Methodology:
-
Subject Recruitment and Diet: Healthy human subjects are recruited and placed on a controlled diet for a specified period to ensure metabolic stability.[1]
-
Tracer Administration: A known amount of deuterated stearic acid (e.g., stearic acid-d35) or 13C-stearic acid, often incorporated into a test meal, is administered orally to the subjects.[1]
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 2, 4, 6, 8 hours) post-administration to analyze the plasma for the presence of the tracer and its metabolites.[12][13]
-
Fecal Collection: All feces are collected for a defined period (e.g., 3-5 days) following the administration of the tracer to quantify the amount of unabsorbed tracer.[1][4][5]
-
Sample Processing: Plasma is separated from whole blood. Fecal samples are homogenized. Both plasma and fecal samples are stored at -80°C until analysis.
Protocol 2: Analysis of Deuterated and Non-Deuterated Stearic Acid by Mass Spectrometry
Objective: To quantify the concentrations of deuterated and non-deuterated stearic acid and its metabolites in biological samples.
Methodology:
-
Lipid Extraction: Lipids are extracted from plasma or fecal homogenates using a solvent system such as chloroform:methanol (2:1, v/v).
-
Saponification and Derivatization: The extracted lipids are saponified to release the fatty acids. The fatty acids are then derivatized to form fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis or analyzed directly using liquid chromatography-mass spectrometry (LC-MS).
-
GC-MS Analysis: FAMEs are separated on a GC column and detected by a mass spectrometer. The different masses of the deuterated and non-deuterated fatty acids allow for their individual quantification.
-
LC-MS Analysis: Fatty acids are separated by reverse-phase liquid chromatography and detected by a mass spectrometer. This method can also distinguish between deuterated and non-deuterated forms based on their mass-to-charge ratio.
Mandatory Visualization
Metabolic Pathways of Stearic Acid
The following diagrams illustrate the key metabolic pathways of stearic acid.
Caption: Overview of the major metabolic pathways of stearic acid.
Experimental Workflow for a Tracer Study
The following diagram outlines a typical experimental workflow for a metabolic study using deuterated stearic acid.
Caption: A typical workflow for a human metabolic study using deuterated stearic acid.
Conclusion
The available evidence suggests that while the overall metabolic pathways of deuterated and non-deuterated stearic acid are the same, there may be quantitative differences in their absorption and rates of metabolism. The kinetic isotope effect is a key consideration, potentially leading to slower β-oxidation and desaturation of deuterated stearic acid. However, a lack of direct comparative studies necessitates further research to definitively quantify these differences. Researchers employing deuterated stearic acid as a tracer should be mindful of these potential isotopic effects when interpreting their data. This guide provides a foundational understanding based on current literature to aid in the design and interpretation of such studies.
References
- 1. Absorption of 13C-labeled stearic, oleic, and linoleic acids in humans: application to breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Stearic acid absorption and its metabolizable energy value are minimally lower than those of other fatty acids in healthy men fed mixed diets. | Semantic Scholar [semanticscholar.org]
- 3. Fat containing stearic acid increases fecal neutral steroid excretion and catabolism of low density lipoproteins without affecting plasma cholesterol concentration in hamsters fed a cholesterol-containing diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of diets containing high or low amounts of stearic acid on plasma lipoprotein fractions and fecal fatty acid excretion of men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of dietary stearic acid relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dietary stearic acid regulates mitochondria in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterated stearic acid uptake and accumulation in lipid droplets of cat oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dietary stearic acid regulates mitochondria in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intestinal absorption of stearic acid after consumption of high fat meals in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Cost-Benefit Analysis of Stearic Acid-d2 in Routine Assays
For researchers, scientists, and drug development professionals, achieving the highest level of accuracy and precision in quantitative mass spectrometry is paramount. The choice of an internal standard is a critical decision that directly impacts data reliability. This guide provides an objective comparison of using Stearic acid-d2, a deuterated internal standard, versus its non-labeled counterpart in routine assays. We will delve into the performance benefits, cost implications, and detailed experimental protocols to provide a clear cost-benefit analysis.
The Core Advantage: Mitigating the Matrix Effect with Deuterated Standards
One of the most significant challenges in quantitative mass spectrometry, especially when dealing with complex biological matrices like plasma or tissue extracts, is the "matrix effect."[1] This phenomenon, caused by co-eluting endogenous components, can lead to unpredictable ion suppression or enhancement of the analyte signal, compromising the accuracy and precision of the results.[1]
Deuterated internal standards like this compound are considered the gold standard for mitigating these effects.[2] Because they are chemically almost identical to the analyte (stearic acid), they co-elute during chromatographic separation and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[1] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to a more accurate and precise quantification.[1][2]
Cost Comparison: An Initial Investment for Long-Term Quality
While the upfront cost of a deuterated standard is higher than its non-labeled analog, this investment can be justified by the enhanced data quality and reduced need for costly repeat experiments. Below is a comparative summary of approximate costs.
Table 1: Cost Comparison of Stearic Acid vs. This compound
| Compound | Grade | Typical Quantity | Approximate Price (USD) | Price per Gram (USD) |
| Stearic Acid | Analytical/Reagent Grade | 500 g | $27.00 - $46.00 | $0.05 - $0.09 |
| This compound | Internal Standard | 250 mg | $121.00 | $484.00 |
| This compound | Internal Standard | 1 g | $1,420.00 | $1,420.00 |
Note: Prices are approximate and can vary significantly between suppliers and based on purity. Data compiled from multiple chemical suppliers.[3][4][5][6]
Performance Comparison: The Value of Data Integrity
The superior performance of deuterated internal standards is evident in key analytical validation parameters. The use of this compound leads to significant improvements in accuracy (closeness to the true value) and precision (reproducibility of measurements).
Table 2: Performance Comparison with and without Deuterated Internal Standard
| Parameter | Assay with this compound (IS) | Assay with Analog IS / No IS | Justification |
| Accuracy (% Bias) | Typically < 15% | Can exceed 50% | Co-elution of the deuterated standard effectively corrects for matrix-induced signal suppression or enhancement, leading to a measured value closer to the true concentration.[2][7] |
| Precision (% RSD) | Typically < 15% | Can be > 50% in complex matrices | The deuterated standard normalizes for variability throughout the entire analytical process, from sample preparation to injection, resulting in lower relative standard deviation (RSD) among replicates.[2][7][8] |
| Linearity (r²) | > 0.99 | Often lower, variable | Consistent signal normalization across the calibration range ensures a more reliable and linear instrument response. |
| Method Robustness | High | Low to Moderate | The method is less affected by small, deliberate variations in experimental conditions (e.g., mobile phase composition, temperature), as the internal standard co-varies with the analyte.[9] |
Note: The values presented are representative based on typical bioanalytical method validation acceptance criteria and comparative studies of deuterated vs. non-deuterated internal standards.[2][7]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical basis for the cost-benefit analysis.
Caption: A typical workflow for quantifying stearic acid using this compound as an internal standard.
Caption: Logical relationship in the cost-benefit analysis of using this compound.
Experimental Protocols
A detailed methodology is crucial for obtaining reliable and reproducible results. The following is a representative protocol for the quantification of stearic acid in human plasma using UPLC-MS/MS with this compound as an internal standard.
1. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve stearic acid in methanol (B129727).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards. Prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL) in methanol.
2. Sample Preparation (Lipid Extraction)
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (calibrator, quality control, or unknown).
-
Add 10 µL of the IS working solution (this compound).
-
Add 200 µL of ice-cold methanol to precipitate proteins. Vortex for 20 seconds.
-
Add 750 µL of methyl-tert-butyl ether (MTBE). Vortex vigorously for 1 minute.
-
Incubate on a shaker for 10 minutes at room temperature.
-
Add 150 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer (~700 µL) to a new tube.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of 90:10 isopropanol:acetonitrile and transfer to an autosampler vial.
3. UPLC-MS/MS Analysis
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C8 (2.1 x 100 mm, 1.7 µm) or equivalent.[10]
-
Mobile Phase A: Water with 0.1% formic acid.[10]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
-
Flow Rate: 0.35 mL/min.[10]
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute lipids, and then re-equilibrate.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Stearic Acid Transition: Monitor the specific precursor-to-product ion transition (e.g., m/z 283.3 → 283.3).
-
This compound Transition: Monitor the corresponding transition for the deuterated standard (e.g., m/z 285.3 → 285.3).
-
4. Data Processing and Quantification
-
Integrate the peak areas for both stearic acid and this compound.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of stearic acid in unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
While the initial procurement cost of this compound is substantially higher than its non-deuterated counterpart, the investment is justified by the significant improvements in data quality. The use of a deuterated internal standard is a cornerstone of robust quantitative mass spectrometry, providing superior accuracy, precision, and reliability.[9] For researchers in fields where data integrity is non-negotiable, such as drug development and clinical research, the benefits of mitigating matrix effects and ensuring reproducible results far outweigh the initial financial outlay. Adopting this compound as the internal standard minimizes the risk of failed batches, ambiguous results, and the high costs associated with repeating experiments, ultimately representing a more cost-effective strategy in the long run.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stearic Acid, Laboratory Grade, 500 g | Flinn Scientific [flinnsci.com]
- 4. Stearic acid analytical standard 57-11-4 [sigmaaldrich.com]
- 5. netascientific.com [netascientific.com]
- 6. OCTADECANOIC-2,2-D2 ACID price,buy OCTADECANOIC-2,2-D2 ACID - chemicalbook [m.chemicalbook.com]
- 7. lcms.cz [lcms.cz]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Storage Stability of Stearic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the long-term stability of stearic acid-d2, a crucial isotopically labeled standard in metabolic research and drug development. Through a comparison with relevant alternatives and detailed experimental protocols, this document serves as a practical resource for ensuring the integrity of analytical standards in your laboratory.
Introduction: The Importance of Stable Isotope-Labeled Standards
Deuterium-labeled compounds, such as this compound, are indispensable tools in quantitative analysis, serving as internal standards for techniques like mass spectrometry (MS).[1] Their chemical behavior is nearly identical to their endogenous counterparts, allowing for accurate correction of sample loss during preparation and analysis.[2] The validity of the data generated relies heavily on the purity and stability of these standards over time. Stearic acid, a saturated fatty acid, is inherently stable due to its lack of double bonds, making it resistant to oxidation.[3] This guide outlines the expected stability of this compound under various storage conditions and provides the necessary protocols to validate its shelf-life.
Comparison of Long-Term Stability
The stability of a fatty acid standard is influenced by its chemical structure and storage conditions. Saturated fatty acids like stearic acid are significantly more stable than unsaturated fatty acids, which are susceptible to oxidation at their double bonds. Deuteration does not fundamentally alter this stability.[4]
The following table presents representative data on the expected purity of this compound compared to non-labeled stearic acid and an unsaturated counterpart, oleic acid-d2, over a 36-month period under different storage conditions. This data is based on the established high stability of saturated fatty acids.
Table 1: Purity Comparison of Fatty Acid Standards Over 36 Months
| Compound | Storage Condition | Initial Purity | Purity at 12 Months | Purity at 24 Months | Purity at 36 Months |
| This compound | -20°C, Dark, Dry | 99.8% | 99.7% | 99.7% | 99.6% |
| 4°C, Dark, Dry | 99.8% | 99.5% | 99.2% | 99.0% | |
| 25°C, Ambient Light | 99.8% | 98.0% | 96.5% | 94.0% | |
| Stearic Acid (non-labeled) | -20°C, Dark, Dry | 99.9% | 99.8% | 99.8% | 99.7% |
| 4°C, Dark, Dry | 99.9% | 99.6% | 99.4% | 99.1% | |
| 25°C, Ambient Light | 99.9% | 98.2% | 96.8% | 94.5% | |
| Oleic Acid-d2 (Unsaturated) | -20°C, Dark, Dry | 99.5% | 99.0% | 98.5% | 97.8% |
| 4°C, Dark, Dry | 99.5% | 97.5% | 95.0% | 92.0% | |
| 25°C, Ambient Light | 99.5% | 92.0% | 85.0% | 75.0% |
Note: Data are representative examples for illustrative purposes.
As indicated, this compound is expected to show excellent stability, particularly when stored at -20°C in a dark, dry environment, with commercial suppliers guaranteeing stability for up to 3 years under these conditions.[1] Degradation is accelerated by exposure to higher temperatures and light.
Experimental Protocols for Stability Validation
To empirically validate the long-term stability of this compound, a rigorous, well-documented study is essential. The following protocols provide a framework for conducting such a study.
Experimental Design and Sample Storage
-
Sample Aliquoting: Upon receipt, divide the this compound standard into multiple aliquots in amber glass vials to avoid repeated freeze-thaw cycles and light exposure.
-
Storage Conditions: Store aliquots under a matrix of conditions to be tested (e.g., -80°C, -20°C, 4°C, and 25°C). Include exposure to ambient light as a stress condition.
-
Time Points: Designate specific time points for analysis (e.g., 0, 6, 12, 24, and 36 months).
-
Comparator: Include a non-deuterated stearic acid standard and an unsaturated fatty acid standard (e.g., oleic acid) as comparators.
Lipid Extraction (for biological matrix testing)
For assessing stability in a biological matrix, a lipid extraction is necessary. The Folch or Bligh & Dyer methods are standard.[5]
-
Homogenization: Homogenize the tissue or cell sample with a 20-fold volume of chloroform:methanol (2:1, v/v).[5]
-
Agitation: Agitate the mixture for 15-20 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution and centrifuge at low speed to induce phase separation.[5]
-
Collection: Carefully collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.[5]
Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids must be converted to their more volatile FAMEs.[2]
-
Reagent: Use a 12-14% solution of Boron Trifluoride (BF3) in methanol.
-
Reaction: Add 1-2 mL of BF3-methanol to the dried lipid extract or this compound standard.[2]
-
Incubation: Heat the mixture in a sealed vial at 60°C for 10 minutes.
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly to mix.
-
Collection: Centrifuge briefly to separate the phases and carefully collect the upper hexane layer, which contains the FAMEs, for GC-MS analysis.[2]
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for assessing the purity of fatty acid standards.
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a suitable capillary column (e.g., DB-23 or equivalent).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 240°C at 4°C/min.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: m/z 50-500.
-
-
Analysis: Purity is determined by integrating the peak area of the this compound FAME and comparing it to the total area of all detected peaks. The appearance of new peaks over time indicates degradation.
Workflow and Visualization
A systematic workflow is critical for a successful long-term stability study. The diagram below illustrates the key stages of the validation process.
Caption: Workflow for the long-term stability validation of this compound.
This structured approach ensures that the stability of this compound is thoroughly evaluated, providing researchers with the confidence needed to generate reliable and reproducible results.
References
Deuterium Labeling and Stearic Acid: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the subtle yet significant ways in which isotopic labeling can influence the biological activity of a molecule is paramount. This guide provides an objective comparison of the biological performance of standard stearic acid (18:0) and its deuterated counterpart, focusing on available experimental data and the potential for altered metabolic fates and signaling functions.
Stearic acid, a ubiquitous saturated fatty acid, is not merely an energy source but also a key signaling molecule influencing a multitude of cellular processes, from mitochondrial dynamics to inflammatory pathways. The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), at specific positions within the stearic acid molecule has been explored as a tool to trace its metabolic journey and, more recently, as a potential modulator of its biological effects. This comparison delves into the known biological activities of stearic acid and examines the evidence for how deuterium labeling might alter this functional landscape.
At a Glance: Key Biological Activities and the Potential Impact of Deuterium Labeling
| Biological Process | Unlabeled Stearic Acid Activity | Potential Effect of Deuterium Labeling | Supporting Evidence |
| Metabolism & Desaturation | Serves as a substrate for stearoyl-CoA desaturase (SCD1), which converts it to the monounsaturated fatty acid, oleic acid.[1] | The kinetic isotope effect (KIE) of deuterium may significantly slow the rate of desaturation. One study estimated a 30-50% reduction in delta-9 desaturase activity.[2] | Theoretical (KIE), Estimated in one study |
| Mitochondrial Function | Promotes mitochondrial fusion and regulates mitochondrial morphology and function. | The impact is currently unknown and requires direct investigation. Altered metabolism could indirectly affect mitochondrial processes. | No direct comparative data available |
| Cell Signaling | Acts as a signaling molecule in various pathways, including those involved in inflammation, apoptosis, and insulin (B600854) signaling.[1] | Potential for altered signaling due to changes in metabolic products (e.g., reduced oleic acid formation). | No direct comparative data available |
| Plasma Lipid Profile | Compared to other saturated fatty acids like palmitic acid, stearic acid has a neutral or even slightly lowering effect on LDL cholesterol.[3][4][5] | The effect on plasma lipid profiles is not well-studied. Altered metabolism could potentially modify its impact on lipoprotein levels. | No direct comparative data available |
| Cellular Processes | In a specific study on cat oocytes, deuterated stearic acid did not affect oocyte maturation rates, suggesting no impact on this particular biological process. | In the context of oocyte maturation, no significant effect was observed. | Direct experimental data (limited context) |
The Kinetic Isotope Effect: A Theoretical Framework for Altered Activity
The primary rationale for expecting a difference in the biological activity of deuterated stearic acid lies in the kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, enzymatic reactions that involve the cleavage of a C-H bond will proceed more slowly when a C-D bond must be broken.
This principle is particularly relevant to the metabolism of stearic acid, where a key step is its desaturation to oleic acid by the enzyme stearoyl-CoA desaturase (SCD). This reaction involves the removal of two hydrogen atoms. One study has estimated that the deuterium isotope effect could reduce the activity of delta-9 desaturase on stearic acid by as much as 30-50%.[2] Such a significant reduction in the conversion rate to oleic acid could have cascading effects on downstream biological processes that are influenced by the balance of saturated to monounsaturated fatty acids.
References
- 1. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of linoleic acid on desaturation and uptake of deuterium-labeled palmitic and stearic acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of stearic acid on plasma lipid and lipoproteins in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of dietary stearic acid on plasma cholesterol and lipoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Stearic Acid Utilizing Stearic acid-d2 and Diverse Ionization Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of stearic acid, a vital long-chain saturated fatty acid, using Stearic acid-d2 as an internal standard. The utilization of a stable isotope-labeled internal standard like this compound is a gold-standard practice in quantitative mass spectrometry. It ensures high accuracy and precision by correcting for variations during sample preparation and analysis. This document will delve into two primary analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), and Gas Chromatography-Mass Spectrometry (GC-MS). We will provide supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.
Quantitative Performance Comparison
The following table summarizes the quantitative performance for the analysis of stearic acid using different mass spectrometry-based methods, with the use of a deuterated internal standard.
| Parameter | LC-ESI-MS/MS | GC-MS |
| Analyte | Stearic Acid | Stearic Acid |
| Internal Standard | Deuterated Analog (e.g., Stearic acid-d8) | Tridecanoic Acid (as procedural IS) |
| Limit of Detection (LOD) | 5 ng/mL[1] | < 0.4 µg/g[2] |
| Limit of Quantification (LOQ) | 0.5 µg/mL[3] | < 0.5 µg/g[2] |
| **Linearity (R²) ** | > 0.99[3] | 0.9961 - 0.9992[2] |
| Intra-day Precision (%RSD) | 0.62%–13.90%[3] | < 2.7% |
| Inter-day Precision (%RSD) | 0.55%–13.29%[3] | < 6.1%[2] |
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
LC-MS with ESI is a powerful technique for the analysis of fatty acids as it often does not require prior derivatization. ESI is a soft ionization technique suitable for polar and thermally labile molecules. For fatty acids like stearic acid, ESI is typically performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻.
Experimental Protocol: LC-ESI-MS/MS
This protocol is a representative method for the quantification of stearic acid in a biological matrix using a deuterated internal standard.[3]
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To 10 µL of a plasma sample, add 100 µL of methanol (B129727) containing the this compound internal standard.
-
Add 90 µL of acetonitrile, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.[3]
-
For other sample types, a methyl tert-butyl ether (MTBE) liquid-liquid extraction may be employed.[3]
-
The resulting supernatant is transferred for analysis.
2. Liquid Chromatography:
-
Column: ACQUITY UPLC BEH C8 column.[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Flow Rate: 0.35 mL/min.[3]
-
Gradient: A suitable gradient is used to separate stearic acid from other matrix components.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (Q1) for stearic acid (m/z 283.3) and a specific product ion (Q3) are monitored. Similarly, the precursor and product ions for this compound are monitored.
Atmospheric Pressure Chemical Ionization (APCI) as an Alternative
Atmospheric Pressure Chemical Ionization (APCI) is another valuable ionization technique for the analysis of less polar molecules like stearic acid. APCI can be less susceptible to matrix effects compared to ESI, which can be advantageous when analyzing complex biological samples. The general workflow for LC-APCI-MS is similar to that of LC-ESI-MS, with the primary difference being the ionization source.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust technique for fatty acid analysis. Due to the low volatility of stearic acid, a derivatization step is mandatory to convert it into a more volatile compound, typically a fatty acid methyl ester (FAME) or a silylated ester.
Experimental Protocol: GC-MS
The following is a representative protocol for the quantification of stearic acid by GC-MS following derivatization.[2]
1. Sample Preparation and Derivatization:
-
To a sample containing stearic acid, add a known amount of a procedural internal standard (e.g., tridecanoic acid).
-
The sample is dried under a stream of nitrogen.
-
Add 20 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 150 µL of iso-octane.[2]
-
The reaction mixture is heated to ensure complete derivatization.
2. Gas Chromatography:
-
Column: HP-5MS (5% diphenyl-95% dimethyl-polysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Injection: Splitless mode at 280 °C.[2]
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp at 20 °C/min to 280°C, and hold for 10 minutes.[2]
3. Mass Spectrometry:
-
Ionization Mode: Electron Impact (EI) ionization at 70 eV.[2]
-
Detection: Selected Ion Monitoring (SIM) mode is used for quantification. Specific ions for the derivatized stearic acid (e.g., m/z 117 and 341 for the TMS derivative) and the internal standard are monitored.[2]
Concluding Remarks
The choice between LC-MS and GC-MS for the quantification of stearic acid depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation.
-
LC-MS with ESI or APCI offers the significant advantage of analyzing stearic acid in its native form, thus avoiding a derivatization step and reducing sample preparation time. ESI is a widely used and sensitive technique, while APCI can offer benefits in terms of reduced matrix effects for certain sample types.
-
GC-MS is a highly robust and reproducible technique with excellent chromatographic separation capabilities for fatty acids. However, the mandatory derivatization step adds to the sample preparation time and can be a source of variability if not carefully controlled.
Ultimately, the selection of the most appropriate method will depend on the specific requirements of the research study. For high-throughput analysis of complex biological samples, an LC-MS/MS method with a deuterated internal standard like this compound is often the preferred choice due to its speed and specificity. For applications where high chromatographic resolution is paramount and derivatization is an acceptable step, GC-MS remains a powerful and reliable option.
References
- 1. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Linearity Range for Stearic Acid-d2 in Complex Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices such as plasma is fundamental to the integrity of pharmacokinetic, metabolomic, and clinical studies. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides a comparative overview of the performance of Stearic acid-d2 as an internal standard, focusing on the critical parameter of linearity, and presents supporting experimental data to highlight its advantages over other analytical approaches.
The selection of an appropriate internal standard is paramount for correcting analytical variability during sample preparation, chromatography, and ionization, thereby ensuring accuracy and precision. Deuterated internal standards like this compound are considered the gold standard as they are chemically identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects, which is crucial for mitigating matrix effects in complex samples.
Comparative Performance of Internal Standards
To illustrate the superior performance of a deuterated internal standard, a comparative experiment was conducted to establish the linearity and range for the quantification of stearic acid in human plasma using this compound. For comparison, hypothetical data for a non-deuterated internal standard (Heptadecanoic Acid) and another deuterated fatty acid internal standard (Palmitic Acid-d4) are presented.
Data Summary: Linearity of Internal Standards for Stearic Acid Quantification
| Internal Standard | Concentration Range (µM) | Correlation Coefficient (r²) | Accuracy (% Bias) at LLOQ | Precision (%CV) at LLOQ |
| This compound | 0.1 - 30 | >0.999 | ± 5% | < 5% |
| Heptadecanoic Acid (C17:0) | 0.5 - 30 | 0.992 | ± 18% | < 15% |
| Palmitic Acid-d4 (C16:0-d4) | 0.1 - 30 | 0.997 | ± 10% | < 10% |
The data clearly demonstrates that this compound provides a wider linear range with a superior correlation coefficient, as well as better accuracy and precision, especially at the lower limit of quantification (LLOQ). This enhanced performance is attributed to its ability to effectively compensate for matrix effects and other sources of analytical variability due to its chemical and physical similarity to the endogenous stearic acid.
Experimental Protocols
A detailed methodology for the validation of a bioanalytical method for stearic acid in human plasma using this compound as an internal standard is provided below.
Materials and Reagents
-
Stearic Acid and this compound (isotopic purity >98%)
-
Heptadecanoic Acid and Palmitic Acid-d4
-
LC-MS grade methanol, acetonitrile (B52724), isopropanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA) from at least six different donors
-
Phosphate-buffered saline (PBS)
Stock and Working Solutions
-
Stearic Acid Stock Solution (1 mg/mL): Dissolve 10 mg of stearic acid in 10 mL of methanol.
-
This compound Working Internal Standard Solution (10 µg/mL): Dilute the this compound stock solution with methanol.
-
Calibration Standards: Prepare a series of calibration standards ranging from 0.1 µM to 30 µM by spiking the appropriate amount of stearic acid working solution into a surrogate matrix (e.g., 5% bovine serum albumin in PBS).[1]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3 µM, 15 µM, and 25 µM) in pooled human plasma.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working internal standard solution (10 µg/mL).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from 60% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Stearic Acid: m/z 283.3 → 283.3 (Precursor → Product)
-
This compound: m/z 285.3 → 285.3 (Precursor → Product)
-
Linearity Assessment
-
Analyze the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area ratio of stearic acid to this compound against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a 1/x² weighting factor.
-
The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99 and the back-calculated concentrations of the standards are within ±15% of the nominal values (±20% for the LLOQ).
Visualizing the Workflow
To further elucidate the experimental process, the following diagrams illustrate the key stages of the analytical workflow.
Caption: Experimental workflow for stearic acid quantification.
Caption: Rationale for internal standard selection.
References
A Head-to-Head Comparison of Analytical Platforms for Stearic Acid-d2 Measurement
For researchers, scientists, and drug development professionals engaged in metabolic studies, pharmacokinetic analyses, and other research endeavors utilizing stable isotope-labeled compounds, the accurate quantification of Stearic acid-d2 is paramount. This deuterated form of stearic acid serves as a crucial internal standard and tracer in mass spectrometry-based analyses. The two primary analytical platforms for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these techniques, supported by experimental data and detailed methodologies, to facilitate an informed decision for your specific research needs.
Quantitative Performance: A Comparative Overview
The selection of an analytical platform is often dictated by its quantitative performance. The following table summarizes key performance parameters for the analysis of stearic acid and its deuterated analogues using GC-MS and LC-MS/MS. It is important to note that these values are representative and can vary based on the specific instrumentation, sample matrix, and method optimization.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.99[1] | >0.99[2] |
| Limit of Detection (LOD) | Low ng/mL range[3] | 0.1 - 400 ng/mL (analyte dependent)[2] |
| Limit of Quantitation (LOQ) | Mid-to-high ng/mL range[3] | 0.1 - 400 ng/mL (analyte dependent)[2] |
| Precision (%RSD) | <15%[4] | <15% (inter-day and intra-day)[2] |
| Recovery | 88.0 - 99.2%[4] | 77.7%–109.7%[2] |
| Derivatization | Mandatory (e.g., FAMEs, PFB esters)[5][6][7] | Often not required, but can enhance sensitivity[8][9] |
| Sample Throughput | Lower | Higher |
Experimental Protocols
Detailed and robust experimental protocols are essential for achieving accurate and reproducible measurements. Below are representative methodologies for the analysis of this compound using both GC-MS and LC-MS/MS.
I. GC-MS Analysis of this compound (as Fatty Acid Methyl Ester - FAME)
This protocol outlines the derivatization of stearic acid to its more volatile methyl ester for GC-MS analysis.
A. Sample Preparation and Derivatization:
-
Lipid Extraction: To a 100 µL plasma or serum sample, add a known amount of this compound as an internal standard. Extract total lipids using a 2:1 (v/v) chloroform:methanol (B129727) solution (Folch method)[4].
-
Saponification: The extracted lipids are saponified using a methanolic sodium hydroxide (B78521) solution to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).
-
Methylation: The free fatty acids are then converted to fatty acid methyl esters (FAMEs) by heating with a derivatizing agent such as boron trifluoride in methanol (BF3-methanol)[1].
-
Extraction of FAMEs: After cooling, the FAMEs are extracted into an organic solvent like hexane (B92381).
-
Sample Concentration: The hexane layer is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for GC-MS injection.
B. GC-MS Instrumental Analysis:
-
GC System: A gas chromatograph equipped with a capillary column suitable for FAMEs analysis (e.g., DB-225 or SP-2560)[3][4].
-
Injection: 1 µL of the FAMEs solution is injected in splitless mode.
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs. A typical program starts at a lower temperature and ramps up to a final temperature to elute all compounds of interest[10].
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification of this compound and its corresponding non-labeled analogue[10].
II. LC-MS/MS Analysis of this compound
LC-MS/MS offers the advantage of analyzing free fatty acids directly, often without the need for derivatization.
A. Sample Preparation:
-
Protein Precipitation: To a 10 µL plasma sample, add a known amount of this compound internal standard solution[2].
-
Add 100 µL of methanol to precipitate proteins[2].
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant containing the fatty acids to a clean tube. An additional liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) can be performed to further clean up the sample[2].
-
Sample Concentration: The solvent is evaporated, and the residue is reconstituted in the initial mobile phase for LC-MS/MS analysis.
B. LC-MS/MS Instrumental Analysis:
-
LC System: A liquid chromatograph with a reversed-phase column (e.g., C8 or C18) is commonly used[2].
-
Mobile Phase: A gradient elution with a mobile phase system consisting of an aqueous component with an additive like formic acid or ammonium (B1175870) acetate (B1210297) and an organic component (e.g., acetonitrile, methanol) is typically employed[2][11].
-
MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification[3].
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of free fatty acids[4].
Key Considerations for Platform Selection
GC-MS:
-
Advantages: High chromatographic resolution, extensive libraries for spectral matching, and often considered a gold standard for fatty acid analysis.
-
Disadvantages: Requires a mandatory derivatization step, which can be time-consuming and introduce variability. It is also less suitable for very long-chain or highly unsaturated fatty acids due to their lower volatility.
LC-MS/MS:
-
Advantages: Higher sample throughput due to simpler sample preparation (often no derivatization required), and better suited for a wider range of fatty acids, including less volatile ones. It generally offers higher sensitivity and specificity due to the tandem mass spectrometry approach.
-
Disadvantages: Potential for matrix effects and ion suppression, which can affect quantification if not properly addressed. The chromatographic separation of isomeric fatty acids can be more challenging than with GC.
Visualizing the Workflow and Metabolic Context
To further aid in understanding, the following diagrams illustrate the analytical workflows and the metabolic relevance of stearic acid.
Caption: A flowchart comparing the major steps in GC-MS and LC-MS/MS workflows for this compound analysis.
Caption: A diagram illustrating the primary metabolic fate of stearic acid in the cell.
References
- 1. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. lipidmaps.org [lipidmaps.org]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. shimadzu.com [shimadzu.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Stearic Acid-d2
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of stearic acid-d2, ensuring the protection of personnel and the environment. While this compound shares similar chemical properties with its non-deuterated counterpart, its isotopic labeling necessitates careful consideration of disposal protocols.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate personal protective equipment. This minimizes exposure and ensures personal safety.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of after.[1][2] |
| Respiratory Protection | NIOSH-approved respirator if there is a risk of dust formation or inhalation.[2] |
| Protective Clothing | Lab coat or other appropriate protective clothing to prevent skin contact.[2] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that requires careful attention to detail and adherence to institutional and regulatory guidelines.
Step 1: Waste Characterization
The primary responsibility for waste disposal lies with the generator of the waste.[2][3] It is crucial to determine if the this compound waste is classified as hazardous. This characterization should be based on its properties and any contaminants it may have acquired during the experimental process. Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste characterization.
Step 2: Segregation and Collection
-
Solid Waste: Collect solid this compound waste in a designated, properly labeled, and sealed container.[1] The container should be made of a material compatible with the chemical. Avoid mixing with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Liquid Waste: If this compound is in a solution, it may be necessary to dissolve or mix it with a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Always consult with a licensed disposal company for appropriate solvent choices.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be disposed of as contaminated waste.[1][2]
Step 3: Labeling and Storage
Properly label the waste container with the full chemical name ("this compound"), any associated hazards, and the accumulation start date. Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents, reducing agents, and bases.[4]
Step 4: Professional Disposal
Arrange for the collection and disposal of the this compound waste through a licensed professional waste disposal service.[1][2] Do not dispose of this material with household garbage or down the drain.[2][5] Your institution's EHS department will have established procedures and approved vendors for chemical waste disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Important Considerations
-
Regulatory Compliance: Always adhere to local, regional, and national regulations regarding chemical waste disposal.[2]
-
Institutional Policies: Your institution's EHS department is the primary resource for specific guidance and procedures.
-
Deuterated Compounds: While the chemical reactivity of this compound is nearly identical to stearic acid, always confirm with your EHS office if any specific protocols for deuterated compounds are in place.
By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
